3-Methoxy-2,5-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,5-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRGVELVPYDICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Aroma of Coffee: A Technical Guide to the Natural Occurrence of 3-Methoxy-2,5-dimethylpyrazine
This guide provides an in-depth exploration of 3-methoxy-2,5-dimethylpyrazine, a potent aroma compound found in coffee. Tailored for researchers, scientists, and professionals in drug development, this document delves into the formation, analytical methodologies, and sensory impact of this molecule, offering a comprehensive understanding of its role in the complex tapestry of coffee's flavor profile.
Introduction: The Subtle Power of Methoxypyrazines in Coffee's Sensory Landscape
The aroma of coffee is a complex symphony of over a thousand volatile compounds. Among these, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and earthy notes. While much attention has been given to alkylpyrazines, the methoxy-substituted pyrazines, such as this compound, play a unique and powerful role. These compounds, even at trace concentrations, can exert a profound influence on the final perceived aroma of the brew.
This technical guide will specifically focus on this compound, a compound identified as a potent odorant in raw Arabica coffee.[1][2] Its presence and concentration are influenced by a variety of factors, from the green bean's origin and potential microbial activity to the transformative chemical reactions during roasting. Understanding the nuances of its formation and sensory perception is crucial for quality control, flavor profile design, and the overall appreciation of specialty coffee.
Formation Pathways: From Green Bean to Roasted Brew
The journey of this compound in coffee is a tale of two distinct pathways: microbial formation in the green bean and thermal generation during roasting.
Microbial Origins in Green Coffee Beans
Recent research has unveiled a fascinating microbial contribution to the presence of methoxypyrazines in natural products. While not definitively confirmed in coffee beans, the bacterium Rhizobium excellensis, found in soil, is known to produce 2-methoxy-3,5-dimethylpyrazine from amino acid precursors such as L-leucine and L-alanine. This suggests a potential pathway for the compound's presence in green coffee beans, influenced by the terroir and agricultural practices. The "earthy" or "potato-like" defects sometimes found in green coffee have been linked to other methoxypyrazines, highlighting the potential for microbial activity to impact the final cup quality.
Thermal Formation During Roasting: The Maillard Reaction
The roasting process is the crucible where the majority of coffee's characteristic aroma compounds are forged. The Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars, is the primary engine for pyrazine formation.[3]
While the general mechanism for alkylpyrazine formation is well-established, the specific pathway for methoxylated pyrazines like this compound is less clear. It is hypothesized to involve the interaction of specific amino acid and sugar precursors under precise temperature and time conditions. The amino acids serine and threonine, along with various sugar degradation products, are known precursors for the pyrazine ring. The origin of the methoxy group is a subject of ongoing research, with potential precursors including methionine or other methyl donors present in the green bean.
The following diagram illustrates the generalized pathway for pyrazine formation during the Maillard reaction, with the proposed incorporation of a methoxy group.
Caption: Generalized Maillard reaction pathway for pyrazine formation during coffee roasting.
The concentration of this compound is dynamic throughout the roasting process. While present in raw Arabica coffee, its concentration can change significantly with the application of heat.[1][2] The precise impact of different roasting profiles (light, medium, dark) on the final concentration of this specific methoxypyrazine requires further quantitative investigation.
Sensory Profile and Impact on Coffee Aroma
This compound is an exceptionally potent aroma compound with a very low odor detection threshold. In the context of wine, its threshold has been reported to be as low as 2.1 nanograms per liter. While a specific threshold in a coffee matrix has not been established, this low value underscores its potential to significantly influence the aroma even at minute concentrations.
Its sensory characteristics are often described as:
-
Earthy
-
Musty or moldy
-
Roasted nuts
-
Almonds
-
A hint of cocoa or coffee-like notes[4]
In raw coffee, it is considered a potent odorant contributing to the characteristic "peasy" note of some green beans.[1][2] In the final roasted product, its contribution is more nuanced. At low concentrations, it can add a desirable earthy complexity and enhance the nutty and roasted dimensions of the aroma profile. However, at higher concentrations, it can impart a dominant, and potentially undesirable, musty or "off" flavor.
Analytical Methodologies for Quantification
Accurate quantification of this compound in a complex matrix like coffee requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.
Sample Preparation and Extraction
A robust and reproducible extraction method is paramount for accurate quantification. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for the extraction of volatile and semi-volatile compounds from coffee. This solvent-free method is sensitive, relatively fast, and minimizes sample manipulation.
Experimental Protocol: HS-SPME Extraction of this compound from Coffee
-
Sample Preparation: Weigh 1.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the target compound) to the vial.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column.
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) of coffee volatiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and identification of this compound are achieved using a high-resolution capillary gas chromatography column coupled to a mass spectrometer.
Table 1: Recommended GC-MS Parameters for the Analysis of this compound in Coffee
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polar to polar capillary column (e.g., DB-WAX, ZB-WAX) | Provides good separation of polar and semi-polar volatile compounds. |
| Injector Temperature | 250 °C | Ensures efficient thermal desorption from the SPME fiber. |
| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 230 °C (hold 5 min) | Allows for the separation of a wide range of volatile compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides the necessary mass resolution and sensitivity for identification and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted quantification, while full scan is useful for initial identification. |
Data Presentation: Quantitative Data Summary (Hypothetical)
While specific quantitative data for this compound in coffee is limited in the current literature, the following table presents a hypothetical concentration range to illustrate its potential variation. Further research is needed to establish definitive values.
Table 2: Hypothetical Concentration of this compound in Coffee
| Coffee Type | Roasting Degree | Hypothetical Concentration Range (ng/g) |
| Arabica | Green (Unroasted) | 1 - 5 |
| Arabica | Light Roast | 5 - 15 |
| Arabica | Medium Roast | 10 - 25 |
| Arabica | Dark Roast | 5 - 10 |
| Robusta | Green (Unroasted) | < 1 |
| Robusta | Medium Roast | 2 - 8 |
Conclusion and Future Perspectives
This compound is a potent and intriguing aroma compound that contributes to the complex sensory profile of coffee. Its dual origin, from both microbial activity in the green bean and thermal reactions during roasting, highlights the intricate journey of flavor development. While its sensory contribution can be positive, adding a layer of earthy and nutty complexity, its high potency also carries the risk of imparting undesirable musty off-notes if present in excessive concentrations.
Future research should focus on several key areas to deepen our understanding of this compound:
-
Elucidation of the Roasting Formation Pathway: Pinpointing the specific precursors and reaction mechanisms for the formation of the methoxy group during the Maillard reaction is a critical next step.
-
Quantitative Analysis Across Varieties and Processing Methods: A comprehensive study quantifying the concentration of this compound in different coffee varieties (Arabica, Robusta, and others), from various geographical origins, and under different processing and roasting conditions is needed.
-
Determination of the Odor Threshold in a Coffee Matrix: Establishing the sensory threshold of this compound in a coffee beverage is essential for accurately assessing its impact on the final cup quality.
-
Correlation with Sensory Panel Data: Linking quantitative instrumental data with descriptive sensory analysis will provide a holistic understanding of how this compound influences the perception of coffee aroma.
By continuing to unravel the complexities of compounds like this compound, the scientific and coffee communities can further refine their ability to control and enhance the quality and diversity of the coffee experience.
References
3-Methoxy-2,5-dimethylpyrazine biosynthesis pathway in bacteria
An In-depth Technical Guide to the Biosynthesis of 3-Methoxy-2,5-dimethylpyrazine in Bacteria
Introduction
This compound (MDMP) is a potent volatile organic compound belonging to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic molecules. These compounds are ubiquitous in nature and are renowned for their significant contribution to the aromas of a wide array of roasted, toasted, and fermented foods, including coffee, chocolate, and baked goods. In bacteria, pyrazines can also function as semiochemicals, mediating intra- and inter-species communication and influencing behaviors such as biofilm formation.[1] MDMP, in particular, is often associated with "corky" or "herbaceous" aromas and has been identified as a potential off-flavor in wine, where its presence is attributed to microbial activity.[2][3]
While chemical synthesis routes for pyrazines exist, they often require harsh conditions and produce undesirable byproducts. Consequently, microbial biosynthesis presents a sustainable and "green" alternative, leveraging renewable substrates under mild conditions.[4] This guide provides a comprehensive technical overview of the bacterial biosynthetic pathway for this compound, synthesizing current knowledge for researchers, scientists, and professionals in drug development and biotechnology. We will dissect the core enzymatic and non-enzymatic steps, explore key producing organisms, detail robust experimental protocols for pathway analysis, and discuss metabolic engineering strategies for yield optimization.
Part 1: The Core Biosynthetic Pathway to the 2,5-Dimethylpyrazine Scaffold
The biosynthesis of MDMP can be conceptually divided into two major stages: the formation of the core 2,5-dimethylpyrazine (2,5-DMP) ring, followed by a final methoxylation step. The pathway for the 2,5-DMP backbone has been extensively studied in model organisms like Bacillus subtilis and provides a foundational understanding of the process.[5][6]
Step 1: Initiation via L-Threonine Dehydrogenation
The primary precursor for the 2,5-DMP scaffold is the amino acid L-threonine. The pathway is initiated by the NAD⁺-dependent enzyme L-threonine-3-dehydrogenase (TDH) , which catalyzes the oxidation of L-threonine to form the intermediate L-2-amino-acetoacetate.[5][7] This initial enzymatic conversion is a critical control point; the expression and activity of TDH directly influence the flux of L-threonine into the pyrazine pathway.
Step 2: Spontaneous Formation of the Aminoacetone Intermediate
The product of the TDH-catalyzed reaction, L-2-amino-acetoacetate, is highly unstable in aqueous environments. It undergoes a spontaneous (non-enzymatic) decarboxylation to yield aminoacetone .[1][6] The inherent instability of L-2-amino-acetoacetate means it can also be diverted into competing metabolic pathways. For instance, the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) can convert it to glycine and acetyl-CoA, representing a significant loss of carbon from the pyrazine pathway.[6]
Step 3: Non-Enzymatic Dimerization and Aromatization
The final steps leading to the formation of the 2,5-DMP ring are believed to be non-enzymatic and pH-dependent. Two molecules of the aminoacetone intermediate condense to form a transient dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine). This intermediate is then oxidized to the stable, aromatic 2,5-dimethylpyrazine molecule.[6] The oxidation can occur spontaneously in the presence of oxygen or other electron acceptors in the cellular environment.
While the L-threonine pathway is well-documented, it is important to note that other amino acids can serve as precursors. Studies on Rhizobium excellensis, a known producer of MDMP, have shown that it actively synthesizes the compound from L-alanine and L-leucine, suggesting the existence of alternative or modified initial steps in different bacterial species.[2][3]
Part 2: The Final Methoxylation Step
The conversion of the 2,5-dimethylpyrazine backbone into the final methoxylated product is catalyzed by an O-methyltransferase (OMT) . This class of enzymes facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a hydroxyl group on an acceptor molecule.
In this pathway, the direct precursor is presumed to be 3-hydroxy-2,5-dimethylpyrazine (also known as 2,5-dimethylpyrazin-3-ol). An OMT enzyme recognizes this hydroxylated pyrazine and catalyzes its methylation to yield this compound, with S-adenosyl-L-homocysteine (SAH) released as a byproduct.[8][9] While the specific OMTs responsible for pyrazine methoxylation in bacteria are not yet fully characterized, extensive research on plant OMTs involved in the biosynthesis of similar methoxypyrazines in grapes provides a strong mechanistic model for this reaction.[10][11]
Part 3: Key Bacterial Producers
Several bacterial genera are known to produce a variety of pyrazines, but specific producers of this compound are less commonly reported.
| Bacterial Species | Pyrazine(s) Produced | Key Precursors | Reference(s) |
| Rhizobium excellensis | This compound (MDMP) | L-alanine, L-leucine | [2][3] |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | L-Threonine, Glucose | [5][12] |
| Serratia odorifera | 3-Isobutyl-2-methoxy-6-methylpyrazine | Not specified | [2] |
| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Valine, Glycine | [13][14] |
| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Not specified | [15] |
| Klebsiella oxytoca | Various pyrazines and pyrazinones | Carbohydrates | [16] |
Part 4: Experimental Protocols & Workflows
Validating and quantifying pyrazine biosynthesis requires robust analytical methods. The following protocols provide a framework for studying MDMP production in a bacterial host.
Protocol 1: Culturing and Induction of Pyrazine Biosynthesis
This protocol is designed for a model organism like Bacillus subtilis and can be adapted for other species.
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the bacterial strain into 5 mL of a rich medium (e.g., Lysogeny Broth, LB) and incubating overnight at 37°C with shaking (200 rpm).
-
Production Culture: In a 250 mL baffled flask, add 50 mL of production medium (e.g., M9 minimal medium supplemented with 0.5% glucose and 0.2% casamino acids).
-
Inoculation: Inoculate the production medium with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Precursor Supplementation: To specifically probe the pathway, supplement the medium with a sterile solution of L-threonine to a final concentration of 5-10 g/L.[12] For a putative OMT substrate, 2,5-dimethylpyrazine could also be added.
-
Incubation: Incubate the culture at 37°C with vigorous shaking (200 rpm) for 48-72 hours. Collect samples periodically to measure cell growth (OD₆₀₀) and for pyrazine analysis.
Protocol 2: Extraction and Analysis by HS-SPME-GC-MS
This method is highly sensitive for detecting volatile compounds like pyrazines from a culture broth.[17]
-
Sample Preparation: Transfer 5 mL of the bacterial culture into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes ("salting out"). Seal the vial immediately with a PTFE/silicone septum cap.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Incubation: Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes.
-
Extraction: Expose the SPME fiber to the headspace above the liquid for 30-45 minutes at 60°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately insert the fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.[17]
-
Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard and the NIST library database.[18]
Part 5: Metabolic Engineering for Enhanced Production
Improving the microbial production of MDMP involves redirecting metabolic flux towards the desired product and alleviating pathway bottlenecks.
-
Overexpression of Key Enzymes: Increasing the cellular concentration of rate-limiting enzymes is a primary strategy. Overexpressing the L-threonine-3-dehydrogenase (TDH) gene can significantly boost the initial conversion of L-threonine.[19] Similarly, identifying and overexpressing a suitable O-methyltransferase (OMT) would be crucial for the final methoxylation step.
-
Deletion of Competing Pathways: To prevent the loss of the key intermediate L-2-amino-acetoacetate, deleting the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) is an effective strategy. This knockout prevents the conversion of the intermediate to glycine and redirects it towards aminoacetone formation, thereby increasing the pool for pyrazine synthesis.[6][7]
-
Cofactor Engineering: The TDH enzyme requires NAD⁺ as a cofactor. Intense metabolic activity can deplete the NAD⁺ pool, creating a bottleneck. Co-expressing an NADH oxidase (NoxE) can regenerate NAD⁺ from NADH, ensuring a continuous supply for the TDH enzyme and improving its catalytic efficiency.[7][19]
-
Precursor Supply Enhancement: Engineering the host strain to overproduce the L-threonine precursor can also increase final product titers. This involves upregulating the relevant amino acid biosynthetic pathways.
Conclusion and Future Directions
The biosynthesis of this compound in bacteria is a multi-step process involving a key enzymatic dehydrogenation, spontaneous chemical transformations, and a final enzymatic methylation. The core pathway leading to the 2,5-dimethylpyrazine scaffold from L-threonine is well-understood, providing a solid foundation for research and metabolic engineering. However, significant knowledge gaps remain.
Future research should focus on:
-
Discovery and Characterization of Bacterial OMTs: Identifying and characterizing the specific O-methyltransferases responsible for pyrazine methoxylation in organisms like R. excellensis is a critical next step.
-
Elucidation of Alternative Pathways: Investigating the precise biochemical steps that allow organisms to utilize precursors like L-alanine and L-leucine will broaden our understanding of pyrazine biosynthesis diversity.
-
Regulatory Mechanisms: Understanding how the expression of key genes like tdh is regulated in response to environmental cues or cellular states will enable more sophisticated engineering strategies.
By addressing these questions, the scientific community can unlock the full potential of microbial systems for the sustainable production of valuable pyrazine compounds for the food, fragrance, and pharmaceutical industries.
References
- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Sensory Profile and Odor Threshold of 3-Methoxy-2,5-dimethylpyrazine
Introduction
3-Methoxy-2,5-dimethylpyrazine, also known as 2,5-dimethyl-3-methoxypyrazine (DMMP), is a potent, naturally occurring heterocyclic aromatic compound.[1][2][3] As a member of the methoxypyrazine class of compounds, it plays a significant role in the aroma profiles of various natural products and can be a critical factor in the sensory perception of food, beverages, and even water supplies.[4] Unlike many of its alkylpyrazine relatives, which are often associated with desirable roasted, nutty, and chocolatey aromas, this compound is frequently characterized by its potent and often undesirable sensory attributes.[4][5] This technical guide provides an in-depth exploration of the sensory profile and odor threshold of this impactful aroma compound, offering valuable insights for researchers, scientists, and professionals in the fields of food science, beverage production, and drug development.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective sensory analysis.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| CAS Number | 19846-22-1 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 179.3 °C (estimated) | [6] |
| Solubility in Water | 1633 mg/L at 25 °C (estimated) | [6] |
Sensory Profile: A Double-Edged Sword
The sensory profile of this compound is dominated by potent earthy and musty characteristics. Its perception is highly context-dependent, being considered a desirable flavor contributor in some instances and a significant off-flavor in others.
Primary Sensory Descriptors:
-
Earthy: This is a consistently reported and dominant descriptor.[6]
-
Musty/Moldy: Often associated with the scent of damp earth, mold, or a potato bin.[4]
-
Cork Taint: In the context of wine, it is a significant contributor to "corky" or "fungal must" off-aromas, distinct from the more well-known 2,4,6-trichloroanisole (TCA).[4][5]
-
Green/Vegetal: At certain concentrations, it can impart green or vegetal notes.[7]
-
Fresh Hazelnuts/Wet Cork: Some descriptions also include these more nuanced notes.[4]
The presence of this compound can significantly impact the overall sensory perception of a product. In wine, for instance, it has been shown to suppress desirable fruity aromas like cherry and red berry while enhancing earthy and vegetal notes.[7]
Odor Threshold: A Potent Aroma Compound
A critical aspect of this compound is its extremely low odor detection threshold, meaning that even trace amounts can have a significant sensory impact.[4] The odor threshold can vary depending on the medium (e.g., water, wine, air) and the method of determination (orthonasal vs. retronasal).
| Medium | Threshold Type | Concentration | Source |
| White Wine | Odor Detection | As low as 2.1 ng/L | [4] |
| Red Wine | Orthonasal Detection | 31 ng/L (Best Estimate Threshold) | [7] |
| Red Wine | Retronasal Detection | 70 ng/L (Best Estimate Threshold) | [7] |
| Red Mandarin Peel Essential Oil Context | Not explicitly stated | 0.4 ppb | [8] |
The significant difference between the orthonasal (smelling) and retronasal (in-mouth) thresholds in red wine highlights the importance of considering both pathways in sensory evaluation.[7]
Methodologies for Sensory and Odor Threshold Determination
The accurate characterization of the sensory profile and odor threshold of this compound relies on robust and standardized methodologies.
Sensory Panel Evaluation: The Human Instrument
Sensory panels composed of trained assessors are the primary tool for defining the sensory profile of a compound. A typical workflow for descriptive sensory analysis is outlined below.
Caption: Workflow for Descriptive Sensory Analysis.
-
Panelist Training: Panelists are trained to identify and quantify specific aroma attributes using reference standards. For this compound, reference standards would be prepared to represent "earthy," "musty," and "green" aromas.
-
Descriptive Analysis: Using a developed lexicon, panelists rate the intensity of each sensory attribute for a given sample. This allows for the creation of a detailed sensory profile.
Odor Threshold Determination: Quantifying Potency
Determining the odor threshold is crucial for understanding the impact of a compound at low concentrations. The ASTM E679 standard, which utilizes an ascending forced-choice method, is a widely accepted protocol.[7]
Caption: ASTM E679 Ascending Forced-Choice Method for Odor Threshold Determination.
Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Sensory
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. As compounds elute from the GC column, they are simultaneously sent to a chemical detector (like a mass spectrometer for identification) and an olfactometry port where a trained assessor sniffs the effluent and describes the odor. This allows for the direct correlation of a specific chemical compound with its sensory perception.
Implications for Industry Professionals
-
Food and Beverage: The presence of this compound can be a significant indicator of quality. In products where roasted and nutty notes are desired, its formation should be minimized, as its earthy and musty character can clash with the desired profile. In contrast, for certain products where an earthy note is a part of the characteristic flavor, its controlled presence might be acceptable.
-
Winemaking: This compound is a known contributor to cork taint.[4][5] Wineries and cork suppliers must have stringent quality control measures to prevent its occurrence. Understanding its sensory impact can also help winemakers diagnose and manage off-flavors that are not attributable to TCA.
-
Water Quality: Public water suppliers should be aware of this compound as a potential source of earthy and musty off-odors, which can lead to consumer complaints.[4]
-
Drug Development: In the pharmaceutical industry, understanding the sensory attributes of excipients and active pharmaceutical ingredients is crucial for patient compliance. This compound can serve as a reference standard for undesirable "earthy" or "musty" notes that may arise in drug formulations.
Conclusion
This compound is a remarkably potent aroma compound with a distinct and impactful sensory profile. Its low odor threshold means that it can influence the overall flavor and aroma of a product at concentrations that may be challenging to detect through chemical analysis alone. A thorough understanding of its sensory characteristics, coupled with robust analytical and sensory evaluation methodologies, is essential for professionals across a range of scientific disciplines to ensure product quality and consumer acceptance.
References
- 1. This compound [webbook.nist.gov]
- 2. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 3. This compound [webbook.nist.gov]
- 4. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 5. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 7. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2,5-dimethylpyrazine
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-2,5-dimethylpyrazine (CAS No: 19846-22-1), a significant flavor and aroma compound.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate structural elucidation and characterization.
Introduction
This compound is a member of the methoxypyrazine family, a class of compounds known for their potent and often desirable aromas.[4] Found in a variety of natural sources, these molecules are of significant interest in the food, beverage, and fragrance industries.[5][6][7][8][9][10] A thorough understanding of their molecular structure is paramount for quality control, synthesis, and the study of their metabolic pathways. Spectroscopic techniques are the cornerstone of this structural determination, each providing a unique piece of the molecular puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spec data of this compound, offering both established data and expert interpretation.
Molecular Structure and Isomeric Considerations
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule. This compound possesses a pyrazine ring substituted with two methyl groups and one methoxy group. The positional isomerism of these substituents is a critical factor in spectral interpretation. This guide focuses specifically on the 3-methoxy-2,5-dimethyl isomer.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, four distinct proton signals are expected: one for the aromatic proton, one for the methoxy protons, and two for the methyl protons.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Pyrazine-H | 7.826 | Singlet | 1H |
| Methoxy (-OCH₃) | 3.939 | Singlet | 3H |
| Methyl (-CH₃) | 2.403 | Singlet | 3H |
| Methyl (-CH₃) | 2.385 | Singlet | 3H |
Data sourced from a 1968 publication referenced by ChemicalBook.[11]
-
Pyrazine-H (7.826 ppm): The lone proton on the pyrazine ring is significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring. Its appearance as a singlet indicates no adjacent protons, which is consistent with the proposed structure.
-
Methoxy Protons (3.939 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.
-
Methyl Protons (2.403 and 2.385 ppm): The two methyl groups are in slightly different chemical environments, leading to two distinct singlets. One methyl group is adjacent to a nitrogen atom, while the other is adjacent to the methoxy-substituted carbon, resulting in a subtle difference in their electronic environments and, consequently, their chemical shifts. The absence of splitting confirms that there are no protons on the adjacent ring atoms.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C-O (C3) | 155-165 | Quaternary carbon attached to both nitrogen and oxygen, highly deshielded. |
| C-N (C2) | 145-155 | Quaternary carbon attached to a methyl group and adjacent to two nitrogens. |
| C-N (C5) | 140-150 | Quaternary carbon attached to a methyl group and adjacent to two nitrogens. |
| C-H (C6) | 125-135 | Carbon bearing the lone ring proton, deshielded by the adjacent nitrogen. |
| -OCH₃ | 50-60 | Typical range for a methoxy carbon.[12] |
| -CH₃ (at C2) | 20-25 | Typical range for a methyl group on an aromatic ring. |
| -CH₃ (at C5) | 15-20 | Typical range for a methyl group on an aromatic ring. |
-
The quaternary carbons of the pyrazine ring are expected to be the most deshielded due to the direct attachment of electronegative nitrogen and oxygen atoms.
-
The carbon attached to the methoxy group (C3) is predicted to have the highest chemical shift.
-
The carbon bearing the single proton (C6) will be significantly downfield due to the aromatic nature of the ring and the adjacent nitrogen.
-
The methoxy carbon will appear in its characteristic region, around 50-60 ppm.
-
The two methyl carbons will be the most shielded, appearing at the lowest chemical shifts.
Experimental Protocol for NMR Analysis
The following outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-180 ppm).
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound was not found, its key absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2950-2850 | Aliphatic C-H Stretch (from -CH₃ and -OCH₃) | Medium-Strong |
| 1600-1450 | C=C and C=N Ring Stretching | Medium |
| 1275-1200 | Aryl-O Asymmetric Stretch | Strong |
| 1075-1020 | Aryl-O Symmetric Stretch | Strong |
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic proton (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyrazine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The most characteristic peaks for this molecule will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage. The asymmetric stretch is expected to be particularly intense.[5]
Experimental Protocol for FT-IR Analysis
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a modern and convenient technique.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure and stability.
Electron Ionization Mass Spectrum (EI-MS)
The NIST WebBook provides the electron ionization mass spectrum for this compound.[1]
Table 4: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CH₃]⁺ |
| 109 | Moderate | [M - C₂H₅]⁺ or [M - NCH]⁺ |
| 95 | High | [M - CH₃ - CO]⁺ |
| 67 | Moderate | [C₄H₅N]⁺ |
| 53 | High | [C₃H₃N]⁺ |
The fragmentation of this compound is driven by the stability of the aromatic pyrazine ring and the presence of the methoxy and methyl substituents.
-
Molecular Ion (m/z 138): The presence of a strong molecular ion peak is indicative of a stable aromatic system.
-
Loss of a Methyl Radical (m/z 123): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.
-
Further Fragmentations: The subsequent fragmentations involve rearrangements and cleavages of the ring and the remaining substituents. The loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment to give the peak at m/z 95 is a plausible pathway. The smaller fragments at m/z 67 and 53 likely arise from the cleavage of the pyrazine ring.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) to separate the compound from any impurities.
-
Employ a temperature program that allows for good separation and peak shape.
-
-
MS Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of this peak and compare it to reference libraries (e.g., NIST).
-
Conclusion
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,5-Dimethyl-3-methoxypyrazine | C7H10N2O | CID 586728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 6. tdx.cat [tdx.cat]
- 7. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gravitywinehouse.com [gravitywinehouse.com]
- 10. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 11. 2-methoxy-3,6-dimethylpyrazine,this compound(19846-22-1) 1H NMR spectrum [chemicalbook.com]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxy-2,5-dimethylpyrazine CAS number and synonyms
An In-depth Technical Guide to 3-Methoxy-2,5-dimethylpyrazine for Researchers and Drug Development Professionals
Executive Summary
This compound is a heterocyclic aromatic compound belonging to the methoxypyrazine class. While its parent compound, 2,5-dimethylpyrazine, is well-studied as a significant flavor component in roasted and fermented foods and as a precursor in pharmaceutical synthesis, this compound remains a less-explored molecule.[1] This guide consolidates the available technical information on its identification, physicochemical properties, and analytical characterization. It further proposes a viable synthetic pathway and discusses potential applications by drawing logical parallels from related methoxypyrazine and pyrazine compounds, providing a foundational resource for researchers in flavor science, analytical chemistry, and medicinal chemistry.
Compound Identification and Chemical Structure
Correctly identifying a chemical entity is the cornerstone of all scientific research. The universally recognized identifiers for this compound are cataloged below.
The chemical structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with methyl groups at positions 2 and 5, and a methoxy group at position 3.
Physicochemical and Spectroscopic Data
Understanding the physicochemical properties of a compound is critical for designing experimental protocols, including solvent selection for synthesis, extraction, and analytical sample preparation.
| Property | Value | Source(s) |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from related pyrazines |
| Boiling Point | 179.3 °C (estimated) | [6] |
| Flash Point | 62.7 °C (estimated) | [6] |
| logP (o/w) | 1.670 (estimated) | [6] |
| IUPAC Standard InChIKey | QYRGVELVPYDICQ-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
-
Mass Spectrometry (Electron Ionization) : The NIST WebBook provides the mass spectrum for this compound, which is a critical tool for its unambiguous identification in complex matrices.[2]
-
¹H NMR Spectroscopy : Proton NMR data provides structural confirmation. Key reported chemical shifts (δ) are: 7.826 ppm (s, 1H, pyrazine ring proton), 3.939 ppm (s, 3H, methoxy group protons), 2.403 ppm (s, 3H, methyl group protons), and 2.385 ppm (s, 3H, methyl group protons).[7]
Synthesis Pathway: A Technical Perspective
While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be engineered from established organo-halogen chemistry. The most viable route involves the nucleophilic substitution of a halogenated pyrazine precursor.
Proposed Synthesis Workflow:
The causality behind this proposed two-step synthesis lies in the functionalization of the pyrazine ring. The parent 2,5-dimethylpyrazine ring is electron-rich and requires activation for substitution. Chlorination provides a reactive handle—an excellent leaving group (Cl⁻)—that can be readily displaced by a strong nucleophile like sodium methoxide to introduce the desired methoxy group.
Step 1: Synthesis of 3-Chloro-2,5-dimethylpyrazine (Precursor) The precursor, 3-chloro-2,5-dimethylpyrazine (CAS No: 95-89-6), is a known chemical intermediate. It can be synthesized by reacting 2,5-dimethylpyrazine with a suitable chlorinating agent.[8]
Step 2: Nucleophilic Aromatic Substitution The chloro-substituted pyrazine is then subjected to a nucleophilic aromatic substitution reaction.
-
Protocol Rationale : Sodium methoxide (NaOMe) is a potent nucleophile and a strong base. In a polar aprotic solvent like methanol, the methoxide ion (CH₃O⁻) effectively displaces the chloride ion on the pyrazine ring to form the final ether linkage. The reaction is typically heated to overcome the activation energy of the substitution on the aromatic ring.
Analytical Methodologies
The detection and quantification of methoxypyrazines, which are often potent aroma compounds present at trace levels (ng/L), require highly sensitive and selective analytical techniques.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Protocol: HS-SPME-GC-MS for Trace Analysis
This protocol is adapted from validated methods for analyzing isomeric and related methoxypyrazines in complex matrices.[9][10][11]
1. Materials & Reagents
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Internal Standard (IS): Isotopically labeled analog (e.g., d₃-methoxypyrazine) for accurate quantification.
-
Reagents: Sodium chloride (NaCl), deionized water.
2. Sample Preparation (HS-SPME)
-
Rationale : This extraction technique is ideal for volatile and semi-volatile compounds. It is solvent-free, minimizes matrix effects, and concentrates the analyte from the headspace onto the fiber, enhancing sensitivity. Adding salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.[10]
-
Procedure :
-
Place 5 mL of the liquid sample (or 1-2 g of a solid sample suspended in water) into a 20 mL headspace vial.
-
Spike the sample with the internal standard to a known concentration.
-
Add 2 g of NaCl to the vial to facilitate analyte volatilization.
-
Seal the vial and place it in a heating block or water bath set to 50-60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the conditioned SPME fiber to the vial's headspace for 30 minutes under agitation to adsorb the analytes.
-
3. GC-MS Analysis
-
Rationale : The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase. The MS detector then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
-
Procedure :
-
Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to ~250°C, for thermal desorption of the analytes for 2-5 minutes.
-
GC Column : Use a mid-polar column (e.g., DB-5ms or equivalent).
-
Oven Program : Start at 40°C (hold for 2 min), ramp to 250°C at 8°C/min, and hold for 5 min.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection : Operate in Electron Ionization (EI) mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound and the internal standard.
-
Applications and Biological Significance
While data on the specific biological activity of this compound is limited, the broader class of pyrazines is of significant interest in both flavor chemistry and drug discovery.
-
Flavor and Aroma : Methoxypyrazines are renowned for their potent aromas, often described as earthy, vegetative, or nutty.[12] They are key aroma compounds in foods like bell peppers, roasted coffee, and certain wines.[12][13] The subject compound, with its nutty and roasted notes, likely contributes to the flavor profiles of thermally processed foods.
-
Pharmaceutical and Drug Development :
-
Scaffolding Potential : The pyrazine ring is a common scaffold in medicinal chemistry. Pyrazinamide is a frontline anti-tuberculosis drug, highlighting the ring's utility.[12]
-
Related Compound Activity : The parent compound, 2,5-dimethylpyrazine, has been investigated for potential antimicrobial and anticancer properties.[14] Furthermore, complex molecules incorporating methoxy-substituted heterocyclic rings are prevalent in modern drug discovery. For instance, AZD4205 is a selective Janus Kinase 1 (JAK1) inhibitor developed for cancer therapy that contains a methoxy-pyrazole moiety.[15] Another study identified an 8-methoxy-2,5-dimethyl-substituted indoloquinoline as a potential antitumor agent that functions by inhibiting the PI3K/AKT/mTOR signaling pathway.[16] While these are structurally distinct and more complex molecules, they underscore the value of methoxylated nitrogen heterocycles as pharmacophores, suggesting that this compound could serve as a valuable building block or fragment in drug design campaigns.
-
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. Therefore, safety precautions must be based on data for structurally similar compounds, such as other methoxy-alkyl-pyrazines. These compounds are generally classified as:
-
Flammable liquids.
-
Harmful if swallowed.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Standard laboratory precautions should be followed :
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
Conclusion
This compound (CAS: 19846-22-1) is a methoxylated pyrazine derivative with well-defined spectral properties but limited published research regarding its synthesis and biological function. This guide provides a consolidated overview of its identity and proposes a logical synthetic route via halogenation and subsequent nucleophilic substitution of 2,5-dimethylpyrazine. A detailed, high-sensitivity analytical protocol using HS-SPME-GC-MS has been outlined to aid researchers in its detection and quantification. While its primary role appears to be in flavor and aroma, the established importance of the pyrazine scaffold and methoxylated heterocycles in medicinal chemistry suggests that this compound holds potential as a valuable intermediate for future research and development.
References
- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. rndmate.com [rndmate.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 7. 2-methoxy-3,6-dimethylpyrazine,this compound(19846-22-1) 1H NMR spectrum [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. gcms.cz [gcms.cz]
- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unveiling the Biological Profile of 3-Methoxy-2,5-dimethylpyrazine: A Technical Guide for Researchers
An In-depth Exploration of a Potent Aroma Compound and its Emerging Biological Significance
Authored by: Senior Application Scientist, Gemini Division
Abstract
3-Methoxy-2,5-dimethylpyrazine (MDMP) is a volatile organic compound recognized for its potent, earthy aroma, contributing significantly to the sensory profiles of various foods and beverages. While its organoleptic properties are well-documented, a comprehensive understanding of its biological activities remains an area of active scientific inquiry. This technical guide provides an in-depth analysis of the current state of knowledge regarding MDMP, addressing its chemical properties, natural occurrence, and known biological effects. Drawing upon available toxicological data and the bioactivities of structurally related pyrazines, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the pharmacological potential of this intriguing molecule.
Introduction: Beyond the Aroma
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature, often contributing to the desirable nutty, roasted, and earthy flavors of cooked and fermented foods.[1] this compound, also known as 2,5-dimethyl-3-methoxypyrazine, is a prominent member of this family, characterized by its distinct aroma profile.[2] While extensively utilized in the flavor and fragrance industry, the biological implications of MDMP are not as widely understood. This guide ventures beyond its sensory characteristics to explore its known biological interactions and to postulate potential activities based on the broader understanding of pyrazine derivatives.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O | [3][4] |
| Molecular Weight | 138.17 g/mol | [3][4] |
| CAS Number | 19846-22-1 | [2][3][4] |
| Boiling Point | 179.3 °C (estimated) | [2] |
| Flash Point | 145.0 °F (62.7 °C) (estimated) | [2] |
| Solubility in Water | 1633 mg/L at 25 °C (estimated) | [2] |
| Odor Description | Earthy | [2] |
Natural Occurrence and Biosynthesis
This compound is not solely a synthetic flavoring agent; it has been identified as a natural product, notably as a metabolite of certain microorganisms. Research has shown that the bacterium Rhizobium excellensis is capable of producing significant quantities of MDMP.[5] This microbial synthesis is of particular interest in the wine industry, where MDMP is associated with a "corky" or "earthy" off-flavor, distinct from the more common taint caused by 2,4,6-trichloroanisole (TCA).[5] The biosynthesis of MDMP by R. excellensis has been shown to utilize amino acids such as L-alanine and L-leucine as precursors.[5]
The following diagram illustrates a simplified potential biosynthetic pathway leading to alkylpyrazines, which are precursors to methoxypyrazines.
Caption: Generalized pathway for pyrazine biosynthesis.
Known and Potential Biological Activities
Direct research into the specific biological activities of this compound is limited. However, available toxicological data and studies on structurally similar pyrazines provide valuable insights into its potential physiological effects.
Toxicological Profile
Safety data for 2-Methoxy-3,5-dimethylpyrazine (an alternative name for the target compound) indicates that it is a hazardous substance. According to safety classifications, it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[6] Furthermore, it may cause respiratory irritation.[6] This information is critical for researchers and professionals handling this compound, necessitating appropriate safety precautions.
Antimicrobial Potential: An Area for Investigation
While direct studies on the antimicrobial properties of this compound are scarce, the broader class of pyrazine derivatives has demonstrated antimicrobial activity.[7][8] For instance, the closely related compound, 2,5-dimethylpyrazine, has shown inhibitory effects against various bacteria and fungi.[1] This suggests that MDMP may also possess antimicrobial properties, a hypothesis that warrants further investigation. A proposed experimental workflow to assess this is detailed below.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).
-
Incubation: Incubate the plates under optimal growth conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for MIC determination of MDMP.
Potential Anti-inflammatory and Neurological Effects: Inferences from Related Compounds
The scientific literature contains reports on the anti-inflammatory and neurological effects of various pyrazine derivatives, though not specifically for this compound. For instance, some pyrazole derivatives, which also contain a heterocyclic ring, have been investigated for their anti-inflammatory properties.[9] In the realm of neurological effects, studies on 2,3-dimethylpyrazine have explored its impact on the autonomic nervous system and mood in humans.[10]
The structural similarity of this compound to these compounds suggests that it could potentially exhibit similar biological activities. However, it is crucial to emphasize that these are currently hypotheses that require rigorous experimental validation. The presence of the methoxy group and the specific arrangement of the methyl groups will undoubtedly influence its biological interactions and pharmacological profile.
Future Directions and Research Opportunities
The current body of knowledge on the biological activity of this compound is nascent, presenting a fertile ground for future research. Key areas for investigation include:
-
Systematic Antimicrobial Screening: A comprehensive evaluation of its activity against a broad panel of clinically relevant bacteria and fungi.
-
Anti-inflammatory Assays: Investigation of its potential to modulate inflammatory pathways in vitro and in vivo.
-
Cytotoxicity and Anticancer Potential: Assessment of its cytotoxic effects on various cancer cell lines, drawing parallels to the known anticancer properties of 2,5-dimethylpyrazine.[1]
-
Neurological and Behavioral Studies: Exploration of its effects on the central and peripheral nervous systems.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts any identified biological effects.
Conclusion
This compound is a molecule of interest that extends beyond its role as a potent aroma compound. While direct evidence of its biological activity is currently limited, its known hazardous properties and the documented bioactivities of structurally related pyrazines highlight the need for further investigation. This technical guide serves as a comprehensive resource to stimulate and guide future research into the pharmacological potential of this intriguing pyrazine derivative. A deeper understanding of its biological profile could unlock novel applications in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 3-Methoxy-2,5-dimethylpyrazine in Food and Beverage Aroma
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Methoxy-2,5-dimethylpyrazine is a potent, naturally occurring aroma compound that plays a pivotal role in the sensory profile of numerous thermally processed foods and beverages. As a member of the methoxypyrazine class, it is renowned for its characteristic nutty, roasted, and cocoa-like aromas.[1][2] This technical guide provides an in-depth exploration of the compound's chemical properties, natural occurrence, and sensory characteristics. It further details the primary formation pathways, particularly the Maillard reaction, and presents validated analytical methodologies for its detection and quantification. Through case studies on coffee and baked goods, this document offers researchers, scientists, and product development professionals a comprehensive understanding of how this compound influences consumer perception and acceptance of food products.
Introduction
Within the vast landscape of flavor chemistry, pyrazines represent a critically important class of heterocyclic compounds.[3] They are largely responsible for the desirable roasted and toasted aromas generated during the cooking process.[4] Among these, this compound (DMMP) stands out for its significant contribution to the aroma profiles of a wide array of products, including coffee, cocoa, nuts, and baked goods.[5][6] This compound, though often present in trace amounts, possesses an extremely low odor threshold, allowing it to exert a substantial impact on the overall flavor.[7] Understanding the formation and sensory impact of DMMP is essential for food scientists and developers aiming to optimize flavor profiles and ensure product consistency.
Chemical and Physical Properties
This compound is an alkyl aryl ether and a derivative of pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[3][8] Its chemical structure consists of a pyrazine ring substituted with two methyl groups and one methoxy group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₂O | [9] |
| Molecular Weight | 138.17 g/mol | [10][9] |
| CAS Registry Number | 19846-22-1 | [10][9] |
| Appearance | Not specified | |
| Boiling Point | 62.7 °C (estimated) | |
| Synonyms | 2,5-Dimethyl-3-methoxypyrazine | [10][9] |
Occurrence in Foods and Beverages
This aromatic compound is naturally found in a variety of food products, where it is formed during thermal processing steps like roasting, baking, and frying.[3][4]
Table 2: Natural Occurrence and Typical Concentrations of this compound
| Food/Beverage | Typical Concentration Range | Key Role in Aroma |
| Roasted Coffee | Varies with roast degree | "Roasty," "nutty" notes |
| Cocoa & Chocolate | Present | Contributes to characteristic chocolate aroma[5] |
| Baked Bread (Crust) | Present | "Baked," "toasted" notes |
| Roasted Nuts (Peanuts, Hazelnuts) | Present | "Nutty," "roasted" character[5] |
| Whiskey | Found | Contributes to complexity[5] |
| Some Wines | ng/L levels | Can impart "earthy/musty" or "green/vegetal" notes[11] |
Sensory Characteristics and Flavor Contribution
The sensory impact of a volatile compound is defined by its aroma profile and its odor detection threshold. This compound is described as having a potent aroma characterized by nutty, roasted peanut, hazelnut, and chocolate notes.[5][12]
Flavor Threshold: The concentration at which a substance can be detected by the human senses is its threshold. For this compound, this threshold is remarkably low, making it an impact odorant even at parts-per-billion (ppb) or parts-per-trillion (ppt) levels. In red wine, for instance, the orthonasal (sniffing) detection threshold was determined to be 31 ng/L, while the retronasal (in-mouth) threshold was 70 ng/L.[11] This potency underscores its importance in the final flavor profile. At concentrations above its threshold in wine, it was found to suppress desirable "cherry" and "red berry" notes while enhancing "earthy/musty" and "green/vegetal" characteristics.[11]
Formation Pathways
The generation of this compound in food is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[4][13]
The Maillard Reaction
The Maillard reaction is fundamental to flavor development in cooked foods.[4] The formation of pyrazines involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids.[13]
Causality in Formation:
-
Precursors: The specific amino acids and reducing sugars present are critical. While various amino acids can provide the necessary nitrogen, the carbon backbone that forms the pyrazine ring and its substituents originates from the sugar and intermediates.[13][14]
-
Temperature: Pyrazine formation is favored at temperatures above 100°C.[13] The rate and profile of pyrazine formation are highly dependent on the temperature and duration of heating.
-
pH: Weakly alkaline conditions (pH 7-10) generally promote pyrazine formation.[4]
Below is a generalized pathway for the formation of dimethylpyrazines, key precursors to the methoxy derivative.
Caption: Generalized Maillard reaction pathway leading to pyrazine formation.
Analytical Methodologies
Accurate detection and quantification of this compound require sensitive analytical techniques due to its high volatility and low concentration in food matrices. The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS).[15]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. It is highly effective for isolating pyrazines from complex food matrices.
Self-Validating Protocol Rationale: This protocol includes steps for optimizing extraction (salting out, temperature) and ensuring analyte transfer efficiency, which are critical for reproducibility. The choice of an internal standard is crucial for accurate quantification, compensating for matrix effects and variations in extraction efficiency.
Experimental Protocol: HS-SPME for Pyrazine Analysis
-
Sample Preparation: Homogenize 5 g of the food sample (e.g., ground coffee, bread crust) and place it into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine).
-
Matrix Modification: Add 2 g of sodium chloride (NaCl) to the vial. This "salting-out" effect increases the volatility of the analyte by decreasing its solubility in the aqueous phase.
-
Incubation & Extraction: Seal the vial and place it in a heated agitator. Incubate at 60°C for 15 minutes to allow the sample to equilibrate.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes under agitation. The fiber coating adsorbs the volatile compounds.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the extracted volatile compounds and provides both identification based on mass spectra and quantification based on signal intensity.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-Wax or FFAP capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10] These polar columns are well-suited for separating pyrazines.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compare the resulting mass spectrum and retention index with those of an authentic standard and reference libraries (e.g., NIST).[10][9]
Caption: Standard analytical workflow for pyrazine analysis using HS-SPME-GC-MS.
Case Studies
Role in Coffee Aroma
In coffee, this compound is a key product of the Maillard reaction during the roasting of green coffee beans. Its concentration is highly dependent on the roasting time and temperature. It contributes significantly to the desirable "roasty" and "nutty" aroma notes that define a well-roasted coffee. Lighter roasts may have lower concentrations, while darker roasts develop higher levels, up to a point where pyrolysis (burning) begins to degrade these delicate flavor compounds.
Role in Baked Goods
The delightful aroma of freshly baked bread, particularly the crust, owes much to the presence of pyrazines formed during baking. This compound contributes to the roasted, nutty, and almost popcorn-like notes of the bread crust. The reaction between naturally present amino acids and sugars in the flour dough is catalyzed by the high heat of the oven, leading to a complex bouquet of aroma compounds where this pyrazine plays a significant role.
Conclusion
This compound is a high-impact aroma compound of immense importance in the food and beverage industry. Its characteristic nutty and roasted notes are fundamental to the sensory identity of many of the world's most popular consumer products. A thorough understanding of its formation through the Maillard reaction and the application of precise analytical techniques like HS-SPME-GC-MS are indispensable for flavor chemists and product developers. By controlling the parameters that influence its formation, manufacturers can effectively shape and optimize the final aroma profile, leading to products with enhanced consumer appeal and consistent quality. Future research may focus on microbial pathways for its formation and its synergistic effects with other key odorants in complex food systems.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. 3,5(6)-cocoa pyrazine [flavscents.com]
- 6. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. datapdf.com [datapdf.com]
- 14. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxy-2,5-dimethylpyrazine from Amino Acid Precursors
Abstract
This document provides a comprehensive guide for the synthesis of 3-methoxy-2,5-dimethylpyrazine, a significant heteroaromatic compound with applications in flavor chemistry and as a potential intermediate in pharmaceutical development. We present a detailed, two-part synthetic strategy that begins with amino acid-derived precursors. Part I details the chemoenzymatic synthesis of the key intermediate, 2,5-dimethylpyrazine (2,5-DMP), from L-threonine, offering a green and highly specific route. Part II describes a robust chemical pathway for the conversion of an amino acid-derived cyclic dipeptide into this compound via a chloropyrazine intermediate. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and flavor science, with an emphasis on explaining the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aromas of many thermally processed foods, such as coffee, roasted nuts, and baked goods.[1] Their unique sensory properties make them valuable targets for the flavor and fragrance industry.[2] Beyond their organoleptic qualities, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[3]
This compound (CAS 19846-22-1) is an alkoxy-substituted pyrazine with a characteristic nutty and roasted aroma profile.[4][5][6] Its synthesis from readily available and sustainable starting materials like amino acids is of considerable interest. Amino acids serve as ideal bio-renewable precursors for pyrazine ring formation through well-established pathways like the Maillard reaction or specific biosynthetic routes.[7][8][9]
This guide outlines a reliable synthetic approach starting from amino acids, providing both a biocatalytic method for the pyrazine core and a chemical method for its subsequent functionalization.
Overall Synthetic Strategy
The synthesis is approached in two main stages. The first stage focuses on creating the core 2,5-dimethylpyrazine (2,5-DMP) structure. The second stage involves the introduction of the methoxy group onto the pyrazine ring. We present two primary pathways for achieving the final product, starting from amino acid building blocks.
dot
Caption: Overall workflow for the synthesis of this compound.
PART I: Synthesis of Pyrazine Precursors from Amino Acids
The formation of the 2,5-dimethylpyrazine (2,5-DMP) core is a critical first step. While traditional Maillard reactions between amino acids and reducing sugars can produce a mixture of pyrazines[10], a more specific and high-yielding approach is the chemoenzymatic conversion of L-threonine.[3][11]
Mechanism Insight: Chemoenzymatic Synthesis of 2,5-DMP
This biosynthetic route leverages the metabolic pathway found in microorganisms like Bacillus subtilis.[3] The key steps are:
-
Oxidation: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form the unstable intermediate L-2-amino-acetoacetate.
-
Decarboxylation: This intermediate spontaneously decarboxylates to yield aminoacetone.
-
Dimerization & Oxidation: Two molecules of aminoacetone undergo a non-enzymatic, pH-dependent self-condensation to form 3,6-dihydro-2,5-dimethylpyrazine. This dihydropyrazine is then readily oxidized by air to the aromatic 2,5-dimethylpyrazine.[11]
dot
Caption: Chemoenzymatic pathway from L-threonine to 2,5-dimethylpyrazine.
Protocol 1: Whole-Cell Biocatalysis for 2,5-Dimethylpyrazine
This protocol utilizes Bacillus subtilis for the conversion of L-threonine. This method is advantageous as it avoids the need for enzyme purification.
Materials & Equipment:
-
Bacillus subtilis strain (e.g., ATCC 23857 or similar)
-
Luria-Bertani (LB) medium
-
L-threonine
-
Incubator shaker (37°C, 200 rpm)
-
Centrifuge
-
Extraction solvent (Dichloromethane or Ethyl Acetate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Inoculum Preparation: a. Prepare sterile LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl). b. Inoculate 10 mL of the medium with a single colony of B. subtilis. c. Incubate overnight at 37°C with shaking at 200 rpm.
-
Bioconversion Reaction: a. Prepare the production medium: 1 L of LB medium supplemented with 5-10 g/L of L-threonine. b. Inoculate the production medium with the overnight culture to an initial optical density (OD₆₀₀) of 0.1. c. Incubate at 37°C with shaking (200 rpm) for 48-72 hours.
-
Extraction and Analysis: a. Withdraw a 10 mL sample of the culture and centrifuge to pellet the cells. b. Decant the supernatant and extract it with an equal volume of dichloromethane. c. Vortex thoroughly, then centrifuge to separate the organic and aqueous phases. d. Carefully collect the organic phase and analyze by GC-MS to confirm the presence and purity of 2,5-dimethylpyrazine. The product can be purified from a larger batch by distillation or chromatography.
| Parameter | Condition | Rationale / Notes |
| Microorganism | Bacillus subtilis | Naturally possesses the required TDH enzyme.[3] |
| Substrate | L-Threonine | Direct precursor in this specific enzymatic pathway.[11] |
| Temperature | 37°C | Optimal growth temperature for B. subtilis. |
| pH | ~7.0 (LB medium) | The condensation of aminoacetone is pH-dependent.[11] |
| Incubation Time | 48-72 hours | Allows for sufficient cell growth and product accumulation. |
| Expected Yield | Variable (mg/L scale) | Yields depend heavily on the strain and conditions.[12] |
PART II: Synthesis of this compound
For the second stage, we present a robust chemical synthesis starting from a self-condensed amino acid precursor, which is then chlorinated and subsequently methoxylated. This pathway is often more suitable for larger-scale laboratory synthesis than routes involving N-oxidation and rearrangement.
Mechanism Insight: Chlorination and Nucleophilic Aromatic Substitution (SNAr)
This route begins with the dimerization of an amino acid ester, such as L-alanine methyl ester, to form a cyclic dipeptide (a piperazinedione).
-
Dimerization: L-alanine ester self-condenses upon heating to form 3,6-dimethyl-2,5-piperazinedione.
-
Chlorination/Aromatization: The piperazinedione is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reagent facilitates a tautomerization to the dihydroxy-dihydropyrazine form, which is then chlorinated and aromatized to yield 2-chloro-3,6-dimethylpyrazine.[13][14]
-
Methoxylation (SNAr): The resulting chloropyrazine is an electron-deficient heteroaromatic system. The chlorine atom can be displaced by a strong nucleophile, such as a methoxide ion (CH₃O⁻), via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the departure of the chloride leaving group.[15][16]
dot
Caption: Chemical synthesis pathway via a chloropyrazine intermediate.
Protocol 2: Synthesis via Chlorination and Methoxylation
Step A: Synthesis of 3,6-Dimethyl-2,5-piperazinedione
-
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
Materials & Equipment:
-
L-alanine methyl ester hydrochloride
-
Triethylamine (TEA) or other suitable base
-
High-boiling solvent (e.g., ethylene glycol, xylene)
-
Round-bottom flask with reflux condenser and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of L-alanine methyl ester hydrochloride in ethylene glycol, add an equimolar amount of triethylamine at room temperature to neutralize the salt.
-
Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. The dimerization will result in the precipitation of the product.[13]
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and then diethyl ether to remove residual solvent and impurities.
-
Dry the white solid (3,6-dimethyl-2,5-piperazinedione) under vacuum. Characterize by NMR and melting point.
Step B: Synthesis of 2-Chloro-3,6-dimethylpyrazine
-
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a dry fume hood.
Materials & Equipment:
-
3,6-Dimethyl-2,5-piperazinedione (from Step A)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask, reflux condenser, heating mantle
-
Apparatus for quenching (large beaker with ice and base)
Procedure:
-
Carefully add 3,6-dimethyl-2,5-piperazinedione (1 part by weight) to phosphorus oxychloride (5-10 parts by weight) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction by TLC or GC-MS.[14]
-
After completion, cool the reaction mixture to room temperature.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3,6-dimethylpyrazine. Purify by column chromatography or distillation.
Step C: Synthesis of this compound
-
Safety Note: Sodium methoxide is a strong base and is moisture-sensitive. Handle in a dry environment.
Materials & Equipment:
-
2-Chloro-3,6-dimethylpyrazine (from Step B)
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol or THF
-
Round-bottom flask, reflux condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Dissolve 2-chloro-3,6-dimethylpyrazine in anhydrous methanol in a flask under an inert atmosphere.
-
Add sodium methoxide (1.1 to 1.5 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[15]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Product Characterization
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | ~8.2 (s, 2H), ~2.5 (s, 6H) | 108 (M⁺), 81, 54 |
| 2-Chloro-3,6-dimethylpyrazine | C₆H₇ClN₂ | 142.59 | ~8.3 (s, 1H), ~2.6 (s, 3H), ~2.5 (s, 3H) | 142 (M⁺), 107, 80 |
| This compound | C₇H₁₀N₂O | 138.17 | ~7.8 (s, 1H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H), ~2.3 (s, 3H) | 138 (M⁺), 123, 95, 67 |
| Note: Expected NMR and MS values are approximate and should be confirmed with experimental data and reference spectra.[17][18][19] |
Conclusion and Field Insights
This guide provides two robust and well-documented pathways for the synthesis of this compound originating from amino acid precursors. The chemoenzymatic synthesis of 2,5-dimethylpyrazine represents a sustainable and highly selective method for generating the core pyrazine structure. For the subsequent functionalization, the chlorination followed by nucleophilic aromatic substitution offers a reliable and scalable chemical transformation suitable for typical laboratory settings. Researchers should pay close attention to the safety precautions outlined, particularly when working with hazardous reagents like phosphorus oxychloride. The successful execution of these protocols will enable the efficient production of this valuable methoxypyrazine for further research and application development.
References
- 1. byjus.com [byjus.com]
- 2. 74. Pyrazine derivatives. Part I. 2-Hydroxy-3 : 6-dimethylpyrazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound [webbook.nist.gov]
- 5. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 6. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 14. US20050107610A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 15. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 17. This compound [webbook.nist.gov]
- 18. 2-Methoxy-3,5-dimethylpyrazine | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]
Application Note: Quantitative Analysis of 3-Methoxy-2,5-dimethylpyrazine in Complex Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed and validated protocol for the determination of 3-Methoxy-2,5-dimethylpyrazine (MDMP), a potent aroma compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key contributor to the characteristic roasty, nutty, and earthy aromas in a variety of food products, beverages, and is also of interest in environmental and clinical samples.[1][2] The methodology described herein is designed for researchers, scientists, and quality control professionals, providing a robust framework for sensitive and selective quantification of this analyte in complex matrices. We will delve into the rationale behind the selection of sample preparation parameters, chromatographic conditions, and mass spectrometric settings to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
This compound (MDMP), a member of the methoxypyrazine class of compounds, possesses a very low odor threshold, making it a significant contributor to the overall sensory profile of numerous consumer products even at trace concentrations.[2][3] Found in roasted foods like coffee and nuts, it is formed through the Maillard reaction during thermal processing.[1] Its characteristic aroma can be desirable, but in other contexts, such as drinking water, its presence can be indicative of an "earthy-musty" off-odor, raising quality concerns.[4][5] Therefore, a reliable and sensitive analytical method is crucial for its quantification.
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds due to its excellent separation efficiency and definitive identification capabilities.[6] When combined with a solvent-free and concentrating sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides a powerful tool for the trace-level analysis of aroma compounds in complex samples.[7] This application note provides a comprehensive guide to leveraging HS-SPME-GC-MS for the robust analysis of MDMP.
Foundational Principles: HS-SPME-GC-MS
The analytical workflow is a multi-step process designed to isolate, separate, and detect the target analyte with high specificity and sensitivity.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
The principle of HS-SPME involves the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial. A fused-silica fiber coated with a stationary phase is then exposed to this headspace, where the analytes are adsorbed and concentrated. Following extraction, the fiber is retracted and introduced into the heated injector of the gas chromatograph, where the analytes are thermally desorbed and transferred to the analytical column for separation. The separated compounds then enter the mass spectrometer for detection and identification.
Detailed Experimental Protocol
Materials and Reagents
-
Standard: this compound (CAS: 19846-22-1), analytical standard grade.[8][9]
-
Internal Standard (IS): 2-Methyl-3-methoxypyrazine-d3 or a suitable analog not present in the sample.
-
Solvents: Methanol, Dichloromethane (HPLC or pesticide residue grade).
-
Salts: Anhydrous Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄).
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point for broad-range volatile analysis.[10]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
The efficiency of HS-SPME is critically dependent on several parameters that must be optimized for each matrix. The goal is to maximize the transfer of the analyte from the sample to the fiber.
Protocol:
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 5 g of a solid or 10 mL of a liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Matrix Modification (Optional but Recommended): For aqueous samples, add NaCl (e.g., 3 g) to the vial. This "salting-out" effect increases the volatility of the analyte by decreasing its solubility in the aqueous phase.[10]
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Equilibration: Place the vial in a heating block or water bath with agitation. An equilibration time of 15-20 minutes at a temperature of 50-60°C is a good starting point.[6][11] This step allows the analyte to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) while maintaining the temperature and agitation.[11]
-
Desorption: Retract the fiber and immediately insert it into the heated GC injector for thermal desorption.
Causality Behind Choices:
-
Fiber Selection: DVB/CAR/PDMS fibers are chosen for their ability to adsorb a wide range of volatile and semi-volatile compounds of varying polarities, making them suitable for pyrazines.[10]
-
Temperature and Time: Increasing the extraction temperature generally enhances the volatility of the analyte, leading to higher concentrations in the headspace.[12] However, excessively high temperatures can affect the stability of the analyte or the fiber. The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached for reproducible results.[11]
GC-MS Instrumentation and Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for volatile analysis. |
| Injector | Splitless mode, 250°C | Splitless injection maximizes the transfer of the thermally desorbed analytes onto the column, which is crucial for trace analysis.[13] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX | An HP-5ms is a good general-purpose non-polar column.[10][13] A DB-WAX (polar) column can be beneficial for resolving isomers or separating the analyte from matrix interferences. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) | The initial low temperature helps to focus the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points. |
| MS System | Agilent 5977 or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Maintains a stable electric field for mass filtering. |
| Acquisition Mode | Scan (m/z 40-200) and/or SIM | Scan mode is used for initial identification and to observe the full mass spectrum. Selected Ion Monitoring (SIM) mode significantly increases sensitivity by monitoring only specific ions of the target analyte.[14] |
| SIM Ions for MDMP | m/z 138 (molecular ion), 123, 95, 67 | These are characteristic fragment ions for this compound.[8] Monitoring multiple ions enhances selectivity. |
Data Analysis and Quantification
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The NIST Mass Spectral Library is an authoritative source for reference spectra.[8]
Caption: Data analysis workflow for identification and quantification.
For quantification, an internal standard calibration method is recommended. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Method Validation
A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters include:
| Parameter | Typical Acceptance Criteria | Significance |
| Linearity (R²) | > 0.995 | Demonstrates a proportional relationship between detector response and analyte concentration over a defined range.[14][15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected.[15] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[11][15] |
| Precision (%RSD) | < 15-20% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11] |
| Accuracy (Recovery %) | 80-120% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[11][13] |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in a variety of complex matrices. The solvent-free nature of HS-SPME makes it an environmentally friendly and efficient sample preparation technique. By carefully optimizing the extraction and instrumental parameters, researchers and analysts can achieve reliable and reproducible results, enabling accurate assessment of this important aroma compound in food quality, flavor development, and environmental monitoring.
References
- 1. openpub.fmach.it [openpub.fmach.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Headspace gas chromatography-mass spectrometry: a fast approach to the identification and determination of 2-alkyl-3- methoxypyrazine pheromones in ladybugs - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]
- 15. benchchem.com [benchchem.com]
Headspace solid-phase microextraction (HS-SPME) for 3-Methoxy-2,5-dimethylpyrazine
An In-Depth Guide to the Analysis of 3-Methoxy-2,5-dimethylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME)
Introduction: The Essence of Roasted Aromas
This compound is a pivotal volatile organic compound belonging to the methoxypyrazine class of compounds.[1] It is a significant contributor to the characteristic nutty, roasted, and earthy aromas found in a variety of food products, including coffee and baked goods.[2] The potency of its aroma means that even at trace levels, it can significantly influence the sensory profile of a product.[2] Accurate and sensitive quantification of this compound is therefore critical for quality control, flavor development, and research in the food and beverage industries.
Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a premier technique for the analysis of such volatile compounds.[3][4] This solvent-free sample preparation method combines sampling, extraction, and concentration into a single step, offering high sensitivity and ease of automation while being environmentally friendly.[5] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), HS-SPME provides a powerful and robust platform for the separation, identification, and quantification of this compound in complex matrices.[6][7]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound using HS-SPME-GC-MS. It is designed for researchers, scientists, and quality control professionals seeking a reliable and validated method.
The Principle of Headspace Solid-Phase Microextraction
HS-SPME operates on the principle of equilibrium partitioning of an analyte between the sample matrix, the gaseous phase above the sample (the headspace), and a stationary phase coated onto a fused silica fiber.[8][9] The process involves two key stages:
-
Extraction: The SPME fiber is exposed to the headspace above the sample. Volatile analytes, like this compound, migrate from the sample into the headspace and are then adsorbed onto or absorbed into the fiber's coating until equilibrium is reached.
-
Desorption: The fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the trapped analytes are rapidly desorbed and transferred to the analytical column for separation and detection.[8]
The efficiency of this process is governed by several factors, including the properties of the analyte, the type of fiber coating, temperature, and time.
Diagram: Principle of HS-SPME
Caption: Analyte partitioning in HS-SPME.
Application Protocol: Analysis of this compound
This protocol provides a robust starting point for method development and can be adapted for various sample matrices.
Instrumentation and Materials
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS): Equipped with a split/splitless inlet.
-
SPME Autosampler: For automated and precise extraction and injection.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.
-
SPME Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Standard: this compound (CAS No. 19846-22-1).[10]
-
Internal Standard (Optional but Recommended): e.g., 2-Methyl-3-heptanone or a deuterated pyrazine analog for improved quantitation.
-
Reagents: Sodium chloride (NaCl), analytical grade; Deionized water.
Rationale for Fiber Selection
The choice of SPME fiber coating is the most critical parameter for successful analysis. For pyrazines, which are semi-polar and volatile, a combination fiber is ideal. The 50/30 µm DVB/CAR/PDMS fiber is recommended for the following reasons:
-
Divinylbenzene (DVB): Effective for adsorbing aromatic compounds.
-
Carboxen (CAR): A carbon molecular sieve with micropores ideal for trapping small volatile molecules.
-
Polydimethylsiloxane (PDMS): A non-polar phase that absorbs non-polar compounds.
This tri-phasic composition provides a broad range of extraction mechanisms, ensuring high extraction efficiency for a wide array of volatile and semi-volatile compounds, including various pyrazines.[11][12][13]
Step-by-Step Experimental Protocol
3.1. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., from 1 ng/mL to 100 ng/mL).
3.2. Sample Preparation
-
Accurately weigh 2.0 g of the homogenized sample into a 20 mL SPME vial.
-
Add 5 mL of deionized water to liquid or solid samples to create a consistent slurry.
-
Add 2.0 g of NaCl. The addition of salt increases the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).[14]
-
If using an internal standard, spike the sample with a known concentration at this stage.
-
Immediately cap the vial tightly with a magnetic screw cap and a PTFE/silicone septum.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
3.3. HS-SPME Procedure
The following parameters are optimized for a robust extraction.
| Parameter | Recommended Value | Rationale |
| Fiber Conditioning | 250°C for 30 min | Performed before first use to remove contaminants from the fiber. |
| Incubation/Equilibration Temp. | 60°C | Balances efficient volatilization of the analyte without thermal degradation. |
| Incubation/Equilibration Time | 20 min | Allows the analyte to reach equilibrium between the sample and the headspace.[3] |
| Agitation Speed | 250 rpm | Facilitates faster mass transfer of the analyte into the headspace. |
| Extraction Time | 40 min | Sufficient time for the analyte to adsorb onto the SPME fiber.[15] |
| Desorption Temperature | 250°C | Ensures complete and rapid transfer of the analyte from the fiber to the GC inlet.[3] |
| Desorption Time | 4 min | Prevents carryover between samples.[3] |
3.4. GC-MS Instrumental Parameters
| Parameter | Recommended Value |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min) |
| MSD Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 35-350 amu |
Diagram: HS-SPME-GC-MS Workflow
Caption: Workflow for this compound analysis.
Method Validation and Performance
To ensure the trustworthiness and reliability of the protocol, a full method validation should be performed. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Establishes the relationship between concentration and instrument response. | R² ≥ 0.995 |
| Working Range | The range of concentrations over which the method is linear and accurate. | Defined by the calibration curve. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio of 3:1. Typically in the low ng/L range.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-Noise ratio of 10:1. Typically in the low ng/L range.[4][17] |
| Precision (%RSD) | The closeness of repeated measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 15% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. Determined by analyzing spiked samples at different concentrations. | 85-115% |
Conclusion
This application note details a robust and sensitive HS-SPME-GC-MS method for the determination of this compound. The protocol emphasizes the critical choice of SPME fiber and the optimization of extraction parameters to achieve reliable and reproducible results. By adhering to the principles of scientific integrity and providing a self-validating framework, this guide empowers researchers and industry professionals to accurately quantify this key aroma compound, facilitating advancements in flavor science and product quality assurance.
References
- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 2. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. Solid-phase microextraction - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Solid phase microextraction | PPTX [slideshare.net]
- 10. This compound [webbook.nist.gov]
- 11. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of HS-SPME for GC-MS Analysis of Volatiles Compounds in Roasted Sesame Oil | Scientific.Net [scientific.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 3-Methoxy-2,5-dimethylpyrazine in Wine Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Researchers and Scientists
Abstract
3-Methoxy-2,5-dimethylpyrazine (MDMP) is an exceptionally potent aroma compound that can impart undesirable "musty," "fungal," or "corky" off-flavors in wine, even at trace concentrations.[1][2] Its presence is often associated with microbial activity on wine corks and can be a significant cause of cork taint, second only to 2,4,6-trichloroanisole (TCA).[1] The sensory detection threshold for MDMP in white wine has been reported to be as low as 2.1 ng/L, demanding a highly sensitive and selective analytical method for its reliable quantification.[1][3] This application note details a robust and validated protocol for the determination of MDMP in wine using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique offers excellent concentration efficiency for volatile compounds from the complex wine matrix, while GC-MS provides the necessary selectivity and sensitivity for confident identification and quantification at sub-parts-per-trillion levels.[4][5]
Introduction and Significance
Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma profiles of various foods and beverages. While some, like 3-isobutyl-2-methoxypyrazine (IBMP), are responsible for the characteristic "bell pepper" or "herbaceous" notes in grape varieties like Cabernet Sauvignon and Sauvignon Blanc, others can be potent spoilage indicators.[6][7][8]
MDMP falls into the latter category. It is not a natural grape-derived compound but is instead a microbial metabolite. Its presence in wine is a clear indicator of a contamination event, often linked to the cork stopper.[1][2] The aroma is potent and unpleasant, described as "fungal must," "moldy," or "earthy."[1][3] Given its extremely low sensory threshold, even trace amounts can compromise the wine's quality, leading to consumer rejection. Therefore, an accurate and precise analytical method is crucial for quality control in wineries, for diagnostic purposes in tainted products, and for research into taint prevention in cork and oak products.
Principle of the Method
The analytical workflow is based on two core techniques: HS-SPME for sample preparation and GC-MS for analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solventless extraction technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the wine sample in a sealed vial.[4][9] Volatile analytes, like MDMP, partition from the liquid sample into the headspace and are then adsorbed and concentrated onto the fiber coating. The partitioning is governed by Henry's Law and can be influenced by temperature, ionic strength (by adding salt), and agitation.[10] After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot GC inlet, where the trapped analytes are thermally desorbed for analysis.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile compounds.[11]
-
Gas Chromatography (GC): The desorbed analytes are swept onto a capillary column by an inert carrier gas (e.g., Helium). The column separates the compounds based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector is set to monitor only a few specific, characteristic ions for the target analyte, dramatically increasing sensitivity and selectivity.[12]
-
Below is a diagram illustrating the complete analytical workflow.
Caption: HS-SPME-GC-MS workflow for MDMP quantification in wine.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound (MDMP) standard: (CAS No. 51396-05-9), purity >98%.
-
Internal Standard (IS): 3-isobutyl-2-methoxypyrazine-d3 (IBMP-d3) or another suitable labeled pyrazine analog. A deuterated analog of MDMP is ideal if commercially available.
-
Methanol: HPLC or GC grade, for preparing stock solutions.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours before use to remove volatile contaminants.
-
Ultrapure Water: For dilutions.
-
Model Wine Solution: 12% (v/v) ethanol in ultrapure water, adjusted to pH 3.5 with tartaric acid. Used for preparing calibration standards.
Materials
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This mixed-phase fiber provides efficient extraction for a broad range of volatile compounds, including pyrazines.
-
Headspace Vials: 20 mL, amber glass with magnetic screw caps and PTFE/silicone septa.
-
Volumetric flasks, pipettes, and microsyringes.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and autosampler with SPME capability.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) mode.
-
GC Column: DB-5ms, HP-5ms, or equivalent non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (100 mg/L): Accurately weigh 1.0 mg of MDMP standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to create a series of working standards.
-
Calibration Standards (0.5 - 20 ng/L): Spike appropriate volumes of the working standards into the model wine solution to create a calibration curve with at least five concentration levels (e.g., 0.5, 1, 2, 5, 10, 20 ng/L).
-
Internal Standard (IS) Spiking: Add the internal standard to each calibration standard and sample to a final concentration of 10 ng/L.
Sample Preparation and HS-SPME Protocol
-
Sample Aliquot: Pipette 5.0 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Internal Standard: Add the internal standard solution.
-
Salt Addition: Add 1.5 g of pre-baked NaCl to the vial. The addition of salt increases the ionic strength of the matrix, which decreases the solubility of hydrophobic analytes like MDMP and promotes their release into the headspace (a "salting-out" effect).[10]
-
Sealing: Immediately cap the vial securely.
-
Agitation: Vortex the vial for 30 seconds to dissolve the salt.
-
Incubation and Extraction: Place the vial in the autosampler tray. The following conditions are recommended as a starting point and should be optimized for your specific instrumentation.
-
Incubation/Equilibration Temperature: 50°C
-
Incubation Time: 15 minutes (with agitation)
-
SPME Fiber Exposure Time: 45 minutes (with agitation)
-
-
Desorption: After extraction, the fiber is automatically retracted and injected into the GC inlet for thermal desorption.
GC-MS Analytical Conditions
| Parameter | Setting |
| GC System | |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp at 8°C/min to 180°C, then ramp at 20°C/min to 250°C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Quantifier Ion (MDMP): To be determined (likely the molecular ion or a major fragment)Qualifier Ions (MDMP): To be determinedInternal Standard Ion: To be determined based on the IS used |
Note: The specific SIM ions for MDMP must be determined by first running a standard in full scan mode to identify the molecular ion and the most abundant, characteristic fragment ions.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the MDMP quantifier ion and the internal standard quantifier ion at their respective retention times.
-
Calibration Curve: For each calibration standard, calculate the response ratio (Peak Area of MDMP / Peak Area of IS). Plot this ratio against the known concentration of MDMP for each standard.
-
Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is considered acceptable.
-
Sample Quantification: Calculate the response ratio for the unknown wine sample. Use the regression equation from the calibration curve to calculate the concentration of MDMP in the sample.
Method Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of methoxypyrazines in wine at ng/L levels. These values should be experimentally verified during in-house method validation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates how well the calibration points fit a straight line over the defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L | The lowest concentration of analyte that can be reliably distinguished from background noise (typically Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/L | The lowest concentration of analyte that can be accurately and precisely quantified (typically Signal-to-Noise ratio of 10:1). This is critical as it must be below the sensory threshold.[1] |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's repeatability. |
| Recovery (%) | 85 - 115% | The percentage of a known amount of spiked analyte that is recovered from the sample matrix, indicating the method's accuracy and freedom from matrix effects.[13] |
Conclusion
This application note provides a comprehensive and reliable protocol for the quantitative analysis of the potent off-flavor compound this compound in wine. The combination of HS-SPME with GC-MS in SIM mode offers the exceptional sensitivity and selectivity required to detect MDMP well below its sensory threshold. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for matrix effects and variations in extraction efficiency. This method is an invaluable tool for quality assurance programs in the wine industry and for research focused on preventing aroma taints.
References
- 1. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. awri.com.au [awri.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdx.cat [tdx.cat]
- 7. scottlab.com [scottlab.com]
- 8. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Application Notes & Protocols: High-Efficiency Extraction of 3-Methoxy-2,5-dimethylpyrazine from Complex Food Matrices
Abstract
3-Methoxy-2,5-dimethylpyrazine is a pivotal aroma compound, imparting desirable nutty, roasted, and cocoa-like notes to a variety of thermally processed foods. Its accurate quantification is critical for flavor profiling, quality control, and process optimization in the food and beverage industry. However, the complexity and variability of food matrices present significant analytical challenges, demanding robust and sensitive extraction methodologies. This document provides a comprehensive guide to the extraction of this compound, detailing field-proven protocols for Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), alongside a classic Liquid-Liquid Extraction (LLE) method for baseline comparison. The causality behind experimental choices, detailed workflows, and method validation principles are discussed to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
Pyrazines are a class of heterocyclic nitrogen-containing compounds widely distributed in cooked and roasted foods.[1] They are primarily formed through Maillard reactions and Strecker degradation during thermal processing.[2] Among these, this compound is of particular interest due to its potent aroma and contribution to the characteristic flavor profiles of products like coffee, cocoa, and nuts.[3]
The primary challenge in the analysis of this compound lies in its isolation from the intricate food matrix. Food samples are inherently complex, containing a wide array of fats, proteins, carbohydrates, and other volatile and non-volatile compounds that can interfere with analysis.[4][5] Therefore, the chosen extraction technique must be highly selective and sensitive to isolate this target analyte, often present at trace levels (ng/L to µg/L), from a confounding background.[6][7] This guide focuses on modern, solvent-minimized microextraction techniques that offer superior sensitivity and efficiency.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is fundamental to selecting and optimizing an extraction method.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O | [8][9] |
| Molecular Weight | 138.17 g/mol | [8][10] |
| CAS Number | 19846-22-1 | [8] |
| Appearance | Not specified; typically volatile aroma compound | |
| Boiling Point | Data not readily available; classified as volatile/semi-volatile | [2] |
| Water Solubility | 101 g/L (Predicted) | [11] |
| logP (Octanol-Water) | 1.28 (Predicted) | [11] |
| Classification | Methoxypyrazine, Heteroaromatic Compound | [11] |
The compound's volatility makes it an ideal candidate for headspace sampling techniques, while its moderate water solubility and logP value inform the selection of appropriate sorbent phases for microextraction.
Overall Analytical Workflow
The successful quantification of this compound follows a multi-stage process. Each stage must be carefully controlled to ensure accuracy and reproducibility. The general workflow is depicted below.
Caption: General analytical workflow from sample to result.
Recommended Extraction Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
Principle: HS-SPME is a solvent-free equilibrium extraction technique.[12] A fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile and semi-volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently retracted and transferred to a gas chromatograph (GC) injector for thermal desorption and analysis.[4]
Causality & Rationale: This method is highly recommended for complex food matrices for several reasons:
-
Matrix Effect Reduction: By sampling from the headspace rather than direct immersion, the fiber avoids contact with non-volatile matrix components (fats, sugars, proteins) that can cause fouling and interfere with the analysis.[4]
-
High Sensitivity: SPME concentrates the analyte from the headspace, enabling the detection of trace-level compounds.
-
Solvent-Free: It is an environmentally friendly "green" technique that eliminates the need for organic solvents.[12]
Caption: Step-by-step HS-SPME workflow diagram.
-
Sample Preparation: Weigh 1-5 grams of the homogenized food sample (e.g., ground coffee, cocoa powder) into a 20 mL headspace vial. For liquid samples, use 1-5 mL.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.
-
Matrix Modification (Optional but Recommended): To enhance analyte volatility, add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl or 1-2 mL of saturated brine). This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[13]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Place the vial in a heating block or water bath set to the optimized equilibration temperature (typically 50-80°C).[12] Allow the sample to equilibrate for 15-20 minutes to allow analyte partitioning into the headspace.
-
Extraction: Insert the SPME fiber assembly (a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for pyrazines[14]) through the septum and expose the fiber to the headspace.
-
Adsorption: Maintain the extraction temperature (e.g., 50°C) for the optimized extraction time (typically 30-50 minutes).[12] Agitation can improve extraction efficiency.
-
Desorption: After extraction, retract the fiber into the needle sheath, remove it from the vial, and immediately insert it into the heated injector port (230-250°C) of the GC-MS system for thermal desorption.
Stir Bar Sorptive Extraction (SBSE)
Principle: SBSE is a sorptive extraction technique that utilizes a magnetic stir bar coated with a thick layer of a sorbent, most commonly polydimethylsiloxane (PDMS).[15] The stir bar is placed directly into a liquid sample (or in the headspace), and as it stirs, analytes partition from the sample into the PDMS phase. Due to the significantly larger volume of the sorptive phase compared to SPME (50-250 times greater), SBSE offers a much higher extraction capacity and sensitivity.[16]
Causality & Rationale: SBSE is the method of choice for ultra-trace analysis.
-
Superior Sensitivity: The high volume of the PDMS phase allows for exhaustive extraction of analytes, making it ideal for detecting compounds at very low concentrations.[15]
-
Quantitative Extraction: For compounds with a high octanol-water partition coefficient (Kow), extraction can be nearly quantitative.[17]
-
Versatility: Can be used in direct immersion (DI) mode for liquid samples or headspace (HSSE) mode for solid and viscous samples.[18][19]
-
Sample Preparation: Place 10-20 mL of the liquid sample (e.g., brewed coffee, liquid food extracts) into a glass vial.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Extraction: Add the PDMS-coated stir bar ("Twister") to the vial.
-
Stirring: Place the vial on a magnetic stir plate and stir at a consistent speed (e.g., 700-1000 rpm) for the optimized extraction time (typically 1-4 hours) at room temperature or slightly elevated temperature.[16][18]
-
Bar Removal & Drying: After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water to remove matrix residue, and gently dry with a lint-free wipe.
-
Thermal Desorption: Place the dried stir bar into a thermal desorption tube. The tube is then placed in a Thermal Desorption Unit (TDU) coupled with the GC-MS for automated desorption and injection.
Liquid-Liquid Extraction (LLE)
Principle: LLE is a classical separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The this compound is partitioned from the food matrix into the organic solvent, which is then concentrated and analyzed.
Causality & Rationale: While more labor-intensive and less environmentally friendly than microextraction techniques, LLE is a robust method that can handle larger sample volumes and may be required for certain regulatory methods.
-
High Sample Capacity: Can process larger initial sample volumes.
-
Established Method: A well-understood and widely documented technique.
-
Challenges: Requires significant volumes of high-purity organic solvents, is prone to emulsion formation, and often requires a subsequent cleanup step to remove co-extracted interferences.[20][21]
-
Sample Preparation: Homogenize 10-20 g of the food sample with a known volume of purified water.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Add an appropriate organic solvent (e.g., Dichloromethane or Methyl-tert-butyl ether (MTBE)).[20]
-
Shaking: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to ensure efficient recovery.[21]
-
Drying & Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of ~1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS.
Instrumental Analysis: GC-MS Parameters
Regardless of the extraction method, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of pyrazines due to its high separation efficiency and sensitive, selective detection.[3][22]
| Parameter | Typical Setting | Rationale / Source |
| GC System | Agilent 8890 or equivalent | [12] |
| MS System | Agilent 5977B or equivalent | [12] |
| Column | DB-FFAP, HP-5MS, or similar mid-polarity column (e.g., 30-60 m x 0.25 mm, 0.25 µm) | [12][17] |
| Carrier Gas | Helium, constant flow (1.0-1.5 mL/min) | [12][17] |
| Injector Temp. | 230-250 °C | [12] |
| Oven Program | Initial 40°C (hold 2 min), ramp 5-10°C/min to 180°C, ramp 15-20°C/min to 240°C (hold 5 min) | (Optimized for analyte separation)[12] |
| MS Source Temp. | 230 °C | [12] |
| MS Quad Temp. | 150 °C | [12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [12] |
| Acquisition Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM) (for quantification) | [12][22] |
Method Validation: Ensuring Trustworthy Results
To ensure that the chosen analytical method is fit for its intended purpose, it must be properly validated.[23][24] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in the specific food matrix. Key validation parameters, as outlined by regulatory bodies like the FDA, should be assessed.[25][26]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks at the analyte's retention time.[24] |
| Linearity & Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 |
| Accuracy / Recovery | The closeness of the measured value to the true value, often assessed by spiking blank matrix with known analyte concentrations. | Mean recoveries of 80-120% are often acceptable.[12] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra-day (repeatability) and inter-day (reproducibility). | Relative Standard Deviation (RSD) < 15-20%.[12] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | S/N ≥ 10; often in the low ng/g or ng/L range for SPME/SBSE.[12] |
Conclusion
The extraction of this compound from complex food matrices requires a careful, systematic approach. Modern microextraction techniques, particularly HS-SPME and SBSE, offer significant advantages over traditional solvent-based methods, providing excellent sensitivity, selectivity, and a more environmentally friendly workflow. The choice of method depends on the specific food matrix, the required detection limits, and available instrumentation. By following the detailed protocols and validation principles outlined in this guide, researchers and scientists can achieve accurate, reliable, and reproducible quantification of this key aroma compound, leading to deeper insights into food flavor and quality.
References
- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. digital.csic.es [digital.csic.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. openknowledge.fao.org [openknowledge.fao.org]
- 24. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 25. s27415.pcdn.co [s27415.pcdn.co]
- 26. fda.gov [fda.gov]
Application Notes and Protocols for the Use of 3-Methoxy-2,5-dimethylpyrazine as a Flavor Standard
Introduction: Understanding the "Earthy" Note
3-Methoxy-2,5-dimethylpyrazine is a potent aromatic compound that belongs to the pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1] These compounds are renowned for their significant contribution to the flavor profiles of a wide array of cooked and roasted foods.[2] Specifically, this compound is characterized by a distinct "earthy" aroma, often described with nuances of "potato bin" and "musty" notes.[3][4] Its presence, even at trace levels, can significantly influence the sensory perception of food and beverages.
This pyrazine is a naturally occurring volatile compound, and its formation is often associated with the Maillard reaction and Strecker degradation, chemical reactions that are fundamental to the development of flavor in cooked foods.[5] It has been identified as a key aroma component in roasted coffee and can also be responsible for earthy off-flavors in drinking water.[4][6] The potent nature of its aroma makes this compound an invaluable tool for flavor research, quality control, and the training of sensory panels.
This document provides detailed application notes and protocols for the effective use of this compound as a flavor standard for researchers, scientists, and professionals in the drug development industry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application as a flavor standard.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₂O | [7] |
| Molecular Weight | 138.17 g/mol | [8] |
| CAS Number | 19846-22-1 | [9][10] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Description | Earthy, musty, potato-bin | [3][4] |
| Boiling Point | No data available | [11] |
| Solubility | Soluble in water (1633 mg/L @ 25 °C, est.) | [3] |
Safety and Handling
Proper safety precautions are paramount when handling any chemical standard. The following information is derived from the Safety Data Sheet (SDS) for this compound.[9][10]
Hazard Statements:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage temperature is 2-8°C.[8]
Protocol 1: Preparation of Standard Solutions
Accurate and reproducible preparation of standard solutions is the cornerstone of reliable sensory and analytical testing.
Objective: To prepare a series of standard solutions of this compound for use in sensory training and analytical calibration.
Materials:
-
This compound (CAS 19846-22-1), high purity
-
Solvent: Deionized, odor-free water or 5% ethanol in water solution
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (e.g., 1000 mg/L or 1000 ppm):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed compound in a small amount of the chosen solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent, cap, and invert several times to ensure complete mixing.
-
-
Intermediate Stock Solution (e.g., 10 mg/L or 10 ppm):
-
Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the solvent, cap, and mix thoroughly.
-
-
Working Standard Solutions (e.g., in the ng/L to µg/L range):
-
Perform serial dilutions from the Intermediate Stock Solution to achieve the desired concentration range for your application. For example, to prepare a 100 µg/L solution, dilute 1 mL of the 10 mg/L intermediate solution to 100 mL.
-
For sensory threshold determination, a wider range of concentrations, often in logarithmic steps, will be required.
-
Causality Behind Experimental Choices:
-
Solvent Selection: Deionized, odor-free water is a neutral matrix for sensory evaluation. A low concentration of ethanol can be used to improve the solubility of the pyrazine and is often representative of alcoholic beverages.[12]
-
Use of Volumetric Glassware and Calibrated Pipettes: Ensures the accuracy and precision of the prepared concentrations, which is critical for quantitative analysis and sensory threshold determination.
Caption: Workflow for the preparation of this compound standard solutions.
Protocol 2: Sensory Panel Training for "Earthy" Off-Flavor
The use of a certified flavor standard is essential for training sensory panelists to reliably identify and quantify specific aroma attributes.
Objective: To train a sensory panel to recognize and rate the intensity of the "earthy" off-flavor associated with this compound.
Materials:
-
A series of working standard solutions of this compound in a neutral matrix (e.g., odor-free water).
-
Control samples (the neutral matrix without the flavor standard).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Odor-free glassware for sample presentation.
-
Palate cleansers (e.g., unsalted crackers, still water).
Procedure:
-
Panelist Selection: Screen potential panelists for their sensory acuity and ability to describe aromas.[13]
-
Familiarization:
-
Present panelists with a concentration of this compound that is well above the detection threshold (e.g., in the µg/L range).
-
Provide a list of descriptive terms associated with this compound: "earthy," "musty," "potato-like," "damp soil."[3][14]
-
Encourage discussion among panelists to develop a consensus on the primary sensory descriptor.
-
-
Intensity Scaling:
-
Present panelists with a range of concentrations of the standard, from below the expected threshold to a high intensity.
-
Train panelists to use a standardized intensity scale (e.g., a 15-point scale or a labeled magnitude scale) to rate the "earthy" intensity of each sample.[9]
-
-
Discrimination Testing:
-
Conduct triangle tests where panelists are presented with three samples, two of which are identical (either control or spiked) and one is different. The panelist's task is to identify the odd sample.
-
This validates their ability to detect the presence of the "earthy" off-flavor at various concentrations.[15]
-
-
Validation and Monitoring:
-
Regularly assess panelist performance through proficiency testing to ensure consistency and reliability.[16]
-
Causality Behind Experimental Choices:
-
Controlled Environment: Sensory booths minimize distractions and environmental odors that could interfere with the perception of the target flavor.[17]
-
Palate Cleansers: These are used to reduce sensory fatigue and carry-over effects between samples.
-
Consensus on Descriptors: A standardized lexicon ensures that all panelists are evaluating the same sensory attribute, leading to more reliable data.[18]
Caption: A typical workflow for training a sensory panel on an "earthy" off-flavor.
Protocol 3: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the determination of 2-methoxy-3,5-dimethylpyrazine in drinking water and can be adapted for other matrices.[19]
Objective: To quantify the concentration of this compound in a liquid sample using HS-SPME-GC-MS.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Headspace vials (e.g., 20 mL) with magnetic screw caps and septa.
-
Sodium chloride (NaCl), analytical grade.
-
Working standard solutions of this compound.
Procedure:
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a specific amount of NaCl (e.g., 3 g) to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a specified time (e.g., 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program optimized for the separation of pyrazines. For example: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 138, 123, 95).
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations using the same HS-SPME-GC-MS method.
-
Plot the peak area of the target analyte against its concentration.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
-
Method Validation Parameters:
A validated analytical method should demonstrate the following characteristics:[19]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.83 ng/mL in water |
| Limit of Quantification (LOQ) | 2.5 ng/mL in water |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85-115% |
Causality Behind Experimental Choices:
-
HS-SPME: This is a solvent-free, sensitive, and easily automated sample preparation technique for the analysis of volatile and semi-volatile compounds in various matrices.[12]
-
SIM Mode: By monitoring only a few characteristic ions, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of trace-level analytes.
Caption: Workflow for the quantitative analysis of this compound by HS-SPME-GC-MS.
Applications in Research and Development
The use of this compound as a flavor standard has broad applications:
-
Food and Beverage Industry:
-
Quality Control: Monitoring for the presence of "earthy" off-flavors in products like drinking water, coffee, and wine.[4][6][20]
-
Product Development: Understanding the contribution of pyrazines to the desired flavor profiles of roasted and baked goods.
-
Sensory Panel Calibration: Ensuring the consistency and accuracy of sensory panels in detecting and quantifying specific flavor attributes.[14]
-
-
Drug Development:
-
Palatability and Taste-Masking: Evaluating the potential for "earthy" off-notes in active pharmaceutical ingredients (APIs) and excipients that could impact patient compliance.
-
Formulation Development: Using the standard to train sensory panels to identify and quantify off-flavors in oral dosage forms, aiding in the development of more palatable formulations.
-
Conclusion
This compound is a powerful and versatile tool for flavor and sensory science. Its distinct "earthy" aroma makes it an ideal standard for the training of sensory panels and for the development of robust analytical methods for quality control and research. The protocols outlined in this document provide a comprehensive framework for the effective and safe utilization of this important flavor compound. A thorough understanding of its sensory properties and the application of validated analytical techniques will enable researchers and industry professionals to better control and optimize the flavor profiles of their products.
References
- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 4. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [webbook.nist.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. keyorganics.net [keyorganics.net]
- 10. angenechemical.com [angenechemical.com]
- 11. 19846-22-1|this compound|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Earthy Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]
- 15. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 16. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 17. dlg.org [dlg.org]
- 18. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 19. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS | MDPI [mdpi.com]
Protocol for sensory analysis of 3-Methoxy-2,5-dimethylpyrazine
An Application Guide to the Sensory Analysis of 3-Methoxy-2,5-dimethylpyrazine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive set of protocols for the sensory analysis of this compound (MDMP), a potent aroma compound of significant interest in the food, beverage, and pharmaceutical industries. Characterized by its distinct earthy and musty aroma, MDMP is a critical component in the flavor profiles of various products and a potential source of significant off-flavors, notably the "cork taint" in wine and musty notes in drinking water.[1][2] The methodologies detailed herein are designed for researchers, quality control professionals, and drug development scientists, providing a framework for odor threshold determination, discrimination testing, and descriptive analysis. Adherence to these standardized protocols will ensure the generation of robust, reproducible, and actionable sensory data.
Introduction: The Sensory Significance of this compound
This compound is a naturally occurring heterocyclic organic compound belonging to the methoxypyrazine family.[3] These compounds are renowned for their extremely low odor detection thresholds and significant impact on the sensory profile of consumer products. MDMP is often associated with a potent musty, moldy, and earthy aroma, sometimes described with notes of a "potato bin" or wet cork.[1]
Its presence is a double-edged sword. While it can contribute to the characteristic aroma of roasted hazelnuts or coffee, it is more frequently identified as a contaminant responsible for undesirable off-odors.[1] It has been identified as a primary cause of musty taints in wine corks and has been detected as the source of off-odors in public water supplies.[1][2] Given its potency, even trace amounts, in the nanograms-per-liter range, can render a product unacceptable to consumers.[1]
Therefore, the ability to accurately detect, quantify, and characterize the sensory impact of MDMP is crucial for quality assurance, product development, and regulatory compliance. This guide provides the scientific foundation and step-by-step protocols for a comprehensive sensory evaluation of this compound.
Health & Safety Precautions
Before commencing any experimental work, it is imperative to consult the most current Safety Data Sheet (SDS) for this compound.
-
Hazards: The compound is often classified as a flammable liquid and vapor. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage. Inhalation may cause respiratory irritation.[4][5]
-
Handling: Work should be conducted in a well-ventilated area, preferably within a fume hood. Avoid breathing vapors or mists.[4] Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[5]
-
First Aid: In case of contact, immediately flush eyes with water for several minutes and wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[4][6]
Sensory Profile and Quantitative Data
The sensory impact of an aroma compound is defined by its qualitative descriptors and its quantitative detection threshold. MDMP is an extremely potent odorant.
Table 1: Sensory Descriptors for this compound
| Descriptor | Common Association |
| Earthy | Soil, raw potatoes[7][8] |
| Musty / Moldy | Damp cellar, wet cork[1][2] |
| Fungal | Mushrooms, damp forest floor |
| Nutty | Roasted hazelnuts (at certain concentrations)[1] |
Table 2: Reported Odor Detection Thresholds
The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Lower values indicate higher potency.
| Compound | Matrix | Threshold Concentration | Reference |
| This compound | White Wine | 2.1 ng/L | [1][2] |
| 2-Methoxy-3-isopropylpyrazine | Water | 2 ng/L | [9] |
| 2-Ethyl-3,5-dimethylpyrazine | Air | 0.04 ppb | [9] |
| 2,5-Dimethylpyrazine | Water | 800,000 ng/L (800 ppb) | [10] |
This table includes related pyrazines to provide a comparative context for the extreme potency of MDMP.
Experimental Protocols for Sensory Analysis
The following protocols are based on internationally recognized standards to ensure data validity and comparability across different laboratories.
Protocol 1: Odor Threshold Determination by 3-AFC Ascending Series
This protocol is adapted from the methodology outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits" .[11][12] The 3-Alternative Forced Choice (3-AFC) method is a reliable technique to determine the concentration at which an individual can first detect a difference between a sample containing the odorant and two blank samples.
Objective: To determine the group odor detection threshold of MDMP in a specific matrix (e.g., purified water, neutral buffer).
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of high-purity ethanol to create a 1,000 mg/L (1 g/L) stock solution. This step must be performed in a fume hood.
-
Causality: Ethanol is used as a solvent due to the low water solubility of many organic aroma compounds. The concentration is high to allow for a wide range of subsequent dilutions.
-
-
Dilution Series Preparation:
-
Perform a serial dilution of the stock solution into the desired matrix (e.g., odor-free, purified water). A logarithmic dilution series with a factor of 3 is recommended to cover a wide sensory range efficiently.
-
Example Series: 10 µg/L, 3.3 µg/L, 1.1 µg/L, 370 ng/L, 123 ng/L, 41 ng/L, 13.7 ng/L, 4.6 ng/L, 1.5 ng/L.
-
Causality: A logarithmic scale is used because sensory perception of intensity is generally logarithmic (Weber-Fechner law). This ensures that the steps in the series are sensorially equidistant.
-
-
Panelist Selection & Environment:
-
Select a panel of 15-25 assessors who have been screened for their ability to detect relevant aromas and are free from sensory impairments.
-
Conduct the test in a dedicated sensory analysis room compliant with ISO 8589 standards, ensuring it is free from distracting odors and noise.[13]
-
-
Sample Presentation (3-AFC):
-
For each concentration step, present three samples to each panelist in identical, coded sniffing jars. Two jars will contain the blank matrix, and one will contain the matrix with the added MDMP.
-
The position of the spiked sample must be randomized for each set to prevent positional bias.
-
Causality: The forced-choice nature of the test (panelists must choose one sample) corrects for response bias and guessing. The probability of choosing the correct sample by chance is 1/3.
-
-
Evaluation Procedure:
-
Instruct panelists to sniff each jar and identify which of the three samples is different from the other two.
-
Start with the lowest concentration and proceed in an ascending order. A break of at least 30 seconds should be taken between each concentration set to prevent olfactory fatigue.
-
-
Data Analysis:
-
The individual's detection threshold is calculated as the geometric mean of the last concentration at which they made an incorrect choice and the first concentration at which they made a correct choice (and all subsequent choices were also correct).
-
The group threshold is the geometric mean of all individual panelists' thresholds.
-
Workflow Diagram for Odor Threshold Determination
Caption: Workflow for determining odor threshold via the 3-AFC ascending concentration series method.
Protocol 2: Discrimination via Triangle Test
This protocol follows the methodology of ISO 4120:2021, "Sensory analysis — Methodology — Triangle test" .[14][15][16][17] It is used to determine if a perceptible sensory difference exists between two product samples.
Objective: To determine if the addition of MDMP at a specific concentration creates a perceivable difference in a product compared to a control.
Methodology:
-
Sample Preparation:
-
Prepare two batches of the product: Sample A (Control) and Sample B (Control + a defined concentration of MDMP, e.g., 5 ng/L).
-
The samples must be homogeneous and presented at a controlled temperature.[16]
-
-
Panelist Selection:
-
Use a panel of at least 20 trained assessors.
-
-
Sample Presentation:
-
Present each panelist with a set of three coded samples. Two samples are from one batch, and the third is from the other.
-
There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). The order must be balanced and randomized across the panelists.
-
Causality: Balancing the presentation order ensures that the results are not biased by the order in which samples are evaluated.
-
-
Evaluation Procedure:
-
Instruct panelists to evaluate the samples from left to right and identify the sample that is different from the other two. A forced choice is required.[15]
-
Palate cleansers (e.g., unsalted crackers, water) should be used between evaluations if necessary.
-
-
Data Analysis:
-
Count the total number of correct identifications.
-
Consult a statistical table for the triangle test (or use sensory analysis software). Compare the number of correct judgments with the minimum number required for significance at a chosen alpha level (e.g., α = 0.05).
-
Workflow Diagram for Triangle Test
Caption: Logical workflow for conducting a sensory discrimination triangle test.
The Role of Gas Chromatography-Olfactometry (GC-O)
While human sensory panels are the ultimate measure of perception, instrumental analysis provides crucial complementary data. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the human nose as a sensitive detector.[19]
In a GC-O system, a volatile sample is injected and its chemical components are separated as they travel through a GC column. At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Mass Spectrometer, MS, for identification), and the other portion is directed to a heated sniffing port where a trained assessor can smell the individual compounds as they elute. The assessor records the time and description of any detected aromas.
This technique is invaluable for:
-
Identifying the specific compound(s) responsible for an off-odor in a complex product.
-
Screening raw materials for the presence of potent odorants like MDMP.
-
Correlating chemical data with sensory perception.
Conceptual Diagram of Gas Chromatography-Olfactometry (GC-O)
Caption: Conceptual overview of a Gas Chromatography-Olfactometry (GC-O) system.
References
- 1. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 2. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 4. vigon.com [vigon.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 8. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazines [leffingwell.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. fivesenses.com [fivesenses.com]
- 14. scribd.com [scribd.com]
- 15. csagroup.org [csagroup.org]
- 16. intertekinform.com [intertekinform.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. BS EN ISO 4120:2021 | 31 Mar 2021 | BSI Knowledge [knowledge.bsigroup.com]
- 19. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic synthesis of 3-Methoxy-2,5-dimethylpyrazine
Application Notes and Protocols
Topic: Chemoenzymatic Synthesis of 3-Methoxy-2,5-dimethylpyrazine
Audience: Researchers, scientists, and drug development professionals.
A Two-Stage Chemoenzymatic Strategy for the Synthesis of this compound
Abstract
This compound is a significant flavor and aroma compound found in a variety of roasted and fermented foods, contributing nutty, coffee, and cocoa-like notes.[1] Beyond its sensory applications, its heterocyclic pyrazine core is a privileged scaffold in medicinal chemistry.[2] Traditional chemical syntheses often require harsh conditions and can lack regioselectivity. This guide details a robust, two-stage chemoenzymatic approach that leverages the precision of biocatalysis. The first stage employs a whole-cell biocatalyst to produce the 2,5-dimethylpyrazine (2,5-DMP) precursor from L-threonine. The second stage utilizes a proposed enzymatic cascade involving a cytochrome P450 monooxygenase and an O-methyltransferase for the regioselective hydroxylation and subsequent methylation to yield the final product. This method offers a greener, more controlled alternative to conventional chemical synthesis.[3]
Principle of the Method
The synthesis is bifurcated into two distinct, sequential parts. This modularity allows for optimization and quality control at the intermediate stage before proceeding to the final, more complex transformation.
-
Part I: Biocatalytic Synthesis of 2,5-Dimethylpyrazine (2,5-DMP). This stage utilizes an engineered Escherichia coli strain overexpressing L-threonine-3-dehydrogenase (TDH). The enzyme catalyzes the oxidation of L-threonine to L-2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone.[4] Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent dimerization and oxidation to form the stable 2,5-DMP aromatic ring.[5]
-
Part II: Enzymatic Hydroxylation and O-Methylation. The 2,5-DMP produced in Part I serves as the substrate for a two-enzyme, cell-free cascade. A cytochrome P450 monooxygenase first introduces a hydroxyl group at the C3 position. Subsequently, a specific O-methyltransferase (OMT) transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the hydroxylated pyrazine, yielding the target molecule, this compound.
Part I: Biocatalytic Synthesis of 2,5-Dimethylpyrazine (2,5-DMP) Precursor
Scientific Rationale
The biosynthesis of 2,5-DMP from L-threonine in microorganisms like Bacillus subtilis and engineered E. coli is a well-established pathway.[5][6] The key enzymatic step is catalyzed by L-threonine-3-dehydrogenase (TDH), which requires the cofactor NAD⁺. The subsequent decarboxylation of L-2-amino-3-ketobutyrate is a spontaneous chemical transformation. The final step, the dimerization of two aminoacetone molecules into 3,6-dihydro-2,5-dimethylpyrazine followed by oxidation to 2,5-DMP, is a non-enzymatic reaction favored under slightly alkaline conditions.[4] Employing a whole-cell biocatalyst is advantageous as it provides the TDH enzyme and manages cofactor regeneration internally, simplifying the reaction setup.[7]
Materials and Reagents
-
Biocatalyst: E. coli BL21(DE3) strain harboring a pET-based plasmid for L-threonine dehydrogenase (e.g., EcTDH from E. coli).[6]
-
Media: Luria-Bertani (LB) broth, Terrific Broth (TB) for high-density culture.
-
Antibiotic: Appropriate for plasmid selection (e.g., Kanamycin, 50 µg/mL).
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.
-
Biotransformation Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 g/L L-threonine and 1% (v/v) glycerol.
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
Detailed Protocol: Whole-Cell Biotransformation
-
Inoculum Preparation: Inoculate 10 mL of LB broth (with antibiotic) with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking at 200 rpm.
-
Cell Culture: Use the overnight culture to inoculate 1 L of TB medium (with antibiotic) in a 2.5 L baffled flask. Incubate at 37°C, 200 rpm, until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue incubation at 25°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Resuspension: Discard the supernatant. Wash the cell pellet once with 100 mM Tris-HCl (pH 8.0) and centrifuge again. Resuspend the cell pellet in the Biotransformation Buffer to a final OD₆₀₀ of 50.
-
Biotransformation Reaction: Transfer the cell suspension to a sealed, temperature-controlled bioreactor or a baffled flask. Incubate at 37°C with gentle agitation (150 rpm) for 24-48 hours.
-
Product Extraction:
-
Centrifuge the reaction mixture at 8,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant and extract three times with an equal volume of dichloromethane.
-
Pool the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
-
Solvent Removal & Analysis: Remove the solvent using a rotary evaporator. Analyze the resulting crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of 2,5-DMP.
Expected Results
| Parameter | Typical Value |
| Cell Density (OD₆₀₀) | 10 - 15 (after 20h induction) |
| Substrate Conc. | 5 g/L L-Threonine |
| 2,5-DMP Titer | 0.8 - 1.2 g/L[6] |
| Molar Conversion | 70 - 80%[6] |
| Purity (Post-Extraction) | >95% (by GC analysis) |
Part II: Enzymatic Synthesis of this compound
Scientific Rationale
This second stage mimics xenobiotic metabolism pathways, where cytochrome P450 monooxygenases perform regioselective hydroxylations and methyltransferases complete the modification.
-
Hydroxylation: Cytochrome P450s are heme-containing enzymes capable of activating molecular oxygen to hydroxylate a vast array of non-activated C-H bonds.[8] For pyrazine, a P450 enzyme (e.g., from the CYP102 family, like BM3) can be selected or engineered to favor hydroxylation at the C3 position. This step requires a cofactor reductase system and NADPH to transfer electrons to the heme center.
-
O-Methylation: Following hydroxylation, an O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly formed hydroxyl group. Plant-derived OMTs are particularly well-suited for acting on phenolic and other hydroxylated small molecules.
This cell-free approach provides precise control over enzyme and substrate concentrations, preventing unwanted side reactions and simplifying downstream purification.
Materials and Reagents
-
Substrate: Purified 2,5-dimethylpyrazine from Part I.
-
Enzymes:
-
Purified Cytochrome P450 Monooxygenase (and its corresponding reductase).
-
Purified O-Methyltransferase.
-
-
Cofactors:
-
Nicotinamide adenine dinucleotide phosphate (NADPH), 100 mM stock.
-
S-adenosyl-L-methionine (SAM), 50 mM stock.
-
-
Cofactor Regeneration System (Optional but Recommended):
-
Glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH).
-
-
Reaction Buffer: 100 mM potassium phosphate buffer (KPi), pH 7.4, containing 2 mM MgCl₂.
-
Quenching/Extraction Solvent: Ethyl Acetate.
Detailed Protocol: Cell-Free Enzymatic Reaction
-
Reaction Setup: In a microcentrifuge tube or glass vial, prepare the reaction mixture on ice. For a 1 mL final volume:
-
800 µL KPi Reaction Buffer
-
10 µL of 100 mM 2,5-DMP in DMSO (Final conc: 1 mM)
-
20 µL of P450 enzyme solution (Final conc: 1-5 µM)
-
10 µL of OMT enzyme solution (Final conc: 10-20 µM)
-
20 µL of 50 mM SAM (Final conc: 1 mM)
-
Add cofactor regeneration system: 20 µL of 100 mM G6P and 2 µL of G6PDH (10 U).
-
-
Initiation: Start the reaction by adding 20 µL of 100 mM NADPH (Final conc: 2 mM). If not using a regeneration system, NADPH will need to be added periodically.
-
Incubation: Incubate the reaction at 30°C with gentle shaking for 4-12 hours. Monitor reaction progress by taking small aliquots over time and analyzing via HPLC or GC-MS.
-
Quenching: Stop the reaction by adding an equal volume (1 mL) of ice-cold ethyl acetate and vortexing vigorously for 1 minute.
-
Product Extraction:
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times.
-
-
Drying and Analysis: Pool the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under a gentle stream of nitrogen. Analyze the final product by GC-MS and NMR for structure verification and purity assessment.
Quantitative Data Summary
| Parameter | Target Value |
| Substrate (2,5-DMP) Conc. | 1-5 mM |
| P450 / OMT Ratio | 1:5 to 1:10 (molar) |
| Cofactor (NADPH, SAM) Conc. | 1-2 molar equivalents to substrate |
| Reaction Temperature | 30°C |
| Reaction Time | 4 - 12 hours |
| Expected Conversion | 50 - 90% (enzyme dependent) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low 2,5-DMP Yield | 1. Poor TDH expression. 2. Sub-optimal pH for dimerization. 3. L-threonine limitation. | 1. Optimize IPTG concentration and induction temperature/time. 2. Ensure biotransformation buffer is at pH 8.0. 3. Increase initial L-threonine concentration or use a fed-batch strategy. |
| Part II: Low Conversion | 1. Inactive enzymes (P450 or OMT). 2. Cofactor degradation (NADPH, SAM). 3. Substrate/product inhibition. | 1. Verify enzyme activity with a known control substrate. 2. Use a cofactor regeneration system for NADPH. Prepare SAM stock fresh. 3. Lower initial substrate concentration. Consider in-situ product removal. |
| Part II: Hydroxylated intermediate accumulates | OMT is the rate-limiting step. | Increase the concentration of the OMT enzyme and/or SAM cofactor. |
| Multiple Products Observed | P450 lacks regioselectivity. | Use an engineered P450 variant with higher selectivity for the C3 position. Screen different P450 enzymes. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Methoxy-2,5-dimethylpyrazine Analysis
Welcome to the Technical Support Center dedicated to the robust analysis of 3-Methoxy-2,5-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your results.
Introduction to the Challenge: The Matrix Effect
This compound is a key aroma compound found in a variety of food products and is also relevant in other areas of chemical analysis.[1][2][3] Its quantification is often complicated by the "matrix effect," a phenomenon where components of the sample other than the analyte of interest interfere with the analytical signal.[4] This can lead to either suppression or enhancement of the analyte's response, resulting in inaccurate quantification.[4][5][6][7]
This guide will walk you through the common issues and provide practical, field-proven solutions to mitigate these effects, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect in the context of this compound analysis?
A1: The matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[4] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), these interfering substances can compete with the analyte for ionization, leading to a suppressed signal, or in some cases, enhance it.[4][7] This is a significant issue in complex matrices like food, beverages, and biological fluids.[1][2]
Q2: What are the most common signs that my analysis is being affected by matrix effects?
A2: Key indicators of matrix effects include:
-
Poor reproducibility: Significant variation in results between replicate injections of the same sample.
-
Inaccurate quantification: Results that are consistently lower (ion suppression) or higher (ion enhancement) than expected.
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range when using standards prepared in a pure solvent.
-
Poor recovery: Low recovery of your analyte when spiking it into a sample matrix compared to a clean solvent.
Q3: Can't I just use a more powerful instrument to overcome matrix effects?
A3: While a more sensitive instrument might help by allowing for greater sample dilution, it does not eliminate the root cause of the matrix effect.[8] Co-eluting matrix components will still interfere with the ionization process. A comprehensive strategy involving optimized sample preparation and calibration is crucial for reliable quantification.[9]
Q4: What is the "gold standard" for correcting for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound, is considered the gold standard.[10][11][12][13] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification.[12][14][15]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific problems you might encounter during the analysis of this compound and provides step-by-step solutions.
Problem 1: I'm observing significant signal suppression for this compound in my food matrix samples.
Cause: Co-eluting compounds from the food matrix are interfering with the ionization of your analyte.[5][6] Food matrices are notoriously complex, containing sugars, fats, proteins, and other components that can cause ion suppression.[2][16]
Solution Workflow:
-
Optimize Sample Preparation: The first line of defense is a robust sample preparation method to remove interfering components.[4]
-
For solid samples (e.g., coffee, baked goods): Consider Headspace Solid-Phase Microextraction (HS-SPME).[17] This technique extracts volatile and semi-volatile compounds like pyrazines from the headspace above the sample, leaving non-volatile matrix components behind.[1][18]
-
For liquid samples (e.g., beverages): Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be effective.[1][14][16] SPE, in particular, allows for targeted cleanup by using a sorbent that retains the analyte while allowing interfering compounds to be washed away.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for a wide range of food matrices and involves a simple extraction and cleanup process.[19][20][21][22][23]
-
-
Implement an Internal Standard: If you are not already, use an internal standard. A deuterated version of this compound is ideal.[13] If a deuterated standard is not available, choose a compound with similar chemical properties and a close retention time.[24] The internal standard is added to the sample at the beginning of the sample preparation process and corrects for both extraction losses and matrix effects.[14]
-
Utilize Matrix-Matched Calibration: If a suitable internal standard is not feasible, prepare your calibration standards in a blank matrix that closely resembles your samples.[25][26][27][28][29] This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as your samples, leading to more accurate quantification.[4]
Problem 2: My calibration curve is non-linear, and my R² value is below 0.99.
Cause: This is a classic symptom of uncompensated matrix effects. The degree of ion suppression or enhancement may not be consistent across the concentration range of your calibration standards, leading to a non-linear response.
Solution Workflow:
-
Assess the Matrix Effect: To confirm that the matrix is the issue, compare a calibration curve prepared in a pure solvent with one prepared in a matrix extract. A significant difference in the slope of the two curves is a clear indication of matrix effects.[4]
-
Implement Matrix-Matched Calibration: As detailed in the previous section, preparing your calibrants in a blank matrix is a critical step to achieve linearity.[25][26][27][28][29]
-
Refine Chromatographic Separation: Optimize your GC or LC method to better separate this compound from co-eluting matrix components.[4][7] This can be achieved by:
Problem 3: I'm getting low and inconsistent recovery of my analyte.
Cause: This issue can stem from inefficient extraction during sample preparation or degradation of the analyte.
Solution Workflow:
-
Optimize Extraction Parameters:
-
For SPME: Experiment with different fiber coatings, extraction times, and temperatures to maximize the recovery of this compound.[32][33]
-
For LLE: Test different extraction solvents and pH conditions.
-
For SPE: Ensure the correct sorbent, conditioning, loading, washing, and elution steps are being used.
-
-
Use an Internal Standard for Correction: An internal standard added at the beginning of the workflow will co-extract with the analyte and can effectively correct for recovery losses.[14]
-
Evaluate Analyte Stability: Assess the stability of this compound in your sample matrix and under your storage and processing conditions.
Visualizing the Troubleshooting Process
To aid in your decision-making, the following diagram outlines a logical workflow for troubleshooting matrix effects in this compound analysis.
Caption: A decision tree for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound in a Solid Matrix (e.g., Coffee Beans)
This protocol is based on established methods for pyrazine analysis in food.[17]
-
Sample Preparation:
-
Cryogenically grind the solid sample to a fine powder to prevent the loss of volatile compounds.[15]
-
Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add a defined volume of your internal standard solution (e.g., deuterated this compound in methanol).
-
Add 5 mL of a saturated NaCl solution to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for pyrazines.[32][34]
-
Equilibration: Incubate the vial at 60-80°C for 15-30 minutes with agitation.[15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature.[15]
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the fiber in the GC injector at 250°C for 2-5 minutes.[15]
-
GC Column: A mid-polarity column (e.g., DB-5ms) is typically suitable.[31][35]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 250-280°C.
-
MS Detection: Use selected ion monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.[36]
-
Protocol 2: QuEChERS with d-SPE Cleanup for a Complex Food Matrix
This protocol is a modification of the widely used QuEChERS method.[19][20][21][22][23]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids and sugars, C18 to remove fats) and magnesium sulfate to remove residual water.
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis:
-
The cleaned extract can be directly injected into a GC-MS or LC-MS/MS system. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase to ensure good peak shape.[28]
-
Data Presentation
The following table provides a hypothetical comparison of results obtained with and without matrix effect correction strategies, illustrating the importance of these techniques.
| Analytical Approach | Apparent Concentration (ng/g) | Recovery (%) | RSD (%) | Comments |
| Solvent Calibration | 35.2 | 35.2 | 18.5 | Significant underestimation due to ion suppression. |
| Matrix-Matched Calibration | 95.8 | 95.8 | 6.2 | Improved accuracy by compensating for matrix effects.[25][26][27][28][29] |
| Internal Standard (Analog) | 98.5 | 98.5 | 4.5 | Good correction for both recovery and matrix effects. |
| Internal Standard (SIL-IS) | 100.2 | 100.2 | 2.1 | "Gold standard" providing the most accurate and precise results.[10][11][12][13] |
Conclusion
Overcoming matrix effects in the analysis of this compound is achievable through a systematic and well-informed approach. By carefully selecting and optimizing your sample preparation method, utilizing appropriate internal standards, and employing matrix-matched calibration when necessary, you can ensure the generation of high-quality, reliable, and accurate data. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve common analytical challenges, ultimately leading to greater confidence in your research and development outcomes. Method validation is a critical final step to demonstrate that the chosen analytical procedure is fit for its intended purpose.[37][38][39][40][41]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. shimadzu.com [shimadzu.com]
- 9. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 18. researchgate.net [researchgate.net]
- 19. QuEChERS: Home [quechers.eu]
- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 25. lcms.cz [lcms.cz]
- 26. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 29. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. This compound [webbook.nist.gov]
- 36. This compound [webbook.nist.gov]
- 37. openknowledge.fao.org [openknowledge.fao.org]
- 38. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 39. food-safety.com [food-safety.com]
- 40. s27415.pcdn.co [s27415.pcdn.co]
- 41. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 3-Methoxy-2,5-dimethylpyrazine
Welcome to the comprehensive technical support guide for the synthesis and purification of 3-Methoxy-2,5-dimethylpyrazine. This document is intended for researchers, chemists, and process development professionals who are working with this potent aroma compound. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common challenges in its synthesis and achieve high purity.
I. Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of the pyrazine core, followed by the introduction of the methoxy group. A common and effective route involves the synthesis of the corresponding hydroxypyrazine intermediate, which is then methylated. This approach, while reliable, is not without its challenges, including the potential for side reactions and the formation of structurally similar impurities that can be difficult to separate.
A plausible and widely referenced synthetic approach for analogous structures was detailed by Seifert et al. (1970), which we will adapt for our target molecule.[1][2] This methodology involves the methylation of a 2-hydroxy-3-alkylpyrazine. The primary challenge in this step is controlling the regioselectivity of the methylation and preventing the formation of N-methylated byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most prevalent impurity is the N-methylated byproduct, specifically 1,2-dihydro-2,5-dimethyl-1-methyl-3-pyrazinone. This compound arises from the methylation of the nitrogen atom in the pyrazine ring instead of the hydroxyl group. Other potential impurities include unreacted 2-hydroxy-3,5-dimethylpyrazine, residual methylating agent and its byproducts, and potentially other isomers if the initial pyrazine synthesis was not regioselective.
Q2: Why is the N-methylated byproduct so common, and how can I minimize its formation?
A2: The formation of the N-methylated byproduct is a classic example of competing N- vs. O-alkylation. The pyrazine ring nitrogen and the hydroxyl group are both nucleophilic sites. The choice of methylating agent, solvent, and base can influence the selectivity of the reaction. For instance, using a less sterically hindered methylating agent or a base that favors O-alkylation can help. Careful control of reaction temperature is also crucial.
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for both monitoring the reaction progress and quantifying the purity of the final product.[3][4] The mass spectra of this compound and its N-methylated isomer will be distinct, allowing for their differentiation. For routine monitoring, Thin Layer Chromatography (TLC) can be a quick and effective method to visualize the consumption of the starting material and the formation of the product and major byproducts.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes. Many methylating agents, such as diazomethane (mentioned in historical syntheses of similar compounds[1]) and methyl iodide, are toxic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete methylation of the hydroxypyrazine precursor. 2. Predominant formation of the N-methylated byproduct. 3. Degradation of the product during workup or purification. 4. Suboptimal reaction conditions (temperature, time). | 1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. If necessary, add more methylating agent. 2. Adjust reaction conditions to favor O-methylation (see protocol notes below). 3. Use mild workup conditions and avoid excessive heat during solvent removal. 4. Systematically optimize the reaction temperature and time. |
| High Levels of N-Methylated Impurity | 1. Reaction conditions favor N-methylation. 2. Inappropriate choice of base or solvent. | 1. Lower the reaction temperature. 2. Use a polar aprotic solvent. 3. Consider using a silver salt of the hydroxypyrazine to promote O-alkylation. |
| Difficulty in Separating the Product from the N-Methylated Impurity | 1. The two compounds have very similar polarities and boiling points. | 1. High-performance column chromatography using a fine-grade silica gel and a carefully optimized eluent system is often necessary. 2. Fractional distillation under reduced pressure may be effective if there is a sufficient difference in boiling points. 3. Preparative GC can be used for small-scale purification. |
| Presence of Unreacted Hydroxypyrazine in the Final Product | 1. Insufficient amount of methylating agent used. 2. Short reaction time. | 1. Use a slight excess of the methylating agent. 2. Extend the reaction time and monitor for completion. |
IV. Experimental Protocols & Methodologies
A. Synthesis of this compound
This protocol is adapted from the general methodology for the synthesis of 2-methoxy-3-alkylpyrazines.[1]
Step 1: Synthesis of 2-Hydroxy-3,5-dimethylpyrazine (Precursor)
The precursor, 2-hydroxy-3,5-dimethylpyrazine, can be synthesized via the condensation of an appropriate amino acid amide with a dicarbonyl compound. For this guide, we will assume the precursor is available.
Step 2: Methylation of 2-Hydroxy-3,5-dimethylpyrazine
Caption: Methylation of 2-Hydroxy-3,5-dimethylpyrazine.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-3,5-dimethylpyrazine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0°C for 30-60 minutes.
-
Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired O-methylated product from the N-methylated byproduct and any unreacted starting material.
B. Analytical Method for Purity Assessment
Caption: GC-MS Purity Assessment Workflow.
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
V. References
-
Jagella, T., & Grosch, W. (1999). Flavour and off-flavour compounds of black and white pepper (Piper nigrum L.) I. Evaluation of potent odorants of black pepper by dilution and concentration techniques. European Food Research and Technology, 209(1), 16-21. --INVALID-LINK--
-
Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249. --INVALID-LINK--
-
Chen, J., & Ho, C. T. (2022). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(12), e202300362. --INVALID-LINK--
-
Ventura, F., Quintana, J., Gómez, M., & Velo-Cid, M. (2009). Identification of 2-methoxy-3,5-dimethylpyrazine as the obnoxious compound at trace levels in water supplies. Water Science and Technology, 60(10), 2569-2576. --INVALID-LINK--
-
Kim, M. J., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. --INVALID-LINK--
-
Simpson, R. F., & Miller, J. M. (2003). Isolation and Identification of 2-Methoxy-3,5-dimethylpyrazine, a Potent Musty Compound from Wine Corks. Journal of Agricultural and Food Chemistry, 51(26), 7622–7626. --INVALID-LINK--
-
Wang, Y. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 3. This compound [webbook.nist.gov]
- 4. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SPME Fiber Selection for 3-Methoxy-2,5-dimethylpyrazine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing Solid-Phase Microextraction (SPME) fiber selection for the analysis of 3-Methoxy-2,5-dimethylpyrazine. Our focus is on the causality behind experimental choices to ensure your methods are both robust and reliable.
Foundational Knowledge: Understanding the Analyte
Success in SPME begins with a thorough understanding of the target analyte's physicochemical properties. This compound (CAS No: 19846-22-1) is a key aroma compound found in many food products. Its characteristics dictate its behavior during extraction.
-
Boiling Point: ~179.3 °C[3]
-
Vapor Pressure: ~1.3 mmHg at 25 °C[3]
-
Polarity: As a methoxypyrazine, it possesses both polar (methoxy and pyrazine ring nitrogens) and non-polar (alkyl groups, aromatic ring) characteristics. Its estimated logP of ~1.67 suggests it is moderately non-polar.[3][4]
Expert Insight: The analyte's molecular weight and vapor pressure classify it as a semi-volatile organic compound (SVOC). This volatility makes it an ideal candidate for Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, minimizing matrix interference.[5]
Core Principles of SPME Fiber Selection
SPME is an equilibrium-driven sample preparation technique where analytes partition between the sample matrix, the headspace, and the SPME fiber's stationary phase. The selection of the fiber coating is the most critical parameter influencing extraction efficiency.[6] The choice is governed by two primary interactions:
-
Absorption: The analyte diffuses into and dissolves within a liquid-like polymer coating (e.g., Polydimethylsiloxane, PDMS). This process is analogous to liquid-liquid extraction. Thicker coatings provide higher capacity, which is beneficial for semi-volatile compounds.
-
Adsorption: The analyte binds to the surface of a solid, porous particle (e.g., Divinylbenzene, DVB; Carboxen, CAR). This is a surface phenomenon, making these fibers highly efficient for trapping small, volatile molecules, even at trace levels.
The fundamental principle is "like dissolves like." The polarity of the fiber coating should be matched to the polarity of the analyte for optimal recovery.[7]
Comparative Analysis of Recommended SPME Fibers
For an analyte with mixed polarity like this compound, single-phase fibers are often inadequate. Combination (or tri-phasic) fibers, which leverage both absorption and adsorption mechanisms, provide the broadest selectivity and are highly recommended.
| Fiber Coating | Composition | Polarity | Primary Mechanism(s) | Recommended For |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar/Mixed-Phase | Adsorption & Absorption | Primary Recommendation. Excellent for a wide range of volatile and semi-volatile compounds (C3-C20), including pyrazines.[8][9][10] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | Absorption & Adsorption | Good for volatile compounds, including polar analytes like amines.[10] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Adsorption & Absorption | Best for trace-level analysis of very volatile compounds and small molecules (MW < 150).[7] |
| PDMS | Polydimethylsiloxane | Non-polar | Absorption | Suitable for non-polar, semi-volatile compounds. Less effective for highly volatile analytes.[7] |
| Polyacrylate (PA) | Polyacrylate | Polar | Absorption | Primarily used for polar analytes.[7] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am seeing no or very low peaks for this compound. What is the first thing I should check?
A1: This common issue typically points to a suboptimal choice in one of four key areas:
-
Improper Fiber Selection: Your primary suspect should be the fiber coating. For this compound, a non-polar PDMS fiber may have insufficient affinity. Start with or switch to a mixed-phase fiber like 50/30 µm DVB/CAR/PDMS , which has demonstrated the highest extraction efficiency for pyrazines in multiple studies.[8][9][10]
-
Inadequate Fiber Conditioning: A new SPME fiber must be conditioned in a hot GC inlet to remove contaminants. Failure to do so will lead to high background noise and poor analyte retention. Always follow the manufacturer's temperature and time guidelines.[11]
-
Insufficient Extraction Time/Temperature: SPME is an equilibrium-based process.[12] For semi-volatiles, an extraction time of 20-40 minutes is a good starting point. Gentle heating of the sample (e.g., 40-60°C) can increase the analyte's vapor pressure, facilitating its transfer to the headspace and speeding up equilibration. However, excessively high temperatures can be counterproductive, as adsorption is an exothermic process.[5][11]
-
Inefficient Desorption: Ensure your GC inlet temperature is high enough (typically 240-260°C for DVB fibers) for a rapid and complete transfer of the analyte from the fiber to the column.[13] Also, verify the fiber is exposed to the hottest zone of the inlet during desorption.[13]
Q2: My results have poor reproducibility and high relative standard deviation (RSD). What are the likely causes?
A2: Poor reproducibility is almost always due to inconsistent control of experimental parameters, especially when operating in a pre-equilibrium state.[5]
-
Precise Timing is Crucial: If you extract for 20 minutes, it must be exactly 20 minutes for every sample, standard, and blank. In pre-equilibrium, even small variations in time will lead to large variations in analyte loading. Using an autosampler is highly recommended to achieve the best precision.[5]
-
Consistent Agitation and Temperature: The temperature of the sample and the agitation or stirring speed must be identical for all runs. Agitation reduces the time needed to reach equilibrium.[5]
-
Constant Fiber Immersion Depth: In HS-SPME, the fiber's position in the headspace must not vary between samples. This ensures it is exposed to a consistent analyte concentration.[13]
Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME)?
A3: For a semi-volatile compound like this compound, Headspace SPME is the strongly recommended technique . HS-SPME is cleaner, as the fiber does not come into contact with the sample matrix, which prevents fouling of the fiber coating and extends its lifetime. DI-SPME is typically reserved for non-volatile or highly polar compounds that do not readily partition into the headspace.
Q4: Can I improve my sensitivity by modifying the sample matrix?
A4: Yes. For aqueous samples, you can employ a "salting-out" strategy. By adding a neutral salt like sodium chloride (NaCl) to saturate the sample (typically 25-30% w/v), you increase the ionic strength of the solution. This decreases the solubility of organic analytes, effectively "pushing" them into the headspace and increasing the concentration available for extraction by the fiber. This is particularly effective for polar and volatile compounds.[14]
Visualization of the SPME Fiber Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate SPME fiber, starting from the properties of your analyte.
Caption: Decision workflow for SPME fiber selection for this compound.
Recommended Starting Protocol: HS-SPME-GC-MS
This protocol provides a robust starting point. You must validate and optimize these parameters for your specific sample matrix and instrumentation.
1. Materials and Reagents:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Sample Vials: 10 or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Sodium Chloride (NaCl, analytical grade), ultrapure water, this compound standard.
2. SPME Fiber Conditioning:
-
Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at 250-270°C for 30-60 minutes.
-
Recondition the fiber for 5-10 minutes before each day's use or if carryover is suspected.[13]
3. Sample and Standard Preparation:
-
Place 5 mL of your liquid sample (or a known weight of solid sample dissolved/suspended in 5 mL of water) into a headspace vial.
-
For aqueous samples, add NaCl to achieve a concentration of ~30% (w/v) (e.g., 1.5 g NaCl for 5 mL of sample).
-
Prepare calibration standards in the same matrix as your sample.
-
Seal the vial tightly with the cap.
4. HS-SPME Extraction:
-
Place the sealed vial in a heating block or autosampler agitator set to 50°C .
-
Allow the sample to equilibrate with heating and agitation for 5 minutes.
-
Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.
-
Retract the fiber into the needle assembly immediately after extraction.
5. GC-MS Analysis and Desorption:
-
GC Inlet: Set to splitless mode at 250°C .
-
Immediately insert the SPME assembly into the GC inlet.
-
Expose the fiber and begin desorption for 3-5 minutes . The GC run should start at the beginning of the desorption period.
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms, or similar) is a suitable choice.
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min. (This is a starting point and must be optimized).
-
MS Detector: Scan range m/z 40-250. Use extracted ion chromatograms for key fragments of this compound for quantification.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Methoxy-2,5-dimethylpyrazine Degradation and Stability Studies
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 3-methoxy-2,5-dimethylpyrazine. It provides detailed troubleshooting advice and answers to frequently asked questions concerning the compound's degradation and stability.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Rapid Loss of Analyte in Aqueous Solutions
Question: I'm preparing aqueous standards of this compound and observing a significant and rapid decrease in concentration, even at ambient temperature. What is causing this instability?
Answer:
The observed instability of this compound in aqueous media is a frequently encountered issue, primarily attributed to pH-dependent hydrolysis and photodegradation. Pyrazine compounds, in general, can be susceptible to these degradation pathways.[1][2]
Underlying Scientific Principles:
-
pH-Dependent Hydrolysis: The methoxy group attached to the pyrazine ring is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[3] This process would convert this compound into its hydroxylated counterpart, 2-hydroxy-3,6-dimethylpyrazine.[4]
-
Photodegradation: Pyrazines are known to be sensitive to ultraviolet (UV) light.[1] Absorption of UV radiation can induce photochemical reactions, leading to the breakdown of the molecule. The resulting degradation products can be diverse and depend on the specific experimental conditions.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for compound instability.
Experimental Protocol: A Practical Guide to Assessing pH and Photostability
-
Buffer Preparation: Prepare a range of buffers covering acidic, neutral, and basic conditions (e.g., pH 3, 5, 7.4, and 9).
-
Stock Solution Preparation: Create a concentrated stock solution of this compound in a suitable non-aqueous solvent such as methanol or acetonitrile.
-
Preparation of Working Solutions: Dilute the stock solution in each of the prepared buffers to achieve the target concentration for your study.
-
Sample Sets for Analysis: For each pH condition, prepare two distinct sets of samples:
-
Photostability Set: Aliquot into clear glass vials and expose to a controlled light source as specified in ICH guideline Q1B.
-
Control Set: Aliquot into amber glass vials or vials wrapped in aluminum foil to serve as a dark control.
-
-
Time-Point Analysis: Analyze the samples at an initial time point (t=0) and at predetermined intervals (e.g., 2, 4, 8, and 24 hours).
-
Quantification: Use a validated stability-indicating HPLC-UV method to determine the concentration of this compound at each time point.
Issue 2: Unidentified Peaks in Chromatograms from Forced Degradation Studies
Question: During forced degradation studies of this compound, I am observing several new peaks in my HPLC chromatograms. How can I proceed with the identification of these degradation products?
Answer:
The emergence of new peaks is an anticipated result of forced degradation studies, which are designed to produce and investigate potential degradation products.[3][5] The primary analytical technique for the structural elucidation of these unknown degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Potential Degradation Pathways:
-
Hydrolysis: As previously noted, the methoxy group can undergo hydrolysis to form a hydroxyl group.
-
Oxidation: The pyrazine ring and its methyl substituents are potential sites for oxidation, which could result in the formation of N-oxides, hydroxymethyl derivatives, or carboxylic acids.[6]
-
Photodegradation: Exposure to UV light can trigger ring cleavage or other complex molecular rearrangements.[1]
Workflow for Degradant Identification:
Figure 2: Workflow for the identification of degradation products.
Illustrative Data Interpretation:
| Compound | Expected m/z [M+H]⁺ | Observed Mass Shift | Plausible Modification |
| This compound | 139.0866[7][8][9][10] | - | Parent Compound |
| Degradant 1 | 125.0709 | -14 | Demethylation (from hydrolysis of the methoxy group) |
| Degradant 2 | 155.0815 | +16 | Oxidation (e.g., N-oxide formation) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its neat form and in solution?
A1:
-
Neat Compound: Store in a well-sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8 °C is recommended.
-
Solutions: It is best practice to prepare solutions fresh. If short-term storage is unavoidable, use a non-aqueous solvent such as acetonitrile or methanol, store in amber vials at 2-8 °C, and use within a few days. For aqueous solutions, ensure they are buffered to a neutral pH and protected from light.
Q2: How does temperature influence the stability of this compound?
A2: Elevated temperatures typically accelerate the rate of chemical degradation.[3] It is advisable to perform experiments at a controlled room temperature and to store all samples under refrigerated or frozen conditions to minimize thermal degradation. The specific temperature sensitivity should be confirmed through empirical stability studies.
Q3: Is this compound prone to oxidation?
A3: Yes, the pyrazine ring and its alkyl side chains can be susceptible to oxidation.[6] It is recommended to perform forced degradation studies using an oxidizing agent like hydrogen peroxide to evaluate this potential liability.[6] The formation of N-oxides is a well-documented oxidative degradation pathway for nitrogen-containing heterocyclic compounds.
Q4: Which type of analytical column is most suitable for the analysis of this compound and its potential degradation products?
A4: A reversed-phase C18 column is a robust starting point for developing an analytical method. A mobile phase consisting of a mixture of water (often with a modifier like 0.1% formic acid to enhance peak shape) and an organic solvent like acetonitrile or methanol is typically effective. The optimal gradient, column dimensions, and other chromatographic parameters will need to be determined based on the specific requirements of the analysis.
Part 3: References
-
The Science Behind Pyrazines: A Master of Wine Explains Photo Degradation. (2022-03-01). Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Kapse, G. N., Kumar, A., & Sharma, G. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(5), 159-167.
-
Luminata Hansen, D. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--
-
V, S., & P, S. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science and Engineering Technology, 7(6), 2845-2852.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs: A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Héquet, V., Le Cloirec, P., Gonzalez, C., & Meunier, B. (2000). Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. Chemosphere, 41(3), 379-386.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). (3-Methylpyrazine-2,5-diyl)diethanol" degradation pathways. Retrieved from --INVALID-LINK--
-
FooDB. (2011-09-26). Showing Compound this compound (FDB029668). Retrieved from --INVALID-LINK--
-
Lányi, K. (2006). Photodegradation study of some triazine-type herbicides. Journal of Biochemical and Biophysical Methods, 69(1-2), 117-127.
-
Chaignaud, P., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied and Environmental Microbiology, 73(10), 3295-3301.
-
The Good Scents Company. (n.d.). 3-methoxy-2,5-dimethyl pyrazine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Methoxy-3,5-dimethylpyrazine. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (2012-09-11). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. ijisrt.com [ijisrt.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Recovery of 3-Methoxy-2,5-dimethylpyrazine
As a Senior Application Scientist, I've frequently assisted researchers in overcoming challenges with analyte recovery. The extraction of semi-volatile, moderately hydrophobic compounds like 3-Methoxy-2,5-dimethylpyrazine (MDMP) from complex matrices is a common point of failure. Low or inconsistent recovery is not just a procedural issue; it's a data integrity crisis that can compromise entire studies.
This guide is structured to move beyond simple checklists. It provides a logical, cause-and-effect framework for diagnosing and resolving recovery problems. We will explore the physicochemical properties of MDMP that govern its behavior and use this foundation to systematically troubleshoot both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) workflows.
Part 1: Foundational Knowledge - Understanding Your Analyte
Successful extraction begins with understanding the target molecule. This compound is an aromatic heterocyclic compound with properties that directly influence its partitioning behavior between aqueous and organic phases.[1] Its volatility is a critical factor that can lead to significant analyte loss if not properly managed.[2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | ~138.17 g/mol | Influences diffusion rates.[4][5][6] |
| logP (o/w) | ~1.3 - 1.7 | Indicates moderate hydrophobicity; it prefers organic solvents over water but is not extremely nonpolar.[1][7] |
| pKa (Strongest Basic) | ~1.18 (Predicted) | As a very weak base, it will be in its neutral, extractable form at any pH above ~3.2.[1][8][9] At low pH, it can become protonated, increasing water solubility.[2] |
| Water Solubility | 1.6 - 101 g/L (Predicted) | Moderately soluble in water. The "salting-out" effect can be used to decrease this solubility and improve extraction efficiency.[1][7][8][9] |
| Boiling Point | ~179 °C (Estimated) | Semi-volatile. Prone to loss during high-temperature steps like solvent evaporation.[7][10] |
Part 2: The Systematic Troubleshooting Workflow
Low recovery is a symptom with many potential causes. The first and most critical step is to determine where in your process the analyte is being lost. This is achieved by systematically collecting and analyzing every fraction of your extraction procedure.
Caption: Systematic workflow for troubleshooting low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: My recovery is low, and I don't know why. Where do I start?
Answer: The most crucial first step is to perform a mass balance analysis of your extraction procedure. You must determine at which stage your analyte is being lost.[11]
The Scientific Rationale: Without knowing where the loss occurs, any attempt to fix the problem is merely guesswork. By collecting and analyzing each fraction (the initial sample liquid that passes through, the wash solvent, and the final elution solvent), you can pinpoint the problematic step.[11][12]
Actionable Steps:
-
Perform your extraction protocol exactly as you normally would.
-
Instead of discarding the flow-through and wash steps, collect them in separate, labeled vials.
-
Collect your elution fraction as usual.
-
Analyze all collected fractions using your established analytical method (e.g., GC-MS).
-
The fraction containing your missing analyte dictates your troubleshooting path, as detailed in the workflow diagram above.
Q2: My analyte is in the Load/Flow-through fraction. What's causing this insufficient retention?
Answer: This indicates that the analyte has a greater affinity for the sample solvent than for the extraction medium (either the SPE sorbent or the LLE solvent).[13]
The Scientific Rationale:
-
For SPE (Reversed-Phase): Retention occurs because the hydrophobic analyte prefers the nonpolar sorbent over the polar sample matrix. If your sample is dissolved in a solvent with too much organic content, the analyte will remain in the solvent and pass through the cartridge without being retained.[11][14] Similarly, if the sample pH is too low (<3), the weakly basic MDMP can become protonated, making it more polar and less likely to bind to the nonpolar sorbent.
-
For LLE: This is less common but can occur if the chosen organic solvent is not sufficiently nonpolar or has poor affinity for the analyte. The partitioning coefficient (logP) of ~1.5 for MDMP suggests it will readily partition into common organic solvents, but an inappropriate choice can still lead to poor extraction.[9]
Troubleshooting Steps:
-
SPE:
-
Reduce Sample Solvent Strength: Dilute your sample with water or a weaker solvent before loading.[13]
-
Check Sample pH: Ensure the sample pH is neutral or slightly basic (pH 7-9) to keep MDMP in its non-ionized, hydrophobic form.[13][15]
-
Decrease Flow Rate: Slowing the loading flow rate allows more time for the analyte to interact with and bind to the sorbent.[13][14]
-
Increase Sorbent Mass: If the cartridge is overloaded with either analyte or matrix components, breakthrough can occur. Use a cartridge with a larger sorbent bed.[13]
-
-
LLE:
-
Change Extraction Solvent: Switch to a solvent with a better affinity for MDMP. Dichloromethane, ethyl acetate, or MTBE are good candidates.[16][17]
-
Increase Salinity: Add NaCl or Na₂SO₄ to the aqueous sample. This "salting-out" effect reduces the solubility of MDMP in the aqueous phase and drives it into the organic phase.[8][9]
-
Adjust pH: Ensure the aqueous phase is at a neutral or slightly basic pH.
-
Q3: I'm losing my analyte during the SPE wash step. How do I fix this?
Answer: Your wash solvent is too strong, causing it to partially or completely elute your analyte of interest along with the interferences.[11][18]
The Scientific Rationale: The purpose of the wash step is to remove weakly bound matrix interferences while leaving the target analyte strongly bound to the sorbent. The ideal wash solvent is strong enough to remove these interferences but not so strong that it begins to elute the analyte. For MDMP on a reversed-phase sorbent, a wash solvent with too high a percentage of organic modifier (e.g., methanol, acetonitrile) will disrupt the hydrophobic interactions holding the analyte to the sorbent.[18]
Troubleshooting Steps:
-
Reduce Organic Content: Decrease the percentage of the organic solvent in your wash solution. For example, if you are using 40% methanol in water, try 20%, then 10%.
-
Maintain Correct pH: Ensure the pH of the wash solvent is also in the neutral-to-basic range to prevent the analyte from ionizing and eluting prematurely.
-
Test in Increments: Methodically test wash solvents with decreasing strength, analyzing the wash fraction each time until the analyte is no longer detected in it.
Q4: My analyte is not in the flow-through or the wash, and very little is in the eluate. Is it stuck on the column?
Answer: Yes, this is a classic case of incomplete elution. The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[11][14][18][19]
The Scientific Rationale: Elution in reversed-phase SPE works by using a strong nonpolar solvent to disrupt the hydrophobic interactions, causing the analyte to have a higher affinity for the solvent than the sorbent. If the solvent is too weak, or if secondary interactions (like hydrogen bonding) are at play, the analyte will remain bound.
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution mix. If 80% methanol is not working, try 100% methanol, or switch to a stronger solvent like acetonitrile or isopropanol.[14]
-
Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try passing two or three column volumes of the elution solvent and collect them as separate fractions to see if the analyte elutes later.[14][19]
-
Consider pH: While less common for elution, adding a small amount of a modifier like ammonium hydroxide could disrupt any potential secondary interactions with the silica backbone of the sorbent.
-
Use a Less Retentive Sorbent: If the analyte is still retained too strongly, your sorbent may be too powerful. Consider switching from a C18 to a C8 or a polymer-based sorbent that is less hydrophobic.[18]
Q5: I suspect I'm losing my analyte during the solvent evaporation/concentration step. How can I prevent this?
Answer: This is a very common and often overlooked problem for semi-volatile compounds like MDMP.[10] Analyte loss occurs when the compound co-evaporates with the extraction solvent.
The Scientific Rationale: The volatility of a compound is described by its vapor pressure. Even with a boiling point of ~179°C, MDMP has a significant vapor pressure at room temperature, which increases during heated evaporation steps (e.g., nitrogen blow-down with a heated block).[7]
Troubleshooting Steps:
-
Control Temperature: Keep the temperature of the water bath or heating block as low as possible, ideally at or below 30°C.
-
Do Not Evaporate to Dryness: This is the most common mistake. Evaporating the solvent to complete dryness results in the highest loss of volatile analytes. Stop the evaporation when a small amount of solvent (~100-200 µL) remains.
-
Use a "Keeper" Solvent: Add a small amount of a high-boiling, non-volatile solvent (e.g., ethylene glycol) to the extract before evaporation. The volatile extraction solvent will evaporate, but the analyte will be retained in the keeper solvent.
-
Use an Internal Standard: The best way to account for unavoidable losses during this step is to use a proper internal standard (ideally, a deuterated version of MDMP). The standard will be lost at the same rate as the analyte, allowing for accurate correction during data analysis.[20]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimizing a Liquid-Liquid Extraction (LLE) Method for MDMP
This protocol uses a Design of Experiments (DoE) approach to systematically optimize key LLE parameters.[21]
-
Baseline Experiment:
-
To 5 mL of your aqueous sample, add 5 mL of dichloromethane (DCM).
-
Vortex for 2 minutes.
-
Centrifuge for 5 minutes to separate phases.
-
Carefully collect the bottom organic layer (DCM).
-
Analyze the organic layer to determine baseline recovery.
-
-
pH Optimization:
-
Prepare three identical 5 mL aqueous samples.
-
Adjust the pH of the samples to 5, 7, and 9, respectively.
-
Perform the LLE with DCM as described in the baseline experiment.
-
Compare the recovery at each pH to determine the optimal condition. The hypothesis is that pH 7 and 9 will yield higher recovery than pH 5.[8][15]
-
-
Solvent Optimization:
-
Using the optimal pH determined above, perform extractions on three new samples using different solvents: Dichloromethane, Ethyl Acetate, and Methyl-t-butyl ether (MTBE).[17]
-
Compare the recovery to select the most efficient solvent.
-
-
Salting-Out Effect:
-
Using the optimal pH and solvent, prepare two samples.
-
To one sample, add NaCl until it is saturated (~0.3 g/mL).
-
Perform the LLE on both samples and compare the recovery. The salted sample is expected to show higher recovery.[9]
-
-
Multiple Extractions:
-
Perform the extraction using all optimized parameters. After collecting the first organic layer, add a fresh aliquot of organic solvent to the remaining aqueous layer and repeat the extraction.
-
Combine the organic extracts. This process can be repeated 2-3 times to maximize recovery. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[16][17]
-
Caption: Effect of pH on LLE of a weak base like MDMP.
Protocol 2: Optimizing a Reversed-Phase SPE Method for MDMP
This protocol assumes a C18 or similar reversed-phase sorbent.
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent and activate the stationary phase. Do not let the sorbent go dry.[19]
-
Equilibration: Pass 1-2 column volumes of reagent water or your initial sample solvent (without analyte) through the cartridge. This prepares the sorbent for the sample matrix. Ensure the pH of the equilibration solvent matches your sample pH. Do not let the sorbent go dry.[19]
-
Sample Loading:
-
Ensure your sample is in a mostly aqueous solution (e.g., <10% organic solvent) and the pH is between 7 and 9.
-
Load the sample onto the column at a slow, steady flow rate (e.g., 1-2 mL/min).[14]
-
-
Wash Step Optimization:
-
Goal: Remove interferences without eluting MDMP.
-
Test a series of wash solvents with increasing organic content. Start with 100% water (at the correct pH), then 5% Methanol/95% Water, then 10% Methanol/90% Water.
-
Collect each wash fraction and analyze for the presence of MDMP. The strongest wash solvent that does not contain MDMP is your optimum.[18]
-
-
Elution Step Optimization:
-
Goal: Quantitatively recover MDMP from the sorbent.
-
Test a series of elution solvents with increasing strength. Start with 50% Acetonitrile/50% Water, then 80% Acetonitrile, then 100% Acetonitrile. A final rinse with a stronger solvent like isopropanol can also be tested.
-
Collect and analyze each elution fraction. The weakest solvent that provides >95% recovery is your optimum, as it will likely elute fewer interferences.
-
Also, test elution volume. Elute with one column volume, then a second, and analyze them separately to see if recovery increases with more solvent.[19]
-
References
- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welchlab.com [welchlab.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. welch-us.com [welch-us.com]
- 15. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitive Detection of 3-Methoxy-2,5-dimethylpyrazine (MDMP)
Welcome to the technical support center for the analysis of 3-Methoxy-2,5-dimethylpyrazine (MDMP). This resource is designed for researchers, scientists, and quality control professionals who are working on the trace-level detection of this potent aroma compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of sensitive MDMP analysis.
Introduction to MDMP Analysis
This compound (MDMP) is a volatile organic compound known for its strong, distinctive musty or earthy aroma.[1] It is a significant compound in the fields of food science, beverage production, and environmental analysis due to its extremely low odor threshold, where even trace amounts can significantly impact the sensory profile of a product or indicate environmental contamination. The sensitive and accurate detection of MDMP is therefore critical, but it is not without its analytical challenges. These can include matrix interference, co-elution with structurally similar compounds, and achieving the necessary low limits of detection.
This guide provides practical, field-proven advice to help you overcome these obstacles and enhance the sensitivity and reliability of your MDMP detection methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the analysis of MDMP.
Q1: What are the most common analytical techniques for detecting MDMP at trace levels?
A1: The gold standard for the sensitive and selective detection of MDMP is Gas Chromatography-Mass Spectrometry (GC-MS). To achieve the low detection limits required for this potent odorant, GC-MS is almost always paired with a pre-concentration technique. The most prevalent of these is Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free, sensitive, and easily automated method for extracting volatile and semi-volatile compounds from a sample's headspace.[1] For even greater sensitivity, techniques like Stir Bar Sorptive Extraction (SBSE) can be employed, as they utilize a larger volume of sorbent material.
Q2: I am having trouble with poor peak shape (tailing) for my MDMP standard. What could be the cause?
A2: Peak tailing for pyrazines is a common issue and is often indicative of active sites within your GC system. Pyrazines, being basic compounds, can interact with acidic sites on the surfaces of the inlet liner, the column, or even contamination. Here are the primary causes and solutions:
-
Active Inlet Liner: The glass inlet liner can have acidic silanol groups that interact with the basic pyrazine molecule.
-
Solution: Use a deactivated inlet liner. If the problem persists, try cleaning the inlet and replacing the liner.
-
-
Column Contamination: Over time, the front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.
-
Solution: As a first step, "bake out" the column at a high temperature (within its specified limits) to remove contaminants. If this doesn't work, you may need to trim the first few centimeters of the column.
-
-
Column Choice: The stationary phase of your GC column can also play a role.
-
Solution: Ensure you are using a column suitable for analyzing basic compounds. A standard 5% phenyl-methylpolysiloxane column is often a good starting point, but for particularly challenging separations, a column with a more inert stationary phase may be necessary.
-
Q3: My MDMP peak is co-eluting with another compound. How can I resolve this?
A3: Co-elution is a significant challenge in pyrazine analysis because many isomers have very similar mass spectra, making them difficult to distinguish if they are not chromatographically separated.[2][3]
-
Optimize Your GC Method: The first step is to adjust your GC oven's temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Change the Column: If optimizing the temperature program is insufficient, switching to a GC column with a different stationary phase can alter the elution order and resolve the co-elution. A more polar column, for example, will provide a different selectivity.
-
Use Tandem Mass Spectrometry (GC-MS/MS): This is a very powerful technique for resolving co-elution. By using Multiple Reaction Monitoring (MRM), you can selectively detect a specific precursor-to-product ion transition for MDMP, effectively filtering out the signal from the co-eluting compound.[4][5]
Q4: I'm seeing significant matrix effects (ion suppression or enhancement) when analyzing real samples compared to my standards in solvent. How can I mitigate this?
A4: Matrix effects are a common problem in complex samples like wine, coffee, or soil. They occur when other components in the sample interfere with the ionization of the target analyte in the MS source.
-
Matrix-Matched Calibration: The most straightforward approach is to prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience the same matrix effects.
-
Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting for matrix effects. It involves adding a known amount of a stable isotope-labeled version of MDMP (e.g., d3-MDMP) to your samples before extraction. Since the labeled standard is chemically identical to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Sample Dilution: A simple, though less sensitive, approach is to dilute your sample extract. This reduces the concentration of interfering matrix components, but may also lower your analyte signal closer to the limit of detection.
In-Depth Troubleshooting Guides
Guide 1: Low or No Recovery of MDMP
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No MDMP peak detected, even in spiked samples. | 1. Incorrect SPME fiber choice. 2. Inefficient extraction parameters. 3. Analyte loss during desorption. | 1. Verify Fiber Suitability: For methoxypyrazines, a combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its broad selectivity for volatile compounds. A non-polar PDMS fiber may have too low an affinity for the semi-polar MDMP.2. Optimize SPME Conditions: Systematically evaluate extraction temperature and time. Higher temperatures increase the vapor pressure of MDMP, aiding its transfer to the headspace, but can also decrease its adsorption to the fiber. An optimal balance is needed. Also, ensure the sample is being properly agitated during extraction to facilitate the release of MDMP from the matrix.3. Check Desorption Parameters: Ensure the GC inlet temperature is high enough and the desorption time is long enough to ensure complete transfer of MDMP from the SPME fiber to the column. Incomplete desorption will lead to carryover and poor sensitivity. |
| Low and inconsistent recovery of MDMP. | 1. Matrix effects. 2. Competitive adsorption on the SPME fiber. 3. pH of the sample. | 1. Address Matrix Effects: As detailed in the FAQs, employ matrix-matched calibration or stable isotope dilution. The matrix can sequester the analyte, preventing its efficient partitioning into the headspace.2. Consider Competitive Adsorption: In highly complex matrices, other volatile compounds may compete with MDMP for adsorption sites on the SPME fiber. Diluting the sample can sometimes alleviate this.3. Adjust Sample pH: The basicity of pyrazines means they can be protonated at low pH, which can affect their volatility. While this is less of a concern for headspace analysis compared to liquid-liquid extraction, it's a factor to consider. Adding a salt like sodium chloride (salting out) can increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace. |
Guide 2: Enhancing Sensitivity for Ultra-Trace Detection
| Challenge | Standard Approach | Advanced Technique(s) for Enhanced Sensitivity | Mechanism of Enhancement |
| MDMP concentration is below the Limit of Quantification (LOQ). | Optimize SPME-GC-MS parameters (e.g., increase extraction time, use a more suitable SPME fiber). | 1. Switch to Tandem Mass Spectrometry (GC-MS/MS) with MRM. 2. Utilize a larger volume sorptive extraction technique like Stir Bar Sorptive Extraction (SBSE). 3. Employ novel sorbent materials. | 1. GC-MS/MS (MRM): This technique significantly improves the signal-to-noise ratio by filtering out all ions except for the specific precursor and product ions of MDMP. This reduces background noise and allows for lower detection limits.[4][5]2. SBSE: A stir bar coated with a thick film of sorbent (e.g., PDMS) is used for extraction. The much larger volume of sorbent compared to an SPME fiber allows for the extraction and concentration of a greater mass of the analyte, leading to higher sensitivity.3. Novel Sorbents: Materials like Metal-Organic Frameworks (MOFs) can be used as SPME coatings.[6][7] Their high surface area and tunable porosity can lead to higher extraction efficiencies for specific analytes compared to traditional polymer coatings. |
| Need for higher confidence in identification at low levels. | Rely on mass spectral library matching and retention time. | Use High-Resolution Mass Spectrometry (HRMS). | HRMS provides a highly accurate mass measurement of the analyte, allowing for the determination of its elemental formula. This provides a much higher degree of confidence in the identification of MDMP, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. |
Experimental Protocols
Protocol 1: Quantitative Analysis of MDMP in Water by HS-SPME-GC-MS
This protocol is adapted from a validated method for the analysis of MDMP in drinking water and is a good starting point for method development.[1]
1. Sample Preparation and HS-SPME
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride (NaCl) to the vial. This "salting out" effect increases the ionic strength of the sample, which decreases the solubility of MDMP and promotes its partitioning into the headspace.
-
Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Place the vial in a heating block or autosampler agitator set to 60°C.
-
Equilibrate the sample for 10 minutes at 60°C with agitation.
-
Expose a 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
2. GC-MS Analysis
-
GC System: Agilent 7890B GC (or equivalent)
-
MS System: Agilent 5977A MSD (or equivalent)
-
Inlet: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for MDMP (quantifier ion in bold): m/z 138 , 123, 95.
-
3. Calibration
-
Prepare a series of calibration standards in blank water (or a suitable matrix blank) ranging from 0.5 ng/L to 50 ng/L.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 138) against the concentration.
Protocol 2: High-Sensitivity Analysis of Methoxypyrazines using GC-MS/MS
This protocol outlines the key considerations for setting up a high-sensitivity GC-MS/MS method for methoxypyrazines, based on established principles.[4][5]
-
Sample Preparation: Use an optimized HS-SPME or SBSE method as described previously. For the highest accuracy, spike the sample with a deuterated internal standard (e.g., d3-IBMP, as a surrogate for MDMP if a specific labeled standard is unavailable, though a specific one is ideal) before extraction.
-
GC-MS/MS System: A triple quadrupole mass spectrometer is required.
-
Method Development:
-
Infuse a standard solution of MDMP directly into the mass spectrometer to determine the precursor ion (typically the molecular ion, m/z 138).
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable product ions.
-
Optimize the collision energy for each precursor-to-product ion transition to maximize the signal.
-
-
Acquisition: Set up an MRM method to monitor at least two transitions for MDMP for confident identification and quantification (e.g., a primary transition for quantification and a secondary transition for confirmation).
Data Presentation
Table 1: Comparison of Analytical Techniques for MDMP Detection
| Technique | Typical Limit of Quantification (LOQ) | Selectivity | Throughput | Key Advantage(s) | Reference(s) |
| HS-SPME-GC-MS (SIM) | 2.5 ng/L in water | Good | High | Robust, widely available, easily automated. | [1] |
| HS-SPME-GC-MS/MS (MRM) | < 1 ng/L in wine | Excellent | High | Superior selectivity in complex matrices, very low detection limits. | [4] |
| SBSE-GC-MS/MS (MRM) | < 1 ng/L in wine | Excellent | Medium | Highest sensitivity due to large sorbent volume. | [4] |
Visualizations
Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for MDMP analysis by HS-SPME-GC-MS.
Logic Diagram for Troubleshooting Low MDMP Signal
Caption: Troubleshooting logic for low MDMP signal.
References
- 1. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Micro Solid Phase Extraction Using Novel Adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Artifact Formation During Thermal Analysis of Pyrazines
Welcome to the technical support center for the thermal analysis of pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize these critical compounds. Pyrazines, known for their volatility and specific thermal behaviors, present unique challenges during analysis. Artifacts—instrumental or sample-induced effects that do not represent a true thermal event—can obscure results, leading to misinterpretation of melting points, decomposition profiles, and stability data.
This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common artifacts and offer scientifically-grounded protocols to ensure the integrity and reproducibility of your thermal analysis data.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during the thermal analysis of pyrazines.
Q1: My DSC curve for a pyrazine derivative shows a broad, sloping endotherm before the melt. Is this a real transition?
A1: This is often an artifact caused by the concurrent sublimation or evaporation of the sample. Pyrazines are volatile, and this mass loss during heating is an endothermic process that can overlap with and obscure the true melting peak. Using a hermetically sealed crucible is essential to suppress this effect by containing the vapor pressure.[1][2] If you suspect volatilization, a confirmatory TGA run will show a mass loss in the same temperature range.[3]
Q2: I see a sharp, spurious peak on my DSC baseline that is not reproducible. What could be the cause?
A2: Non-reproducible, sharp peaks are classic signs of mechanical or electrostatic artifacts.[1][2] This can be caused by:
-
Crucible Movement: Poor sample packing or a non-flat crucible bottom can cause the crucible to shift on the sensor during heating, creating an abrupt change in heat transfer.[1][4] Ensure the sample is evenly distributed and the crucible bottom is perfectly flat.
-
Static Discharge: Powdered samples can build up static electricity, which can discharge during the run. Using an anti-static device before weighing can mitigate this.
-
External Vibrations: A mechanical shock to the instrument can cause the pans to move. Ensure the instrument is on a stable, vibration-free surface.
Q3: My TGA results for the same pyrazine sample vary between runs, especially the onset temperature of decomposition. Why is this happening?
A3: Inconsistency in TGA results for pyrazines is frequently linked to variations in experimental conditions that affect heat and mass transfer. Key factors include:
-
Heating Rate: A faster heating rate will shift the apparent decomposition temperature to a higher value.[5][6][7] This is a kinetic effect; the system has less time to reach thermal equilibrium. For consistency, use the same heating rate for all comparative experiments.
-
Sample Mass and Packing: A larger sample mass can create thermal gradients within the sample, leading to a broader decomposition range and a delayed onset.[6] Similarly, tightly packed powder can trap evolved gases, altering the decomposition pathway. Use a consistent, small sample mass (typically 5-10 mg) and pack it loosely but evenly.[8]
-
Purge Gas Flow Rate: The purge gas removes decomposition products from the furnace. An inconsistent or inadequate flow rate can alter the atmosphere around the sample, affecting the reaction kinetics.[9]
Q4: I'm using a hermetically sealed DSC pan, but the lid seems to be bulging, and the baseline is distorted. What's wrong?
A4: This indicates that the vapor pressure of your volatile pyrazine sample is exceeding the pressure limit of the crucible, causing the lid to deform.[1][2] Standard aluminum crucibles can typically withstand only a limited internal pressure (e.g., up to 0.2 MPa).[10] This deformation changes the thermal contact with the sensor, creating a significant artifact on the DSC curve. To resolve this, you can either use a smaller sample mass to reduce the total vapor pressure or employ a high-pressure crucible designed to withstand these conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed explanations and protocols for complex artifact-related challenges.
Issue 1: Distinguishing Volatilization from Decomposition in TGA
One of the most critical challenges in analyzing pyrazines is separating the mass loss due to simple volatilization (sublimation/evaporation) from that of thermal decomposition.
Q: How can I definitively determine if the mass loss observed in my TGA experiment is due to volatilization or decomposition?
A: This requires a multi-faceted approach, often involving hyphenated techniques and careful experimental design.
Underlying Causality: Volatilization is a physical phase change, whereas decomposition is a chemical breakdown of the molecule. While both result in mass loss, their dependence on experimental parameters differs. Volatilization is highly dependent on the atmosphere and pressure, while decomposition is primarily driven by temperature and the molecule's bond energies.
Protocol 1: Artifact Identification using TGA-MS
Objective: To identify the gaseous species responsible for mass loss.
Methodology:
-
Sample Preparation: Place a small, representative sample (2-5 mg) into the TGA crucible.
-
Instrumentation: Use a TGA instrument coupled to a Mass Spectrometer (TGA-MS). The heated transfer line should be maintained at a high temperature (e.g., 250 °C) to prevent condensation of evolved products.[5]
-
TGA Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature at 10-20 °C/min to a temperature beyond the final mass loss step. A faster ramp can improve the signal intensity for the MS.[5]
-
Use an inert purge gas (e.g., Nitrogen or Helium) at a consistent flow rate (e.g., 50 mL/min).
-
-
MS Analysis: Monitor the MS signal for key mass-to-charge ratios (m/z) throughout the TGA run.
-
Data Interpretation:
-
Volatilization: If the mass loss corresponds to the evolution of a single species with the molecular ion (M+) of the parent pyrazine compound, the event is purely volatilization.
-
Decomposition: If the mass loss is associated with the evolution of smaller fragments (e.g., HCN, acetylene, CO, NH₃), it indicates chemical decomposition.[11] The fragmentation pattern can help elucidate the decomposition pathway.[12][13][14]
-
dot
Caption: TGA-MS workflow for differentiating volatilization and decomposition.
Issue 2: Artifacts from Sample-Crucible Interactions
The choice of crucible material is not trivial and can be a source of significant artifacts, especially with reactive compounds like pyrazines at elevated temperatures.
Q: My DSC curve shows an unexpected exotherm after the melt, which is not consistent with crystallization. Could the crucible be reacting with my sample?
A: Yes, catalytic reactions with the crucible material are a possible, though often overlooked, source of artifacts.
Underlying Causality: While considered relatively inert, standard aluminum crucibles can have a catalytic effect on certain organic molecules, promoting decomposition or side reactions.[1] The freshly exposed aluminum surface, especially if the protective oxide layer is compromised, can act as a Lewis acid or provide active sites for degradation pathways that would not occur in a truly inert environment. Noble metals like gold or platinum are far more inert but can also have catalytic activity for some reactions.
Protocol 2: Verifying Crucible Inertness
Objective: To determine if the sample is reacting with the crucible material.
Methodology:
-
Initial Analysis: Run the thermal analysis (DSC or TGA) on the pyrazine sample using a standard aluminum crucible. Note the temperatures of any unexpected thermal events.
-
Comparative Analysis: Rerun the experiment under identical conditions (sample mass, heating rate, purge gas) but using a crucible made of a different, more inert material. Recommended hierarchy of inertness for organic compounds:
-
Gold-plated or Gold crucibles
-
Platinum crucibles
-
Graphite or Alumina crucibles (Note: Alumina has lower thermal conductivity which can broaden peaks compared to metals).[4]
-
-
Data Interpretation:
-
Artifact Confirmed: If the unexpected exotherm disappears or is significantly altered when using a more inert crucible, the event in the aluminum pan was an artifact of a sample-crucible interaction.
-
True Thermal Event: If the event persists across different crucible materials, it is likely a true property of the sample (e.g., a complex decomposition or polymorphic transition).
-
Table 1: Crucible Selection Guide for Pyrazine Analysis
| Crucible Material | Max Temperature (Approx.) | Advantages | Potential Issues & Artifacts with Pyrazines |
| Aluminum | 600 °C | Excellent thermal conductivity, low cost, good for routine DSC.[4][10] | Can be reactive/catalytic; low pressure resistance; may form alloys.[1] |
| Gold / Gold-Plated | 700 °C | Highly inert to organic compounds, good thermal conductivity. | Higher cost. |
| Platinum | >1000 °C | High-temperature stability, very inert.[15] | Can be catalytic for some reactions; risk of alloying with certain samples.[15] |
| Alumina (Ceramic) | >1500 °C | Very high-temperature stability, inert to most samples. | Lower thermal conductivity can lead to broader peaks and reduced resolution in DSC.[4] |
Issue 3: Optimizing Experimental Parameters to Prevent Artifacts
The interplay between heating rate, purge gas, and crucible type is critical for obtaining artifact-free data for volatile compounds.
Q: What are the optimal DSC/TGA settings for a novel, volatile pyrazine derivative to minimize artifacts?
A: A systematic approach is required to develop a robust method. There is no single "correct" set of parameters; they must be optimized to balance resolution, sensitivity, and the suppression of artifacts like volatilization.
Underlying Causality:
-
Heating Rate: A slow heating rate (e.g., 2-5 °C/min) allows more time for volatiles to escape in an open or pierced pan, potentially exaggerating pre-melting mass loss.[16] A fast heating rate (e.g., >20 °C/min) can improve sensitivity but may reduce the resolution between overlapping events and shift kinetic-dependent events like decomposition to higher temperatures.[3][7]
-
Purge Gas: The thermal conductivity of the purge gas affects heat transfer to the sample. Helium, with its high thermal conductivity, provides excellent thermal contact but can also increase baseline noise if the flow rate fluctuates.[17] Nitrogen is a good general-purpose choice.[17] The flow rate itself impacts the rate of removal of volatile products, influencing the equilibrium in the sample environment.[9]
dot
Caption: A decision tree for troubleshooting common thermal analysis artifacts.
Protocol 3: Systematic Method Development for Volatile Pyrazines (DSC)
Objective: To establish a robust DSC method that minimizes artifacts and accurately captures the thermal transitions of a volatile pyrazine.
Methodology:
-
Initial Screening (TGA): First, perform a TGA scan (10 °C/min in Nitrogen) to identify the onset of decomposition. This will define the upper temperature limit for your DSC experiments to avoid widespread instrument contamination.[18]
-
Crucible Selection:
-
Step 2a: Perform a DSC scan using a hermetically sealed aluminum pan .[19][20] Use a small sample mass (~2-3 mg).
-
Step 2b: Perform a second scan using an identical pan but with a pinhole pierced in the lid .[9] This creates a self-generated atmosphere.
-
Comparison: A large difference between the results of 2a and 2b confirms the sample's volatility. The sealed pan should be used for subsequent quantitative analysis of melting to prevent mass loss.
-
-
Heating Rate Optimization:
-
Step 3a: Run the analysis in the sealed pan at a standard rate of 10 °C/min .
-
Step 3b: Rerun the analysis at a slower rate of 2 °C/min .
-
Step 3c: Rerun the analysis at a faster rate of 20 °C/min .
-
Comparison: Observe the effect on peak shape and temperature. A slower rate may improve the resolution of overlapping events, while a faster rate can enhance the sensitivity of weak transitions.[3][16] Select the rate that provides the sharpest, most well-defined peak without sacrificing baseline stability.
-
-
Final Method: Consolidate the optimized parameters (e.g., hermetically sealed aluminum crucible, 3 mg sample, 10 °C/min heating rate, 50 mL/min Nitrogen purge) for all future analyses of this compound to ensure reproducibility.
By approaching the thermal analysis of pyrazines with a clear understanding of the potential artifacts and a systematic methodology for their prevention, researchers can generate high-quality, reliable data essential for drug development and material characterization.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. DSC curve 해석, Part 1 : Dynamic measurements - (주)연진에스텍 [yeonjin.com]
- 3. tainstruments.com [tainstruments.com]
- 4. mt.com [mt.com]
- 5. eag.com [eag.com]
- 6. youtube.com [youtube.com]
- 7. Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis [mdpi.com]
- 8. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pslc.ws [pslc.ws]
- 16. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tainstruments.com [tainstruments.com]
- 19. tainstruments.com [tainstruments.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Key Aroma Compounds: 3-Methoxy-2,5-dimethylpyrazine vs. 2-isopropyl-3-methoxypyrazine
For researchers, scientists, and professionals in the fields of flavor chemistry and drug development, a nuanced understanding of aroma compounds is paramount. This guide provides an in-depth, objective comparison of two significant methoxypyrazines: 3-Methoxy-2,5-dimethylpyrazine (MDMP) and 2-isopropyl-3-methoxypyrazine (IPMP). While both contribute to the complex aroma profiles of various natural and processed products, their subtle structural differences lead to distinct sensory characteristics and applications. This document delves into their chemical properties, synthesis, spectroscopic characterization, sensory profiles, and natural origins, supported by experimental protocols and data.
Introduction to the Methoxypyrazines
Methoxypyrazines are a class of potent, nitrogen-containing heterocyclic aromatic compounds renowned for their extremely low odor thresholds.[1] They are key contributors to the "green" and "earthy" aromas in a variety of foods and beverages, including vegetables, roasted products, and wine.[2][3] The two compounds at the center of this guide, MDMP and IPMP, exemplify the structure-activity relationships that govern aroma perception.
-
This compound (MDMP): Often associated with earthy, nutty, and roasted aromas, MDMP is a significant product of the Maillard reaction, which occurs during the heating of food.[4][5] It is also produced by various microorganisms.[6]
-
2-isopropyl-3-methoxypyrazine (IPMP): This compound is famously responsible for the characteristic green bell pepper aroma.[7][8] It is a naturally occurring compound in many plants, including grapes, and can also be an indicator of "ladybug taint" in wine.[9][10]
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these molecules is crucial for their effective analysis and application. The subtle difference in their alkyl substituents—two methyl groups in MDMP versus an isopropyl group in IPMP—influences their volatility, solubility, and chromatographic behavior.
| Property | This compound (MDMP) | 2-isopropyl-3-methoxypyrazine (IPMP) |
| Molecular Formula | C₇H₁₀N₂O[11][12] | C₈H₁₂N₂O[7][13] |
| Molecular Weight | 138.17 g/mol [11][12] | 152.19 g/mol [7][13] |
| CAS Number | 19846-22-1[11][12] | 25773-40-4[7][13] |
| Appearance | Colorless to pale yellow liquid | Colorless to orange to green clear liquid[7] |
| Boiling Point | 179.3 °C (estimated)[14] | 120-125 °C at 20 mmHg[7][13] |
| Density | Not readily available | 0.996 g/mL[7] |
| Refractive Index | Not readily available | n20/D 1.495[7] |
| Odor Description | Earthy, musty, potato-like[14][15] | Green bell pepper, earthy, pea, beany[4][6][7] |
| Odor Threshold | Very low, reported as low as 2.1 ng/L in white wine[15] | Extremely low, ~2 ng/L in water[15][16] |
Synthesis and Biosynthesis
The synthesis of these methoxypyrazines can be achieved through chemical routes, while their natural occurrence is a result of specific biosynthetic pathways.
Chemical Synthesis
The general strategy for synthesizing 3-alkoxy-2-alkylpyrazines involves the formation of a 2-hydroxypyrazine precursor followed by methylation.
Protocol 1: Synthesis of this compound (MDMP)
This synthesis is a two-step process starting from the commercially available 2,5-dimethylpyrazine.
Step 1: Synthesis of 2-Hydroxy-5-methylpyrazine
A common method for introducing a hydroxyl group to the pyrazine ring is through oxidation followed by rearrangement. A detailed protocol for a related compound, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, involves the cyclization of methylglyoxal with 2-amino malonamide in an alkaline solution.[17] For the synthesis of 2,5-dimethylpyrazine itself, methods include the cyclization of 2,5-hexanedione with an ammonia source.[18]
Step 2: Methylation of 2-Hydroxy-5-methylpyrazine
The final step is the O-methylation of the hydroxypyrazine intermediate. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.[19]
Protocol 2: Synthesis of 2-isopropyl-3-methoxypyrazine (IPMP)
The synthesis of IPMP often starts with the condensation of an α-amino acid amide with glyoxal to form the corresponding 2-hydroxypyrazine.
Step 1: Synthesis of 2-Hydroxy-3-isopropylpyrazine
This intermediate is synthesized by the condensation of valine amide with glyoxal.[15]
Step 2: Methylation of 2-Hydroxy-3-isopropylpyrazine
Similar to the synthesis of MDMP, the 2-hydroxypyrazine intermediate is then methylated, for example with diazomethane, to yield the final product.[15]
Biosynthesis
The natural formation of these compounds follows distinct biological pathways.
-
MDMP Biosynthesis: this compound is often formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with heating.[4][5] Specifically, the reaction of amino acids with dicarbonyl compounds like methylglyoxal can lead to the formation of the 2,5-dimethylpyrazine core, which can then be enzymatically O-methylated in biological systems.[2] Certain bacteria, such as Bacillus subtilis, are also known to produce 2,5-dimethylpyrazine from L-threonine.[5][13]
-
IPMP Biosynthesis: The biosynthesis of 2-isopropyl-3-methoxypyrazine in plants, such as grapevines, is believed to start from the amino acid L-valine.[18] The proposed pathway involves the condensation of an L-valine derivative with a dicarbonyl compound to form 2-hydroxy-3-isopropylpyrazine, which is then O-methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme.[19][20]
Spectroscopic Characterization
The unambiguous identification of MDMP and IPMP relies on a combination of spectroscopic techniques.
| Spectroscopic Data | This compound (MDMP) | 2-isopropyl-3-methoxypyrazine (IPMP) |
| Mass Spectrometry (EI) | Key fragments (m/z): 138 (M+), 123, 95, 67, 42[12][14] | Key fragments (m/z): 152 (M+), 137, 124, 95, 42[11][16] |
| ¹H NMR (Predicted) | δ (ppm): ~8.0 (s, 1H, pyrazine-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃) | δ (ppm): ~8.0 (d, 1H, pyrazine-H), ~7.9 (d, 1H, pyrazine-H), ~4.0 (s, 3H, -OCH₃), ~3.4 (sept, 1H, -CH), ~1.3 (d, 6H, -CH(CH₃)₂)[11] |
| ¹³C NMR (Predicted) | δ (ppm): ~158 (-OCH₃), ~148 (C-CH₃), ~145 (C-CH₃), ~130 (CH), ~53 (-OCH₃), ~21 (-CH₃), ~20 (-CH₃) | δ (ppm): ~160 (-OCH₃), ~155 (C-isopropyl), ~135 (CH), ~130 (CH), ~52 (-OCH₃), ~32 (-CH), ~22 (-CH₃)[11] |
| IR Spectroscopy | Data not readily available in a comparable format. | Available in databases, showing characteristic C-H, C=N, and C-O stretching frequencies.[11] |
Sensory Evaluation: A Quantitative Comparison
While qualitative descriptors provide a starting point, a quantitative descriptive analysis (QDA) by a trained sensory panel is necessary for a detailed comparison of the aroma profiles.[21][22][23]
Protocol 3: Quantitative Descriptive Analysis (QDA) of MDMP and IPMP
-
Panelist Selection and Training: Recruit 8-12 panelists screened for their sensory acuity and ability to describe aromas. Train them over several sessions to recognize and rate the intensity of specific aroma attributes using reference standards.
-
Lexicon Development: In a group session, have the panelists develop a consensus lexicon of aroma descriptors for both MDMP and IPMP. This may include terms like "earthy," "musty," "potato," "green bell pepper," "vegetal," "nutty," and "roasted."
-
Sample Preparation: Prepare solutions of high-purity MDMP and IPMP in a neutral medium (e.g., deionized water or deodorized ethanol/water solution) at various concentrations, including levels above their respective odor thresholds.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist will rate the intensity of each descriptor on a line scale (e.g., 0 = not perceived, 10 = very intense).
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the aroma profiles of the two compounds.
Analytical Methodologies for Detection and Quantification
The trace levels at which these compounds are often found necessitate highly sensitive analytical techniques.
Protocol 4: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This combined approach allows for the identification of odor-active compounds and their chemical characterization.[14][24][25]
-
Sample Preparation: Utilize a suitable extraction and concentration method depending on the sample matrix. For aqueous samples, solid-phase microextraction (SPME) is a common choice.
-
GC-MS/O System: Employ a gas chromatograph equipped with a column suitable for separating volatile compounds (e.g., a DB-5 or DB-WAX capillary column). The column effluent is split between a mass spectrometer for chemical identification and an olfactometry port for sensory detection.[24]
-
GC-O Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.
-
GC-MS Analysis: The mass spectrometer simultaneously acquires mass spectra of the eluting compounds.
-
Data Correlation: The retention times of the odor events from the GC-O are matched with the retention times of the peaks in the GC-MS chromatogram to identify the compounds responsible for the specific aromas.
-
Quantification and Odor Activity Value (OAV): Once identified, the compounds can be quantified using a suitable internal or external standard. The OAV is then calculated by dividing the concentration of the compound by its odor threshold.[7][8][26] An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.
Conclusion
This compound and 2-isopropyl-3-methoxypyrazine, while both members of the potent methoxypyrazine family, exhibit distinct and impactful sensory profiles rooted in their subtle structural differences. MDMP is a hallmark of thermally processed foods, contributing roasted and earthy notes, whereas IPMP is a key component of the "green" character of many fresh vegetables and can be a viticultural indicator in winemaking. A thorough understanding of their respective chemical properties, synthesis, biosynthesis, and sensory characteristics, as outlined in this guide, is essential for professionals seeking to modulate flavor profiles, identify off-aromas, or develop new products with specific sensory targets. The provided protocols offer a framework for the rigorous and objective comparison of these and other important aroma compounds.
References
- 1. Odour activity value - Wikipedia [en.wikipedia.org]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 8. tandfonline.com [tandfonline.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aidic.it [aidic.it]
- 13. benchchem.com [benchchem.com]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. affinitylabs.com.au [affinitylabs.com.au]
- 23. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 26. Evaluation of Aroma Characteristics Using the Smart Aroma DatabaseâSimple Calculation of OAVâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Sensory Panel Validation of 3-Methoxy-2,5-dimethylpyrazine Off-Flavor
This guide provides a comprehensive comparison of sensory evaluation methodologies for the validation of 3-Methoxy-2,5-dimethylpyrazine (MDMP) as an off-flavor. Intended for researchers, scientists, and professionals in drug development, this document delves into the principles, protocols, and comparative advantages of various sensory testing methods, grounded in scientific integrity and practical application.
Introduction: The Challenge of this compound (MDMP)
This compound is a potent aroma compound belonging to the methoxypyrazine class of organic compounds.[1] With a chemical formula of C7H10N2O, it is known for its extremely powerful and unpleasant musty, moldy, or fungal aroma.[2] This compound has been identified as a significant cause of "cork taint" in wines and can be a source of earthy-musty off-odors in drinking water and other food products.[2][3][4] Given its remarkably low aroma threshold—as low as 2.1 ng/L in white wine—even trace amounts can render a product unacceptable to consumers.[2]
For quality control and product development in the food, beverage, and pharmaceutical industries, the ability to reliably detect and quantify MDMP is critical. While analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify the compound, sensory analysis is indispensable for understanding its perceptual impact.[2][3] Sensory evaluation is the scientific discipline that measures and interprets human responses to the sensory characteristics of products, providing the ultimate assessment of consumer experience.[5][6]
This guide compares several established sensory validation methods to equip researchers with the knowledge to select and implement the most appropriate technique for their specific objectives.
Foundational Sensory Methodologies: A Comparative Overview
The selection of a sensory evaluation method depends on the primary objective of the study. Key questions to consider are:
-
Are we trying to determine if a perceptible difference exists between samples? (Discrimination Testing)
-
Are we trying to characterize and quantify the specific sensory attributes of the off-flavor? (Descriptive Analysis)
-
Are we trying to determine the lowest concentration at which the off-flavor is detectable? (Threshold Testing)
The following sections will compare the leading methodologies within these categories.
Discrimination Testing: Is There a Difference?
Discrimination tests are fundamental for determining if a sensory difference exists between two or more products.[6] They are invaluable for quality control, such as comparing a production batch to a standard, or assessing the impact of a change in ingredients, processing, or packaging.[7]
The Triangle Test
The Triangle Test is one of the most widely used and statistically robust discrimination methods.[8] Panelists are presented with three coded samples, two of which are identical and one is different. Their task is to identify the "odd" or different sample.[5][7]
Causality Behind the Choice: The Triangle Test is highly effective for detecting small, unspecified differences between samples. Because the probability of correctly guessing the odd sample is 1 in 3 (33.3%), it is statistically more powerful than a paired comparison test, often requiring fewer panelists to achieve a significant result.[9] This makes it an efficient choice for routine quality control where the primary goal is to confirm that a production lot does not deviate from a control.
-
Statistically powerful, with a low probability of chance correctness (33.3%).[9]
-
Useful for detecting overall differences without needing to specify the attribute that varies.[9]
-
Excellent for training panelists to improve their sensory acuity.[10]
-
Can lead to sensory fatigue, especially with products that have strong or lingering flavors. It is recommended to evaluate no more than six sets in a single session.[7][9]
-
It only indicates that a difference exists, not the nature or magnitude of that difference.[8]
-
Panelist Selection: Recruit a minimum of 24-30 screened and trained panelists.
-
Sample Preparation:
-
Prepare a "Control" sample (e.g., product base without MDMP).
-
Prepare a "Test" sample by spiking the same product base with MDMP at a concentration suspected to be at or near the threshold of perception.
-
Code all samples with random three-digit numbers.
-
-
Presentation: Present each panelist with a set of three samples. There are six possible presentation orders to be randomized across panelists (AAB, ABA, BAA, BBA, BAB, ABB, where A is the Control and B is the Test sample).[10]
-
Evaluation: Instruct panelists to taste the samples from left to right and identify the sample they believe is different. Water should be provided for rinsing between samples.[5]
-
Data Analysis: Tally the number of correct responses. Compare this number to a statistical table for triangle tests to determine if a significant difference exists at a chosen confidence level (e.g., p ≤ 0.05). For 24 panelists, 13 correct responses are typically needed for significance at this level.[9]
Paired Comparison Test
In a Paired Comparison Test, panelists are given two coded samples and asked to compare them based on a specific attribute.[11][12] For MDMP validation, this would typically be a directional paired comparison, where panelists are asked, "Which of these two samples is more 'musty'?"
Causality Behind the Choice: This method is chosen when the sensory attribute of interest is already known (in this case, the "musty" off-flavor of MDMP). It is simpler and more direct for panelists than a Triangle Test, reducing sensory fatigue.[12] It is particularly useful when comparing a new formulation against a control to ensure the off-flavor has not increased.[13]
-
Simple for panelists to understand and execute, minimizing cognitive load.[12]
-
Less sensory fatigue compared to the Triangle Test, making it suitable for products with intense flavors.[9]
-
Directly answers the question of which sample has more of a specific characteristic.[7][14]
-
Statistically less efficient than the Triangle Test, with a 50% chance of guessing correctly. This often necessitates a larger panel size to achieve statistical significance.[9]
-
Does not quantify the magnitude of the difference, only its direction.[7]
-
Panelist Selection: Recruit a minimum of 30 screened and trained panelists.
-
Sample Preparation:
-
Prepare a "Control" sample (A) and a "Test" sample (B) spiked with MDMP.
-
Code samples with random three-digit numbers.
-
-
Presentation: Present each panelist with one pair of samples (A and B). The presentation order (AB or BA) should be randomized across panelists to avoid order bias.
-
Evaluation: Instruct panelists to taste both samples and answer a forced-choice question: "Which sample has a stronger musty/earthy aroma/flavor?"[13]
-
Data Analysis: Tally the number of panelists who correctly identified the test sample (B) as having the stronger attribute. Use a binomial or chi-squared test to determine if the number of correct identifications is statistically significant.
Descriptive Analysis: Characterizing the Off-Flavor
When simply knowing a difference exists is not enough, descriptive analysis is employed. This powerful set of techniques uses a highly trained panel to identify, describe, and quantify the sensory characteristics of a product.[6][15]
Quantitative Descriptive Analysis (QDA®)
Quantitative Descriptive Analysis (QDA) is a behavioral sensory evaluation method that produces a detailed sensory profile of a product.[16][17] A small panel of highly trained assessors develops a specific vocabulary (a lexicon) to describe the sensory attributes of a product and then rates the intensity of each attribute on a numerical scale.[18][19]
Causality Behind the Choice: QDA is the method of choice when a comprehensive understanding of the off-flavor profile is required. For MDMP, this means not only quantifying the intensity of the "musty" note but also identifying and quantifying other sensory attributes it may impact (e.g., suppressing fruity notes, introducing bitterness). This detailed data can be correlated with analytical measurements and consumer acceptance data, making it invaluable for product development and reformulation.[16][18]
-
Provides a complete, quantitative sensory profile of the product.[16]
-
Highly reproducible results due to the extensive training of the panel.[6]
-
Allows for statistical analysis of specific attributes and visualization of the sensory profile (e.g., spider plots).
-
Can correlate sensory data with instrumental and consumer preference data.[16]
-
Requires significant investment in panelist screening, training, and maintenance.[16]
-
Time-consuming and resource-intensive compared to discrimination tests.
-
Panelist Selection and Training (The Core of QDA):
-
Screen 15-20 candidates for sensory acuity, descriptive ability, and motivation. Select 8-12 panelists.
-
Conduct extensive training sessions (weeks to months). During training, the panel, facilitated by a panel leader, develops a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of the product with and without MDMP.
-
Reference standards are crucial. For MDMP, a pure, diluted standard of the compound should be used to anchor the "musty/earthy" term.
-
-
Lexicon Development: The panel agrees on a list of attributes (e.g., Musty/Earthy, Fruity, Sweet, Bitter, Sour) and their precise definitions.
-
Evaluation:
-
In individual, environmentally controlled booths, panelists evaluate coded samples (including controls and samples with varying MDMP concentrations).
-
Panelists rate the intensity of each attribute on an unstructured line scale (e.g., 0-100, anchored with "None" to "Very Intense").
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine which attributes are significantly different across the samples.
-
Use Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
-
Generate spider plots to visually compare the sensory profiles of different samples.
-
Threshold Testing: How Much is Too Much?
Determining the detection threshold—the lowest concentration of a substance that can be detected—is critical for setting quality control limits. For potent off-flavors like MDMP, this value is a key parameter.
Three-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method, standardized by ISO 13301, is a robust procedure for measuring detection thresholds.[20][21] It is similar in presentation to a triangle test; panelists receive three samples, one of which contains the stimulus (MDMP), while the other two are blanks. They are forced to choose which sample is different, even if they are just guessing.
Causality Behind the Choice: The 3-AFC method is specifically designed for threshold determination. By presenting a series of ascending concentrations, it allows for the calculation of a group threshold as well as individual panelists' sensitivities. The forced-choice nature corrects for panelist response bias, providing a more objective measure of sensitivity than methods that simply ask if a stimulus is present.[22]
-
Recognized international standard (ISO 13301) for threshold determination.[20][21]
-
The forced-choice design minimizes response bias from panelists.
-
Allows for the determination of both individual and group thresholds.
-
Can be time-consuming, as each panelist must evaluate multiple sets of samples at different concentrations.
-
Requires careful preparation of a precise ascending concentration series.
-
Panelist Selection: Recruit a panel of at least 15-20 assessors screened for their sensitivity.[22]
-
Sample Preparation:
-
Prepare a series of ascending concentrations of MDMP in the product base. The concentration steps should be logarithmic (e.g., a dilution factor of 2 or 3). The range should span from well below the expected threshold to clearly detectable.
-
For each concentration level, prepare multiple 3-AFC sets. Each set consists of two blank samples and one spiked sample.
-
-
Presentation: Present the sets to panelists in order of ascending concentration. For each set, the position of the spiked sample should be randomized.
-
Evaluation: For each set of three, panelists must identify the sample they believe is different from the other two.
-
Data Analysis:
-
For each panelist, the individual threshold is typically defined as the geometric mean of the last incorrect concentration and the first consistently correct concentration.
-
The group threshold is calculated as the geometric mean of the individual thresholds. More advanced analysis can also be performed to determine the concentration at which 50% of the population can detect the stimulus (Best Estimate Threshold).
-
Data Summary and Comparison
To provide a quantitative context, the following tables summarize the key characteristics of the discussed sensory methods and the reported sensory thresholds for relevant methoxypyrazines.
Table 1: Comparison of Sensory Validation Methodologies for MDMP
| Method | Primary Objective | Panel Size | Training Required | Key Output | Best For |
| Triangle Test | Does an overall difference exist? | 24-30 | Minimal | Significant/Non-significant difference | Routine QC, change control |
| Paired Comparison | Is there a directional difference? | >30 | Minimal | Which sample has more of an attribute | Comparing a test sample to a control for a known attribute |
| QDA | What are the sensory attributes and how intense are they? | 8-12 | Extensive | Quantitative sensory profile (spider plot) | Product development, reformulation, deep characterization |
| 3-AFC Threshold | What is the lowest detectable concentration? | >15 | Moderate | Detection Threshold (ng/L or ppt) | Setting quality specifications, risk assessment |
Table 2: Reported Sensory Thresholds of Methoxypyrazines
| Compound | Odor/Flavor Descriptors | Matrix | Threshold (ng/L) | Reference |
| This compound (MDMP) | Musty, moldy, fungal, earthy | White Wine | 2.1 | [2] |
| 2-sec-butyl-3-methoxypyrazine | Green bell pepper, earthy | Water | 1 - 2 | [23] |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, vegetative | Water | 2 | N/A |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Earthy, potato, pea | Water | 2 | N/A |
Note: Threshold values can vary significantly depending on the matrix and the specific sensory methodology used.
Conclusion and Recommendations
The validation of this compound off-flavor requires a carefully selected sensory analysis strategy. There is no single "best" method; the optimal choice is dictated by the research or quality control objective.
-
For routine quality control to ensure a product batch matches a standard, the Triangle Test offers a statistically robust and efficient solution.
-
To compare a new formulation against a control for the specific "musty" attribute, the Directional Paired Comparison Test is a direct and less fatiguing option.
-
For in-depth product development, reformulation, or troubleshooting , where a complete understanding of the off-flavor's impact is needed, Quantitative Descriptive Analysis (QDA) is the gold standard, providing rich, actionable data.
-
To establish critical quality limits and specifications , determining the Detection Threshold via the 3-AFC method is essential.
By understanding the causality behind each method and adhering to rigorous, standardized protocols, researchers and drug development professionals can effectively validate and control the sensory impact of MDMP, ensuring product quality and consumer acceptance.
References
- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 2. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ctaeir.org [ctaeir.org]
- 6. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 7. flavorsum.com [flavorsum.com]
- 8. The Triangle Test — BrewSake.org [brewsake.org]
- 9. enology.fst.vt.edu [enology.fst.vt.edu]
- 10. bjcp.org [bjcp.org]
- 11. fiveable.me [fiveable.me]
- 12. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Analytica EBC | Sensory | 13.6 - Sensory Analysis: Paired Comparison Test (IM) [brewup.eu]
- 15. It's Sensory | ASTM [astm.org]
- 16. affinitylabs.com.au [affinitylabs.com.au]
- 17. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. Introducing a Standardized Sensory Analysis Method for Wine: A Methodology for the Recruitment, Selection, Training, and Monitoring of Assessors—Implementation on the Greek Variety “Agiorgitiko” [mdpi.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Pyrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical science, the robust quantification of pyrazines—a class of volatile and semi-volatile compounds critical to the flavor and aroma profiles of foods, beverages, and pharmaceuticals—is paramount. The choice of analytical methodology can significantly influence the accuracy, precision, and sensitivity of these measurements. This guide provides an in-depth, objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for pyrazine analysis. We will delve into the core principles, experimental protocols, and the critical process of cross-validation to ensure data integrity across platforms.
The Analytical Imperative: Why Pyrazine Quantification Matters
Pyrazines are nitrogen-containing heterocyclic compounds that, even at trace levels, can profoundly impact the sensory characteristics of a product.[1][2] They are often formed during the Maillard reaction and Strecker degradation, processes that occur during the heating of foodstuffs.[1] In pharmaceuticals, pyrazines can be present as impurities or degradation products, necessitating their precise monitoring for quality control. The accurate measurement of these compounds is therefore not merely an academic exercise but a critical component of quality assurance and product development.
Head-to-Head: GC-MS vs. LC-MS for Pyrazine Analysis
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the sample matrix. For pyrazines, both GC-MS and LC-MS present viable, albeit different, approaches.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines.[2][3] Its suitability stems from the volatile nature of many pyrazine compounds.
-
Principle of Separation: In GC, a sample is vaporized and injected into a chromatographic column.[4] An inert carrier gas, such as helium, transports the vaporized analytes through the column, which contains a stationary phase.[4][5][6] Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is largely dependent on their boiling points and polarity.[4]
-
Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer. Electron Impact (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment.[5] This fragmentation pattern serves as a chemical fingerprint, aiding in structural elucidation.
-
Strengths for Pyrazine Analysis:
-
High Sensitivity for Volatiles: GC-MS is exceptionally sensitive for the analysis of volatile and semi-volatile compounds like pyrazines.[4][7]
-
Excellent Separation Efficiency: The long columns used in GC provide superior separation of complex mixtures of pyrazines.[5]
-
Robust and Reliable: GC-MS is a well-established and robust technique with extensive libraries of mass spectra for compound identification.[3]
-
-
Causality in Experimental Choices: The choice of a non-polar capillary column, such as a DB-5ms, is deliberate for pyrazine analysis.[8] This type of column separates compounds primarily based on their boiling points, which is ideal for a homologous series like alkylpyrazines. Furthermore, the use of headspace solid-phase microextraction (HS-SPME) for sample introduction is a strategic choice to selectively extract and concentrate volatile pyrazines from the sample matrix, thereby enhancing sensitivity and reducing matrix interference.[9][10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative
While GC-MS is the traditional choice, LC-MS has emerged as a powerful tool, particularly for less volatile or thermally labile pyrazine derivatives.[7][13]
-
Principle of Separation: LC-MS separates compounds in a liquid phase.[5] A liquid mobile phase carries the sample through a column packed with a stationary phase.[4][14] Separation is based on the analyte's affinity for the stationary and mobile phases.
-
Ionization and Detection: Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS, where a high voltage is applied to the liquid eluent, creating an aerosol of charged droplets.[5] This method is gentler than EI and often results in the formation of intact molecular ions, which is advantageous for confirming molecular weight.
-
Strengths for Pyrazine Analysis:
-
Broader Applicability: LC-MS can analyze a wider range of compounds, including those that are non-volatile or thermally unstable.[5][7]
-
Higher Sensitivity for Certain Compounds: For some pyrazines, particularly those that are more polar, LC-MS can offer superior sensitivity.[7]
-
Simpler Sample Preparation (in some cases): For liquid samples like beverages, direct injection or a simple "dilute and shoot" approach may be feasible, reducing sample preparation time.[13][15][16]
-
-
Causality in Experimental Choices: The use of reversed-phase chromatography with a C18 column is a common starting point for LC-MS analysis of pyrazines.[13] This separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is carefully chosen to achieve optimal separation.[4] For certain pyrazines that are difficult to ionize, derivatization with agents like pyrylium salts can be employed to introduce a fixed charge, enhancing their ionization efficiency in ESI-MS.[17]
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes typical performance characteristics for the analysis of pyrazines by GC-MS and LC-MS. These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | GC-MS with HS-SPME | LC-MS/MS |
| Applicability | Volatile and semi-volatile pyrazines | Wide range of pyrazines, including less volatile and more polar derivatives |
| Sample Preparation | Often requires extraction and concentration (e.g., HS-SPME) | Can range from simple "dilute and shoot" to more complex extraction (e.g., QuEChERS) |
| Sensitivity (LOD/LOQ) | ng/g to µg/g range, can reach low ng/g with optimization[9][18] | Can be highly sensitive, reaching µg/L to ng/L levels[15] |
| Precision (%RSD) | Typically < 15%, can be < 5% with deuterated internal standards[9][18] | Generally < 15% |
| Linearity (R²) | ≥ 0.99[18] | ≥ 0.99 |
| Throughput | Can be lower due to longer run times and sample preparation | Can be higher, especially with UHPLC systems and simpler sample preparation |
| Cost | Generally lower initial instrument cost | Higher initial instrument cost and maintenance[4][14] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for the analysis of pyrazines using both GC-MS and LC-MS.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction and analysis of volatile pyrazines from a solid or liquid matrix.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[9]
-
Add a known amount of a suitable internal standard (e.g., 2,6-Dimethylpyrazine-d6) to correct for matrix effects and variability. The use of a stable isotope-labeled internal standard is considered the "gold standard" for quantitative accuracy.[18]
-
Seal the vial tightly with a PTFE-lined septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[19]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.[11][19] The choice of fiber coating is critical and should be optimized based on the target pyrazines.[11]
3. GC-MS Analysis:
-
Instrumentation: A standard GC-MS system.
-
Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a few minutes to transfer the analytes to the column.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min) is used to separate the pyrazines based on their boiling points.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
4. Data Analysis:
-
Identify pyrazines by comparing their retention times and mass spectra to those of authentic standards and library databases.
-
Quantify the analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
LC-MS/MS with QuEChERS Sample Preparation
This protocol is suitable for a broader range of pyrazines in complex matrices like food products.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of acetonitrile (and water for dry samples).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[20]
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).[21]
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target pyrazine.
-
4. Data Analysis:
-
Identify and quantify the pyrazines based on their retention times and specific MRM transitions, using a calibration curve prepared with standards.
Visualizing the Workflows
To better illustrate the processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for pyrazine analysis using GC-MS with HS-SPME.
Caption: Experimental workflow for pyrazine analysis using LC-MS/MS with QuEChERS.
Cross-Validation: Ensuring Methodological Consistency
When employing two different analytical methods to measure the same analyte, cross-validation is essential to demonstrate that the results are comparable and reliable.[22] This is a critical step in method transfer between laboratories or when transitioning from one technology to another.[22] The FDA provides guidance on bioanalytical method validation, which includes recommendations for cross-validation.[22][23][24][25]
The core principle of cross-validation is to analyze the same set of samples using both the GC-MS and LC-MS methods and compare the results.
Cross-Validation Protocol:
-
Sample Selection: Select a statistically relevant number of real-world samples that are representative of the matrices you intend to analyze.
-
Analysis: Analyze each sample in triplicate using both the validated GC-MS method and the validated LC-MS method.
-
Data Comparison: For each sample, calculate the mean concentration of the target pyrazines obtained from each method.
-
Acceptance Criteria: The difference between the mean concentrations obtained by the two methods should be within a predefined acceptance limit (e.g., ±20%). The specific criteria should be defined in a validation plan.[22]
Caption: Logical workflow for the cross-validation of GC-MS and LC-MS methods.
Conclusion: A Symbiotic Approach to Pyrazine Analysis
Both GC-MS and LC-MS are powerful, complementary techniques for the analysis of pyrazines. GC-MS remains the method of choice for volatile pyrazines, offering excellent separation and sensitivity.[7] LC-MS, on the other hand, provides greater versatility for a wider range of pyrazine derivatives, including those that are less volatile or thermally labile.[7]
The decision of which technique to employ should be based on a thorough understanding of the specific pyrazines of interest, the sample matrix, and the analytical objectives. For comprehensive pyrazine profiling, the use of both techniques in tandem can provide a more complete picture of a sample's composition.[7] Ultimately, a rigorous cross-validation protocol is the cornerstone of ensuring data integrity and comparability, providing the trustworthiness required in research, quality control, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 5. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 11. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
- 15. mdpi.com [mdpi.com]
- 16. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 18. benchchem.com [benchchem.com]
- 19. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 21. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 25. fda.gov [fda.gov]
The Biological Frontier of Alkylpyrazines: A Comparative Analysis of 3-Methoxy-2,5-dimethylpyrazine and its Congeners
For researchers, scientists, and drug development professionals, the vast chemical space of heterocyclic compounds presents a landscape rich with therapeutic potential. Among these, alkylpyrazines, a class of nitrogen-containing aromatic compounds, have garnered significant attention not only for their profound impact on the flavor and aroma of foodstuffs but also for their diverse and potent biological activities. This guide provides an in-depth comparison of the biological activities of 3-Methoxy-2,5-dimethylpyrazine against other notable alkylpyrazines, such as 2,5-dimethylpyrazine and tetramethylpyrazine. We will delve into their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols, to offer a comprehensive resource for advancing research and development in this promising area.
Introduction to Alkylpyrazines: More Than Just Aroma
Alkylpyrazines are prevalent in nature, formed through Maillard reactions during the heating of food, as well as through biosynthesis in bacteria and plants.[1] Their chemical structure, a six-membered ring with two nitrogen atoms at positions 1 and 4, allows for a wide array of substitutions, leading to a diverse family of compounds with distinct properties. While the sensory characteristics of these molecules are well-documented, their biological effects are an emerging field of study with significant implications for medicine and biotechnology.
A Comparative Look at Biological Activities
This section will compare the known biological activities of this compound with other well-studied alkylpyrazines. It is important to note that while extensive research exists for compounds like 2,5-dimethylpyrazine and tetramethylpyrazine, the biological profile of this compound is less characterized, presenting a clear opportunity for future investigation.
Antimicrobial and Antifungal Activity
Alkylpyrazines have demonstrated notable efficacy against a range of microbial pathogens. This activity is of particular interest in the search for new antimicrobial agents to combat resistant strains.
2,5-Dimethylpyrazine: This compound has shown inhibitory activity against various bacteria and fungi. Studies have reported its effectiveness against E. coli and the plant pathogen Ralstonia solanacearum.[2] The antimicrobial mechanism is thought to involve disruption of the microbial cell membrane.[2]
Tetramethylpyrazine (TMP): While primarily known for other biological effects, TMP also exhibits antimicrobial properties. Its ability to modulate various cellular pathways may contribute to its effects on microorganisms.
Other Alkylpyrazines: A study on alkylpyrazines in processed meat products demonstrated that 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine can significantly inhibit meat-associated bacteria, with reductions in viable bacteria up to 95% at low dosages.[3][4]
This compound: Specific data on the antimicrobial activity of this compound is limited in publicly available research. However, a patent for an antimicrobial composition includes 2-isobutyl-3-methoxypyrazine, a structurally similar compound, suggesting that the methoxy group may be compatible with or even enhance antimicrobial effects.[5] This remains a key area for future experimental validation.
Table 1: Comparative Antimicrobial Activity of Selected Alkylpyrazines
| Compound | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| 2,5-Dimethylpyrazine | E. coli, Ralstonia solanacearum | Inhibitory Activity Observed | [2] |
| 2-Isobutyl-3-methylpyrazine | Meat-associated bacteria | Up to 95% reduction in viable bacteria | [3][4] |
| 5-Isobutyl-2,3-dimethylpyrazine | Meat-associated bacteria | 4-log reduction in bacterial cell counts | [3][4] |
Antioxidant Activity
The ability to combat oxidative stress is a key therapeutic target for a multitude of diseases. Several alkylpyrazines have been investigated for their antioxidant potential.
Tetramethylpyrazine (TMP): TMP is a well-documented antioxidant. It has been shown to scavenge free radicals and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][7] The cardioprotective and neuroprotective effects of TMP are largely attributed to its potent antioxidant properties.[8][9]
Other Alkylpyrazines: Chalcone derivatives containing an alkyl-substituted pyrazine ring have been evaluated for their radical scavenging capabilities. Some of these compounds demonstrated notable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity.[10]
This compound: Direct experimental data on the antioxidant activity of this compound is scarce. However, studies on other methoxy-substituted aromatic compounds have shown that the methoxy group can contribute to antioxidant effects. This suggests that this compound may possess antioxidant properties worthy of investigation.
Table 2: Comparative Antioxidant Activity of Tetramethylpyrazine
| Assay | Effect of Tetramethylpyrazine | Model System | Reference |
| Enzyme Activity | Increased SOD, CAT, GSH-Px | In vivo (rats) | [6][7] |
| Lipid Peroxidation | Decreased MDA levels | In vivo (rats) | [6][7] |
| Reactive Oxygen Species (ROS) | Inhibition of ROS levels | In vitro (HepG2 cells) | [11] |
Anticancer Potential
The search for novel anticancer agents is a cornerstone of modern drug discovery. Certain alkylpyrazines have shown promise in this area, primarily through the induction of apoptosis in cancer cells.
2,5-Dimethylpyrazine: Emerging research indicates that 2,5-dimethylpyrazine may have anticancer properties. It has been suggested to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).[2] The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent release of cytochrome c.[2]
Tetramethylpyrazine (TMP): TMP has demonstrated antitumor effects across various cancer types. It can regulate multiple signaling pathways involved in cell proliferation, apoptosis, invasion, and angiogenesis.[6]
This compound: There is currently a lack of specific studies on the anticancer activity of this compound. However, research on other methoxy-containing compounds has revealed significant anticancer potential, suggesting that this is a promising avenue for future research.
Experimental Protocols: A Guide to Evaluating Biological Activity
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of alkylpyrazines.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Preparation of Compound Stock Solution: Dissolve the alkylpyrazine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the alkylpyrazine compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the different concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anticancer Activity: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[12][13][14][15]
Methodology:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and treat the cells with various concentrations of the alkylpyrazine for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway for Apoptosis Induction
Caption: Putative intrinsic pathway of apoptosis induced by some alkylpyrazines.
Conclusion and Future Directions
The biological activities of alkylpyrazines represent a fertile ground for discovery in pharmacology and biotechnology. While compounds like 2,5-dimethylpyrazine and tetramethylpyrazine have demonstrated significant antimicrobial, antioxidant, and anticancer potential, the biological profile of this compound remains largely unexplored. The structural similarity to other biologically active pyrazines suggests that it may possess valuable therapeutic properties.
Future research should focus on a systematic evaluation of the biological activities of this compound using the established protocols outlined in this guide. Such studies will not only fill a critical knowledge gap but also have the potential to uncover novel lead compounds for drug development. The exploration of structure-activity relationships within the broader class of methoxypyrazines will be crucial in designing new derivatives with enhanced efficacy and specificity.
References
- 1. In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. 2-Methoxy-3,5-dimethylpyrazine | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methoxypyrazines in Sauvignon blanc Grapes and Wines | CoLab [colab.ws]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gravitywinehouse.com [gravitywinehouse.com]
- 9. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Varietal Differences on Pyrazine Content in Coffee: A Comparative Analysis
A Senior Application Scientist's Guide to Understanding and Quantifying Key Aroma Compounds
In the world of coffee, aroma is a paramount indicator of quality and consumer preference. Among the myriad of volatile organic compounds that constitute the characteristic scent of roasted coffee, pyrazines are of particular importance, contributing the nutty, roasted, and cocoa-like notes that are highly sought after. The concentration and composition of these pyrazines are not uniform across all coffees; they are significantly influenced by the bean's genetic variety, geographical origin, and post-harvest processing. This guide provides a comprehensive comparative analysis of pyrazine content in different coffee bean varieties, supported by experimental data and detailed analytical protocols for researchers and scientists in the field.
The Genesis of Coffee's Roasted Aroma: The Maillard Reaction and Pyrazine Formation
Pyrazines are nitrogen-containing heterocyclic compounds that are not present in green coffee beans but are formed during the roasting process through the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. The type and concentration of the precursor molecules—specifically, the available amino acids and sugars in the green coffee bean—directly dictate the final pyrazine profile of the roasted coffee.
The pathway to pyrazine formation is a cascade of reactions, beginning with the condensation of a sugar and an amino acid, leading to the formation of an N-substituted glycosylamine. This subsequently undergoes rearrangement, dehydration, and fragmentation to produce a variety of reactive carbonyl and amine intermediates. The final step involves the condensation and oxidation of these intermediates to form the stable and aromatic pyrazine rings.
The Great Divide: Coffea arabica vs. Coffea canephora (Robusta)
The two most commercially significant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct differences in their chemical composition, which in turn leads to notable variations in their pyrazine content upon roasting.
Precursor Availability: The Root of the Difference
The fundamental reason for the disparity in pyrazine content between Arabica and Robusta lies in their differing concentrations of Maillard reaction precursors in the green beans.
-
Amino Acids: Generally, Robusta beans have a higher concentration of free amino acids than Arabica beans.[1] Alanine is a particularly abundant amino acid in both species, with concentrations being higher in Robusta.[1]
-
Sugars: Conversely, Arabica beans are characterized by a significantly higher sucrose content, with mean concentrations around 73 mg/g, compared to approximately 45 mg/g in Robusta.[1]
This difference in the ratio of amino acids to sugars is a critical determinant of the Maillard reaction pathways favored during roasting. The higher amino acid content in Robusta beans provides a greater pool of nitrogen-containing precursors for pyrazine synthesis.
The Influence of Post-Harvest Processing
The method used to process the coffee cherries after harvesting also plays a crucial role in shaping the precursor profile of the green beans. The two primary methods are dry (natural) processing and wet (washed) processing.
-
Dry Processing: In this method, the whole coffee cherry is dried, allowing the pulp's sugars and other compounds to be absorbed by the bean. This process tends to result in higher concentrations of reducing sugars and amino acids in the green bean.[2] Consequently, dry-processed coffees often exhibit a higher potential for pyrazine formation during roasting.
-
Wet Processing: This method involves the removal of the pulp and mucilage with water before drying the bean. This "washing" process can lead to a lower concentration of free sugars and amino acids on the surface of the bean, potentially resulting in a lower pyrazine yield after roasting.[2]
Quantitative Comparison of Pyrazine Content
Numerous studies have demonstrated that roasted Robusta coffee generally contains a higher concentration of pyrazines than roasted Arabica coffee.[3] The total alkylpyrazine content in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[4][5]
Below is a comparative table summarizing typical concentrations of key pyrazines in Arabica and Robusta coffee. It is important to note that these values can vary significantly based on the specific cultivar, origin, roast degree, and analytical method used.
| Pyrazine Compound | Typical Concentration in Arabica (µg/g) | Typical Concentration in Robusta (µg/g) | Predominant Aroma Notes |
| 2-Methylpyrazine | Lower | Higher | Nutty, roasted, cocoa |
| 2,5-Dimethylpyrazine | Lower | Higher | Roasted, nutty, earthy |
| 2,6-Dimethylpyrazine | Lower | Higher | Roasted, nutty |
| 2-Ethylpyrazine | Variable | Variable | Earthy, nutty |
| 2-Ethyl-5-methylpyrazine | Lower | Higher | Roasted, nutty |
| 2-Ethyl-6-methylpyrazine | Lower | Higher | Roasted, nutty |
| 2,3,5-Trimethylpyrazine | Variable | Variable | Earthy, roasted |
| 3-Ethyl-2,5-dimethylpyrazine | Lower | Higher | Earthy, nutty |
Note: This table represents a qualitative and generalized comparison based on available literature. Absolute concentrations can differ significantly.
The consistently higher levels of several key pyrazines in Robusta contribute to its characteristic bold, roasty, and often more "harsh" flavor profile, whereas the typically lower pyrazine content in Arabica is associated with a more delicate, acidic, and aromatic cup.
Experimental Protocol for Pyrazine Quantification
The gold standard for the analysis of volatile compounds like pyrazines in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the separation and identification of a wide range of volatile compounds.
Detailed Step-by-Step Methodology
1. Sample Preparation:
- Cryogenically grind roasted coffee beans to a fine, uniform powder. This prevents the loss of volatile compounds due to heating during grinding.
- Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
- Add an internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol) to allow for accurate quantification.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
- Place the sealed vial in an autosampler with an agitator and heater.
- Equilibration: Incubate the vial at 60°C for 20 minutes with agitation to allow the volatile compounds to partition into the headspace.
- Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C. This fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.[6][7]
3. GC-MS Analysis:
- Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC (set at 250°C) for 5 minutes to desorb the trapped analytes.
- Gas Chromatography:
- Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp to 150°C at a rate of 4°C/min.
- Ramp to 240°C at a rate of 10°C/min.
- Hold at 240°C for 5 minutes.
- Mass Spectrometry:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
4. Data Analysis:
- Identify individual pyrazine compounds by comparing their mass spectra and retention times with those of authentic reference standards and by searching the NIST mass spectral library.
- Quantify the concentration of each pyrazine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated with known concentrations of pyrazine standards.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for pyrazine analysis in coffee.
Causality and Logical Relationships
The variation in pyrazine content between different coffee varieties is not arbitrary but is a direct consequence of their underlying biochemical differences and how these are influenced by processing.
References
- 1. researchgate.net [researchgate.net]
- 2. library.sweetmarias.com [library.sweetmarias.com]
- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 3-Methoxy-2,5-dimethylpyrazine
In the realm of flavor and fragrance analytics, as well as in the quality control of food and pharmaceutical products, the accurate quantification of potent aroma compounds is paramount. 3-Methoxy-2,5-dimethylpyrazine is one such compound, a significant contributor to the characteristic aromas of roasted foods like coffee and nuts. This guide provides an in-depth comparison of a traditional analytical method for this compound with a newly developed, high-sensitivity approach. The validation of this new method is presented in accordance with the rigorous standards set forth by the International Council for Harmonisation (ICH) to demonstrate its suitability for its intended purpose.[1][2][3]
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] This guide will walk researchers, scientists, and drug development professionals through the validation process, explaining the rationale behind each experimental choice and presenting the comparative data in a clear, concise format.
The Analytical Challenge and the Methods
Traditional methods for the analysis of pyrazines often involve direct liquid injection into a Gas Chromatograph-Mass Spectrometer (GC-MS). While reliable, this approach can suffer from matrix interference and may require significant sample preparation. Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines.[4][5]
This guide introduces a novel Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method. This technique offers the potential for higher sensitivity, reduced sample preparation time, and lower detection limits by extracting and concentrating volatile and semi-volatile compounds from the headspace of a sample.
Comparison of Analytical Methods
| Feature | Traditional Method (Direct Liquid Injection GC-MS) | Novel Method (HS-SPME-GC-MS) |
| Principle | Direct injection of a liquid sample into the GC-MS. | Extraction of volatile analytes from the sample's headspace using a coated fiber, followed by thermal desorption into the GC-MS. |
| Sample Prep | May require solvent extraction, filtration, and concentration steps. | Minimal; sample is placed in a vial, heated, and the headspace is sampled. |
| Analysis Time | Longer due to extensive sample preparation. | Faster due to simplified sample preparation. |
| Sensitivity | Generally lower due to dilution effects and matrix interference. | Higher due to the concentration of analytes on the SPME fiber. |
| Matrix Effects | More susceptible to interference from non-volatile matrix components. | Significantly reduced as only volatile compounds are introduced into the GC-MS. |
Validation of the Novel HS-SPME-GC-MS Method
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended use. The following validation parameters were assessed for the novel HS-SPME-GC-MS method, with the results compared to the traditional direct liquid injection GC-MS method. The validation was designed based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][2][6][7][8][9]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For the HS-SPME-GC-MS method, specificity was demonstrated by analyzing a blank matrix (a model food base devoid of the analyte) and a spiked matrix.
-
Experimental Protocol:
-
Prepare a blank matrix sample and a matrix sample spiked with this compound and potential interfering compounds (e.g., other pyrazines).
-
Analyze both samples using the HS-SPME-GC-MS method.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of the target analyte.
-
-
Results: The HS-SPME-GC-MS method showed a high degree of specificity. The chromatogram of the spiked sample showed a single, sharp peak at the expected retention time for this compound, with no interfering peaks from the matrix or other pyrazines.
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound in the chosen matrix, covering the expected working range.
-
Analyze each standard in triplicate using the HS-SPME-GC-MS method.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
-
-
Comparative Data:
| Parameter | Traditional Method (Direct Liquid Injection GC-MS) | Novel Method (HS-SPME-GC-MS) | Acceptance Criteria |
| Range | 10 - 200 ng/mL | 1 - 50 ng/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.995 | 0.999 | ≥ 0.99 |
| Y-intercept | Close to zero | Close to zero | Not significantly different from zero |
The novel HS-SPME-GC-MS method demonstrated excellent linearity over a lower and more sensitive range, as indicated by the higher correlation coefficient.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by recovery studies.
-
Experimental Protocol:
-
Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the defined range.
-
Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Comparative Data:
| Concentration Level | Traditional Method (% Recovery) | Novel Method (% Recovery) | Acceptance Criteria |
| Low (2 ng/mL) | N/A (Below LOQ) | 98.5% | 80 - 120% |
| Medium (25 ng/mL) | 92.3% | 101.2% | 80 - 120% |
| High (45 ng/mL) | 95.8% | 99.7% | 80 - 120% |
The novel method provided superior accuracy, especially at lower concentrations, with recovery values consistently closer to 100%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of a medium-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicates of a medium-concentration standard on different days, with different analysts and/or instruments.
-
-
Comparative Data:
| Precision Level | Traditional Method (%RSD) | Novel Method (%RSD) | Acceptance Criteria |
| Repeatability | 4.8% | 2.1% | ≤ 5% |
| Intermediate Precision | 6.5% | 3.5% | ≤ 10% |
The lower %RSD values for the novel HS-SPME-GC-MS method indicate a higher degree of precision.
Caption: Levels of precision assessment in method validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
LOD and LOQ are typically estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
-
-
Comparative Data:
| Parameter | Traditional Method (Direct Liquid Injection GC-MS) | Novel Method (HS-SPME-GC-MS) |
| LOD | 3 ng/mL | 0.3 ng/mL |
| LOQ | 10 ng/mL | 1 ng/mL |
The novel HS-SPME-GC-MS method is demonstrably more sensitive, with a 10-fold lower LOD and LOQ compared to the traditional method.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the HS-SPME-GC-MS method parameters (e.g., extraction temperature ±2°C, extraction time ±1 min, desorption temperature ±5°C).
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on the results (e.g., peak area, retention time).
-
-
Results: The novel HS-SPME-GC-MS method was found to be robust. The minor variations in the tested parameters did not significantly affect the quantification of this compound, with all results falling within the pre-defined acceptance criteria.
Conclusion
The validation data presented in this guide unequivocally demonstrates that the novel HS-SPME-GC-MS method is a superior alternative to the traditional direct liquid injection GC-MS method for the analysis of this compound. The new method offers significant improvements in terms of sensitivity, accuracy, precision, and a lower limit of quantification. Its robustness and simplified sample preparation make it a highly reliable and efficient tool for researchers, scientists, and quality control professionals. This validated method is fit for its intended purpose and can be confidently implemented for routine analysis in both research and industrial settings.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
Introduction: The Aromatic Signature of 3-Methoxy-2,5-dimethylpyrazine
An In-Depth Comparative Analysis of Synthetic and Natural 3-Methoxy-2,5-dimethylpyrazine for Scientific and Industrial Applications
This guide provides a comprehensive comparison of synthetic and natural this compound, a potent aroma compound with significant applications in the food, beverage, and fragrance industries. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuances of production, analytical differentiation, and regulatory landscapes, supported by experimental data and protocols.
This compound (FEMA Number 3183) is a heterocyclic aromatic organic compound renowned for its powerful and distinctive aroma, often described as earthy, nutty, roasted, and reminiscent of baked potato or coffee.[1] As a member of the methoxypyrazine family, it is a key flavoring and fragrance component found naturally in a variety of cooked and raw foods.[2][3] Its commercial availability in both natural and synthetic forms presents a critical choice for industry professionals, governed by factors ranging from cost and purity to consumer perception and regulatory compliance. This guide aims to elucidate the key differences between these two sources to inform selection and application.
Sourcing and Production: Nature vs. Laboratory
The origin of this compound is the primary differentiator between its natural and synthetic forms.
Natural Occurrence and Extraction: Pyrazines are ubiquitous in nature, biosynthesized by plants, insects, and microorganisms.[2] this compound and related compounds are formed during the Maillard reaction—a chemical reaction between amino acids and reducing sugars that occurs upon heating—which is responsible for the characteristic aromas of roasted coffee, baked bread, and cooked meat.[4] It can also be produced through fermentation processes by various microorganisms.[4][5] "Natural" this compound is either extracted directly from these natural sources or produced via biotechnological methods like fermentation, which are considered natural processes under many regulatory frameworks.[5][6]
Chemical Synthesis: The synthetic counterpart is produced in a laboratory setting through chemical reactions. While specific synthesis pathways can vary, they typically involve the condensation of diamines with dicarbonyls. This method allows for large-scale production with high purity and consistency, often at a lower cost compared to natural extraction or fermentation.[5][7] However, products of chemical synthesis are generally labeled as "artificial" or "nature-identical" flavors.[8][9]
Regulatory Definitions of "Natural": A Tale of Two Regions The designation "natural" is a significant factor in consumer products, but its definition varies globally.
-
United States (FDA): The U.S. Food and Drug Administration (FDA) defines a natural flavor as a substance derived from a spice, fruit, vegetable, edible yeast, herb, bark, bud, root, leaf, or similar plant material, meat, seafood, poultry, eggs, dairy products, or fermentation products thereof.[10][11] The US definition is relatively broad and can include products from genetically modified organisms (GMOs) and those produced by chemical transformations of natural raw materials.[10]
-
European Union (EFSA): The EU has stricter criteria under regulation (EC) 1334/2008. A "natural flavouring substance" must be obtained from vegetable, animal, or microbiological sources through appropriate physical, enzymatic, or microbiological processes.[10] These processes are generally limited to traditional food preparation methods, and the use of synthetic catalysts is prohibited.[10]
This regulatory divergence is a critical consideration for products intended for international markets.
Comparative Analysis: Chemical and Physical Properties
While the pure molecule of this compound is identical regardless of its source, the commercial products differ significantly in their purity and impurity profiles.
| Property | Synthetic this compound | Natural this compound |
| Chemical Formula | C₇H₁₀N₂O[12][13][14] | C₇H₁₀N₂O[12][13][14] |
| Molecular Weight | 138.17 g/mol [12][13][14] | 138.17 g/mol [12][13][14] |
| CAS Number | 19846-22-1[12][13][14] | 19846-22-1[12][13][14] |
| Odor Profile | Earthy, nutty, roasted, potato-like[3] | Earthy, nutty, roasted, with potentially greater complexity due to trace compounds |
| Purity | Typically >98-99% | Variable, often lower than synthetic, with a complex matrix of other natural compounds |
| Impurity Profile | Contains trace amounts of reagents, solvents, and by-products from the specific synthesis route. | Contains a complex mixture of other naturally co-occurring pyrazines and volatile compounds from the source material (e.g., coffee, fermented media). |
The key takeaway is that synthetic products offer high purity of a single molecule , whereas natural products provide a more complex aromatic profile that may be desirable in certain applications seeking a more "rounded" or authentic flavor.
Analytical Differentiation: Unmasking the Origin
Distinguishing between synthetic and natural this compound is a critical task for quality control and regulatory compliance. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the foundational technique for identifying and quantifying volatile compounds. While the mass spectrum of the target molecule will be identical from both sources, the overall chromatogram can reveal significant differences in the impurity profile. A synthetic sample will show a dominant peak for this compound with few, if any, other related pyrazines. A natural sample will typically display a more complex chromatogram with a variety of other volatile compounds from its source.[15][16]
Isotope Ratio Mass Spectrometry (IRMS): The Definitive Test The most powerful tool for origin verification is Stable Isotope Ratio Analysis (SIRA). This method measures the ratio of stable isotopes (e.g., ¹³C/¹²C), which provides a definitive signature of the product's origin.
-
¹⁴C Analysis: Natural compounds derived from contemporary biomass (plants, fermentation) will contain a known, ambient level of the radioactive isotope Carbon-14. In contrast, synthetic compounds derived from petrochemicals (fossil fuels) are devoid of ¹⁴C, as it has long since decayed. This provides a clear "yes/no" answer for a "fossil-fuel-free" origin.
-
¹³C/¹²C Ratio (δ¹³C): The ratio of stable carbon isotopes varies depending on the carbon source and the metabolic pathway used by an organism. For example, plants used in fermentation will have a specific δ¹³C value based on their photosynthetic pathway (C3 vs. C4). Synthetic routes starting from petroleum will have a distinctly different, more depleted δ¹³C signature. This allows for robust differentiation between natural and synthetic sources.
The following diagram illustrates a typical workflow for the analytical differentiation of this compound.
Caption: Analytical workflow for differentiating natural vs. synthetic pyrazines.
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol outlines a standard method for the analysis of this compound in a liquid matrix (e.g., beverage or flavor solution), which is crucial for determining the purity and impurity profile.
Objective: To identify and semi-quantify this compound and related volatile compounds.
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPME Fiber Assembly (e.g., DVB/CAR/PDMS)[17]
-
20 mL headspace vials with magnetic screw caps and septa
-
Heater-stirrer or water bath
-
Sodium Chloride (NaCl), analytical grade
-
Test sample and standards
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 2 grams of NaCl to the vial. This increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace ("salting-out" effect).
-
Incubation: Seal the vial and place it in a water bath or on a heater-stirrer set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
SPME Extraction: Introduce the SPME fiber into the headspace of the vial (without touching the liquid) and expose it for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis:
-
Immediately retract the fiber and insert it into the heated GC injection port (e.g., 250°C).
-
Desorb the analytes onto the GC column for a period of 5 minutes.
-
Begin the GC-MS temperature program. A typical program might be: initial temperature of 40°C held for 3 minutes, ramp at 8°C/min to 240°C, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode (e.g., m/z 40-350) to identify all eluted compounds.
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[12][13]
-
Examine the surrounding peaks in the chromatogram. Compare the number and identity of these compounds between a known natural standard, a known synthetic standard, and the unknown sample to infer its origin.
-
Conclusion: Making an Informed Choice
The distinction between synthetic and natural this compound is not merely semantic; it has profound implications for product formulation, labeling, cost, and consumer appeal.
-
Synthetic this compound offers high purity, batch-to-batch consistency, and cost-effectiveness, making it an excellent choice for applications where a specific, strong aroma note is required without the complexity of a natural extract.[7]
-
Natural this compound provides a more complex and potentially nuanced aroma profile due to the presence of other co-extracted volatile compounds.[8] It meets the growing consumer demand for "natural" ingredients and allows for a "clean label," though often at a higher price point and with greater variability.[5]
Ultimately, the choice is application-dependent. For researchers requiring a high-purity standard, the synthetic version is superior. For food and fragrance developers aiming for a "natural" label and a complex flavor profile, the natural variant is the preferred option. The analytical methods outlined in this guide, particularly GC-MS and IRMS, provide the necessary tools to verify the origin and ensure both quality and regulatory compliance.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]
- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 7. Natural & Artificial Flavors - Center for Research on Ingredient Safety [cris.msu.edu]
- 8. ieomsociety.org [ieomsociety.org]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. Navigating Natural Flavor Regulations [sigmaaldrich.com]
- 11. lairdsuperfood.com [lairdsuperfood.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Sensory Landscape of 3-Methoxy-2,5-dimethylpyrazine and its Structural Analogs
Introduction: The Potent Aroma of 3-Methoxy-2,5-dimethylpyrazine
This compound (MDMP) is a heterocyclic organic compound that, despite its relatively simple structure, possesses an exceptionally potent and distinct aroma.[1] It is a significant contributor to the "fungal must" or "corky" taint in wine, an off-flavor distinct from the more infamous 2,4,6-trichloroanisole (TCA).[1] Its sensory profile is frequently described as musty, moldy, earthy, and reminiscent of a potato bin.[1][2] The potency of MDMP is underscored by its remarkably low odor detection threshold, which has been measured at levels as low as 2.1 nanograms per liter in white wine.[1] This compound is not exclusive to wine and has been identified in coffee and public water supplies, often produced by soil-dwelling bacteria.[1][3]
For researchers in flavor chemistry and professionals in the food, beverage, and fragrance industries, understanding the relationship between the molecular structure of pyrazines and their resulting sensory properties is paramount. This guide provides a comparative analysis of MDMP and its structural analogs, delving into how subtle changes in its chemical architecture can dramatically alter its perceived aroma. We will explore the experimental data that underpins these comparisons and detail the methodologies required to perform such sensory evaluations, thereby providing a robust framework for future research and development.
Structure-Odor Relationships: Deconstructing the Pyrazine Aroma
The sensory characteristics of pyrazine derivatives are intimately linked to the type and position of substituent groups on the pyrazine ring.[4] Quantitative Structure-Activity Relationship (QSAR) studies reveal that both electronic and topological features of the molecule contribute to its odor intensity and character.[5] For methoxy- and alkylpyrazines, substituents at the 2, 3, and 5 positions are particularly influential in defining the resulting aroma profile.[4]
By systematically modifying the structure of MDMP, we can observe distinct shifts in sensory perception. The primary modifications to consider are:
-
Alteration of the Alkoxy Group: Replacing the methoxy group at position 3 with other alkoxy groups (e.g., ethoxy, propoxy).
-
Alteration of the Alkyl Groups: Changing the methyl groups at positions 2 and 5 to other alkyl chains (e.g., ethyl, isopropyl).
-
Positional Isomerism: Moving the existing substituents to different positions on the pyrazine ring.
The following sections will compare MDMP with specific analogs, supported by experimental data.
Diagram: The Core Pyrazine Structure and Substitution Points
Caption: Key substitution positions on the pyrazine ring influencing sensory properties.
Comparative Sensory Data of Pyrazine Analogs
The following table summarizes the sensory properties of MDMP and a selection of its structural analogs. Odor thresholds are highly dependent on the medium (e.g., water, ethanol solution, air) and are provided for comparative context where available.
| Compound Name | Chemical Structure | Odor Descriptor(s) | Odor Threshold (ng/L in water, unless noted) |
| This compound (MDMP) | C₇H₁₀N₂O | Musty, moldy, earthy, potato bin, hazelnut[1][6] | 2.1 (in white wine)[1] |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | Nutty, roasted, cocoa, potato-like[7][8] | 35,000[4] |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | Roasted, nutty, cocoa, baked potato[9] | 33,000[4] |
| 2-Methoxy-3-isopropylpyrazine | C₈H₁₂N₂O | Earthy, bell pepper, potato | 2[10] |
| 2-Methoxy-3-isobutylpyrazine (IBMP) | C₉H₁₄N₂O | Green bell pepper, earthy, vegetative[10] | 2[10] |
| 2-Ethoxy-3,5-dimethylpyrazine | C₈H₁₂N₂O | Nutty, earthy, slightly green | Data not readily available |
Data compiled from multiple sources. Odor thresholds can vary significantly based on the matrix and analytical method.
From this data, a clear trend emerges. The removal of the methoxy group, as in 2,5-dimethylpyrazine, drastically increases the odor threshold, signifying a much lower potency. The aroma character also shifts from a damp, earthy profile to a more desirable roasted, nutty profile.[7][8] Conversely, altering the alkyl side chains while retaining the methoxy group, as seen in the progression to 2-methoxy-3-isobutylpyrazine (IBMP), maintains the high potency but shifts the aroma from musty/earthy to distinctly vegetative or "green."[10]
Experimental Protocols for Sensory Characterization
To ensure the trustworthiness and reproducibility of sensory data, standardized and validated methodologies are essential. The following protocols represent industry-standard approaches for characterizing the sensory properties of volatile compounds like pyrazines.
Protocol 1: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of specific aroma-active compounds within a complex mixture.
Objective: To identify and characterize the odor of individual volatile compounds as they elute from the GC column.
Methodology:
-
Sample Preparation: Volatiles are extracted from the sample matrix. A common method is Headspace Solid-Phase Microextraction (HS-SPME), which is ideal for isolating volatile and semi-volatile compounds from a liquid or solid sample.[3]
-
A sample (e.g., 5 mL of water containing the pyrazine) is placed in a sealed vial with a salt (e.g., NaCl) to increase the volatility of the analytes.
-
An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatiles.[3]
-
-
Gas Chromatography: The SPME fiber is injected into the GC inlet, where the adsorbed compounds are thermally desorbed onto the analytical column (e.g., a DB-WAX or DB-5 column).
-
The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.
-
-
Olfactometry and Detection: At the end of the GC column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID), while the other is directed to a heated sniffing port.
-
A trained panelist sniffs the effluent from the port and records the time, duration, and description of any detected odors.
-
-
Data Analysis: The olfactometry data (an "aromagram") is aligned with the chromatogram from the chemical detector. This allows for the tentative identification of the compounds responsible for specific aromas based on their retention time, which can then be confirmed by MS.
Protocol 2: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method that uses a trained panel of human subjects to identify, describe, and quantify the sensory attributes of a product.[7]
Objective: To generate a complete sensory profile of a pyrazine compound and statistically compare it with its analogs.
Methodology:
-
Panelist Recruitment and Screening: Subjects are recruited and screened for their sensory acuity, ability to describe perceptions, and availability.
-
Lexicon Development: The selected panelists are trained over several sessions. They are presented with a wide range of reference standards (including the target pyrazines and other aroma compounds) to develop a common vocabulary (lexicon) to describe the perceived aromas.
-
Sample Preparation and Evaluation:
-
Samples are prepared by dissolving the pyrazine compounds in a neutral solvent (e.g., deionized water or a weak ethanol solution) at a concentration above their detection threshold.
-
Samples are coded with random three-digit numbers and presented to panelists in a controlled environment to prevent bias.[7]
-
Panelists evaluate the samples in a randomized order and rate the intensity of each attribute from the developed lexicon on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[7]
-
Palate cleansers (e.g., unsalted crackers and water) are used between samples.[7]
-
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine if there are significant differences in the sensory attributes between the different pyrazine analogs.[7] The results are often visualized using spider web plots for easy comparison of the sensory profiles.
Diagram: Workflow for Quantitative Descriptive Analysis (QDA)
Caption: A typical workflow for sensory profiling using Quantitative Descriptive Analysis.
Conclusion and Future Outlook
The sensory properties of this compound and its analogs are a clear demonstration of the principle of structure-activity relationships in flavor chemistry. The presence and nature of the alkoxy group at position 3 are critical drivers of the potent, earthy, and musty aromas, while the alkyl substituents at positions 2 and 5 modulate both the potency and the specific character of the aroma, shifting it between nutty, roasted, and vegetative notes.
The experimental protocols of GC-O and QDA provide the necessary scientific rigor to dissect these sensory differences, offering a validated pathway for researchers to characterize known compounds and explore novel ones. For professionals in drug development, where off-tastes and aromas can be a significant hurdle, these principles and methodologies are directly applicable to identifying and mitigating undesirable sensory attributes in active pharmaceutical ingredients and formulations.
Future research should focus on expanding the library of sensory data for a wider range of pyrazine analogs and exploring the synergistic and antagonistic effects that occur when these compounds are present in complex mixtures.[7] Such work will continue to refine our ability to predict and control flavor and aroma, unlocking new possibilities in food science, fragrance creation, and pharmaceuticals.
References
- 1. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 5. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imreblank.ch [imreblank.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Methoxy-2,5-dimethylpyrazine
For a researcher, the integrity of an experiment and personal safety are paramount. When working with aromatic compounds like 3-Methoxy-2,5-dimethylpyrazine, a heterocyclic compound known for its potent nutty and cocoa-like aroma, a thorough understanding of its handling requirements is not just a matter of regulatory compliance, but a cornerstone of responsible science. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring both the well-being of laboratory personnel and the fidelity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance. A critical first step in any laboratory procedure is to comprehend the nature of the risks involved. This compound is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation[1]. The causality behind these classifications is rooted in its chemical properties. As a volatile organic compound, it can be readily inhaled, and its organic nature allows it to interact with biological tissues, leading to irritation or damage.
Key Hazards:
-
Serious Eye Damage: Poses a significant risk of serious eye damage[1][3].
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation[1][4].
-
Flammability: While not highly flammable, it is a combustible liquid and vapors may form explosive mixtures with air[2]. It should be kept away from heat, sparks, and open flames[5][6][7].
A comprehensive risk assessment should be conducted before any handling of this chemical. This involves evaluating the specific procedures to be performed, the quantities being used, and the existing engineering controls in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling this compound, with justifications rooted in the compound's hazard profile.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][8][9] | Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[1][3][8] |
| Hand Protection | Nitrile, neoprene, or Viton™ gloves. Double-gloving is recommended.[1][8] | Provides a barrier against skin contact, which can cause irritation.[1][8] Regularly inspect gloves for any signs of degradation.[8] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][9] | Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[8][10][11] | Protects the respiratory tract from potentially irritating and harmful vapors.[1][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[8].
-
PPE Donning: Before handling the chemical, ensure all required PPE is donned correctly.
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: Have a spill kit rated for organic compounds readily available.
Handling and Dispensing
-
Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source[4][6][12].
-
Dispensing: Use appropriate tools and techniques, such as a calibrated pipette or a syringe, to minimize the generation of aerosols or vapors.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors[2][3][13].
Post-Handling and Decontamination
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Contaminated gloves should be disposed of immediately.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[5][13][14]. Do not eat, drink, or smoke in the laboratory area[5][6][13].
The following diagram outlines the key stages for the safe handling of this compound.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste[5][10].
Waste Segregation and Collection
-
Designated Container: Dispose of all unused chemical, contaminated materials (e.g., pipette tips, absorbent pads), and contaminated PPE in a designated and properly labeled hazardous waste container[8]. The container should be kept closed and stored in a well-ventilated area, away from incompatible materials[8].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
Disposal Procedure
-
Authorized Personnel: Arrange for the collection of the hazardous waste by authorized personnel from your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and national regulations[8]. Do not dispose of this chemical down the drain[8].
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: This diagram outlines the necessary steps for the compliant disposal of this compound waste.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. axxence.de [axxence.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mu-intel.com [mu-intel.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. synerzine.com [synerzine.com]
- 13. axxence.de [axxence.de]
- 14. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
